Product packaging for 6-fluoro-1H-indazole-3-carboxylic Acid(Cat. No.:CAS No. 129295-30-3)

6-fluoro-1H-indazole-3-carboxylic Acid

Cat. No.: B1366550
CAS No.: 129295-30-3
M. Wt: 180.14 g/mol
InChI Key: KNPFUABTEGLQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-fluoro-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B1366550 6-fluoro-1H-indazole-3-carboxylic Acid CAS No. 129295-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFUABTEGLQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445320
Record name 6-fluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-30-3
Record name 6-fluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 6-Fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, valued for the unique combination of a privileged indazole scaffold, an acidic carboxylic acid handle, and a modulating fluorine substituent. This guide provides an in-depth analysis of its core physicochemical and electronic properties, focusing on the interplay between its functional groups which dictates its reactivity and utility. We will explore its amphoteric nature, the influence of fluorine's electronic effects, and its reactivity profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.

Introduction: The Strategic Importance of a Fluorinated Indazole

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors and other targeted therapeutics.[1] this compound emerges as a particularly strategic starting material for several key reasons.[2] Its structure consists of three critical components:

  • The 1H-Indazole Core: A bicyclic aromatic heterocycle that provides a rigid, three-dimensional framework capable of engaging in various non-covalent interactions with biological targets. The 1H-tautomer is the most energetically stable form.[3]

  • The 3-Carboxylic Acid Group: This functional group serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, enabling the exploration of chemical space. It also significantly influences the molecule's solubility and acidity.[2]

  • The 6-Fluoro Substituent: The fluorine atom is not a mere placeholder. As the most electronegative element, it profoundly modulates the electronic properties of the entire molecule through a strong inductive effect.[4] This can enhance binding affinity, improve metabolic stability, and fine-tune pKa, making it a critical tool for property optimization in drug design.[5]

This guide will dissect these features to provide a comprehensive understanding of the molecule's fundamental—or "basic"—properties.

Core Physicochemical Properties

A precise understanding of a molecule's physical characteristics is the foundation of all subsequent experimental design. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅FN₂O₂[2][6][7]
Molecular Weight 180.14 g/mol [2][6][7]
Appearance White to light beige or light yellow crystalline powder[2][8]
Melting Point ~290 °C (with decomposition)[2]
Solubility Low solubility in water; soluble in organic solvents (e.g., alcohols, ethers)[8]
Predicted pKa 2.86 ± 0.10[8]
Purity (Commercial) ≥ 98% (by HPLC)[2]

The Amphoteric Character: A Duality of Acidity and Basicity

The term "basic properties" can refer to both fundamental characteristics and, in a chemical context, the ability to act as a Brønsted-Lowry base (a proton acceptor). This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups, and its behavior is dictated by the pH of its environment.

The Acidic Nature: The Carboxylic Acid

The most prominent acidic center is the carboxylic acid group. The predicted pKa of approximately 2.86 is driven by the deprotonation of this group to form a stable carboxylate anion.[8] The presence of the electron-withdrawing fluorine atom at the 6-position enhances this acidity compared to the non-fluorinated parent compound, indazole-3-carboxylic acid (predicted pKa ~3.03).[9] The fluorine atom exerts a powerful negative inductive effect (σ-withdrawal), pulling electron density through the sigma bonds of the aromatic system.[10] This delocalizes the negative charge of the resulting carboxylate, stabilizing the conjugate base and thus lowering the pKa (making the acid stronger).

The Basic Nature: The Pyrazole Nitrogens

The indazole core itself is weakly basic.[3] The lone pair of electrons on the N2 nitrogen atom of the pyrazole ring is available for protonation. Unsubstituted indazole has a pKa of 1.04 for the equilibrium between the protonated indazolium cation and the neutral molecule.[11] However, the strong electron-withdrawing effects of both the fluorine and the carboxylic acid groups significantly reduce the electron density on the indazole ring, making the nitrogen atoms much less basic. Protonation will only occur under strongly acidic conditions.

The diagram below illustrates the key acid-base equilibria for the molecule.

G Protonated Indazolium Cation (Strongly Acidic Media) Neutral Neutral Species (Zwitterionic Potential) This compound Neutral->Protonated  Protonation at N2  (pKa ~<1) Deprotonated Carboxylate Anion (Basic Media) Neutral->Deprotonated  Deprotonation of -COOH  (pKa ~2.86)

Caption: Acid-base equilibria of this compound.

Synthesis and Reactivity Profile

Synthetic Access

While multiple synthetic routes to the indazole scaffold exist, a common and effective method for producing 3-substituted indazoles involves the nitrosation of corresponding indole precursors.[1][12] This transformation proceeds under mild acidic conditions and is tolerant of a variety of functional groups.

The general workflow for this synthesis is outlined below.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 6-Fluoro-indole) Reaction Nitrosation/Ring Opening (NaNO₂, Acid) Start->Reaction Cyclization Ring Closure Reaction->Cyclization Product Crude Product (6-Fluoro-1H-indazole-3-carboxaldehyde) Cyclization->Product Oxidation Oxidation of Aldehyde (e.g., KMnO₄, H₂O₂) Product->Oxidation FinalProduct Final Product (this compound) Oxidation->FinalProduct Purification Purification (Crystallization/Chromatography) FinalProduct->Purification

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, making it an ideal intermediate for library synthesis.

  • Amidation/Esterification: The carboxylic acid readily participates in coupling reactions with amines or alcohols using standard reagents (e.g., HATU, EDC/HOBt, SOCl₂) to form amides and esters, respectively. This is the primary method for incorporating this scaffold into larger molecules.

  • N-H Functionalization: The proton on the N1 nitrogen is acidic (pKa ~13.86 for unsubstituted indazole) and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions.[3][11] This provides another site for structural diversification.

  • Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). However, the ring is considered electron-deficient due to the pyrazole moiety and is further deactivated by the fluorine and carboxylic acid groups. Reactions typically require harsh conditions.

Experimental Protocols and Characterization

To ensure scientific integrity, all experimental work must be self-validating. Below are representative protocols for handling and derivatizing this compound.

Protocol: Potentiometric Titration for pKa Determination (Conceptual)

This protocol describes a standard method for experimentally verifying the pKa, providing a self-validating system through rigorous calibration and control.

Causality: Potentiometric titration is chosen for its precision. By monitoring pH changes upon addition of a titrant of known concentration, an inflection point is generated that directly corresponds to the pKa. A co-solvent system is necessary due to the compound's poor aqueous solubility.

Methodology:

  • Preparation: Accurately weigh ~20 mg of this compound and dissolve it in a 40:60 (v/v) mixture of methanol and deionized water.

  • Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 2.00, 4.01, 7.00) that bracket the expected pKa.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.02 mL) while recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the first derivative plot (ΔpH/ΔV vs. V).

Protocol: Standard Amide Coupling with Benzylamine

This protocol demonstrates the compound's primary utility as a synthetic building block. Each reagent has a specific, critical function.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

G cluster_0 Amide Coupling Workflow A 1. Dissolve Reactants - Indazole Acid (1.0 eq) - Benzylamine (1.1 eq) in DMF B 2. Add Reagents - HATU (1.2 eq) - DIPEA (2.5 eq) A->B C 3. Reaction Stir at RT for 4-12h B->C D 4. Monitoring Check completion by TLC or LC-MS C->D E 5. Workup - Dilute with EtOAc - Wash with aq. NaHCO₃, brine D->E F 6. Purification - Dry (Na₂SO₄) - Concentrate - Purify via column chromatography E->F G Final Product F->G

Caption: Step-by-step workflow for a typical amide coupling reaction.

Methodology:

  • Setup: To a solution of this compound (180 mg, 1.0 mmol) in anhydrous DMF (10 mL), add benzylamine (118 mg, 1.1 mmol).

  • Activation: Add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Conclusion

This compound is a deceptively simple molecule whose properties are a masterclass in the effects of functional group interplay. It is a crystalline, amphoteric solid whose chemical behavior is governed by an acidic carboxylic acid (pKa ~2.86) and a weakly basic indazole core. The key 6-fluoro substituent provides a powerful tool for electronic modulation, enhancing the acidity of the molecule and offering potential benefits for biological activity and metabolic stability. Its robust reactivity, primarily through its carboxylic acid handle, cements its status as a high-value, versatile building block for the synthesis of complex and biologically active molecules in oncology, neurology, and beyond.[2]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-fluoro-1H-indazole-3-carboxylic acid in Modern Drug Discovery

This compound is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and life sciences sectors.[1] Its rigid bicyclic indazole core, substituted with a fluorine atom and a carboxylic acid moiety, makes it a valuable building block and a key intermediate in the synthesis of a diverse array of bioactive molecules.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications in oncology, pain management, and antiemetic therapy.[1]

The strategic placement of a fluorine atom often enhances metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The carboxylic acid group provides a crucial handle for synthetic modification and contributes to the molecule's solubility and reactivity.[1] Consequently, this compound is extensively utilized in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug development. These characteristics, including acidity (pKa), lipophilicity (logP/logD), and aqueous solubility, govern a molecule's behavior from initial high-throughput screening and formulation development to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[2]
Molecular Weight 180.14 g/mol [2]
Appearance White to light beige crystalline powder[1]
Melting Point ~290 °C (with decomposition)[1]
Predicted pKa 2.86 ± 0.10ChemAxon
Aqueous Solubility Low solubility in water[3]
Solubility in Organic Solvents Soluble in alcohols and ethers[3]

Acidity (pKa): A Critical Determinant of In Vivo Behavior

The acid dissociation constant (pKa) is a fundamental parameter that dictates the extent of ionization of a molecule at a given pH. For an ionizable compound like this compound, the pKa of its carboxylic acid group will determine its charge state in different physiological compartments, which in turn influences its solubility, permeability across biological membranes, and binding to its target protein.

The parent indazole scaffold is amphoteric, with a pKa of approximately 1.04 for the protonated indazolium cation and 13.86 for the deprotonation of the N-H proton.[4] However, for this compound, the most physiologically relevant pKa is that of the carboxylic acid group. The predicted pKa of 2.86 suggests it is a relatively strong acid, and will be predominantly in its anionic carboxylate form at physiological pH (7.4). This has significant implications for its absorption and distribution.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

    • Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., a small amount of DMSO or ethanol) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM. Ensure the final concentration of the organic co-solvent is minimal.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a temperature-controlled titration vessel.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • If necessary, adjust the initial pH of the solution to below the expected pKa (e.g., pH 2.0) using the 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH is well above the expected pKa (e.g., pH 12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.

Diagram of the Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare 1 mM Analyte Solution setup Combine Analyte & KCl in Vessel prep_analyte->setup prep_titrant Prepare & Standardize 0.1 M NaOH titrate Titrate with 0.1 M NaOH prep_titrant->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup adjust_ph Adjust Initial pH to ~2.0 with HCl setup->adjust_ph adjust_ph->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate First Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Gauging Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[5][6] For this compound, which is ionizable, logD at pH 7.4 is the more physiologically relevant parameter. A compound's lipophilicity influences its solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution. According to Lipinski's "rule of five," a logP value not greater than 5 is a common characteristic of orally bioavailable drugs.[5][6]

Experimental Determination of logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement of the compound's partitioning between two immiscible phases, typically n-octanol and an aqueous buffer.[7]

Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it with the PBS buffer (pH 7.4) and shaking vigorously for 24 hours. Allow the phases to separate completely.

    • Similarly, pre-saturate the PBS buffer (pH 7.4) with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[6]

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS buffer. The final concentration of the compound should be low enough to avoid solubility issues in either phase, and the volume of DMSO should be minimal (e.g., <1%).

  • Partitioning:

    • Vortex the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logD is then calculated as: logD = log₁₀(D)

    • Perform the experiment in triplicate.

Diagram of the Shake-Flask Method for logD Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sat_octanol Saturate n-Octanol with Buffer combine Combine Phases & Add Analyte sat_octanol->combine sat_buffer Saturate Buffer (pH 7.4) with n-Octanol sat_buffer->combine prep_stock Prepare Analyte Stock Solution prep_stock->combine shake Shake to Equilibrate combine->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample quantify Quantify Concentration (HPLC/LC-MS) sample->quantify calculate Calculate logD = log([Octanol]/[Buffer]) quantify->calculate

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical physicochemical property that influences the dissolution rate and, consequently, the absorption and bioavailability of orally administered drugs.[8] Poor aqueous solubility is a major challenge in drug development, often leading to inadequate and variable absorption.[8][9] this compound is reported to have low solubility in water.[3] Quantifying this solubility is essential for formulation strategies. Both kinetic and thermodynamic solubility assays are commonly employed.

Experimental Determination of Thermodynamic Solubility by the Shake-Flask Method

Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium and is the most accurate measure of solubility.

Protocol:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

    • Ensure the buffer is at a constant temperature (e.g., 25°C or 37°C).

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid ensures that a saturated solution is formed.

    • Agitate the suspension using a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspension to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining solid particles, filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed and collect the supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve must be prepared.

  • Reporting:

    • The solubility is reported as the measured concentration, typically in µg/mL or µM.

    • The experiment should be performed in triplicate.

Diagram of Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis add_excess Add Excess Solid Analyte to Buffer shake Agitate at Constant Temp (24-48h) add_excess->shake settle Settle Undissolved Solid shake->settle filter Filter or Centrifuge Supernatant settle->filter quantify Quantify Concentration (HPLC/LC-MS) filter->quantify report Report Solubility (e.g., µg/mL) quantify->report

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Framework for Comprehensive Characterization

While this compound is a compound of significant interest in contemporary drug discovery, a complete public profile of its key physicochemical characteristics is lacking. The information and protocols detailed in this guide provide researchers with a robust framework to both understand the existing data and experimentally determine the critical missing values of pKa, logD, and aqueous solubility. The generation of this data is a crucial, self-validating step in the early stages of any research and development program. By applying these methodologies, scientists can ensure a solid foundation for lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents.

References

Introduction: The Strategic Importance of a Fluorinated Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-3-carboxylic acid (CAS: 129295-30-3)

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its structure combines two key features of significant pharmacological interest: the indazole nucleus and a fluorine substituent. The indazole ring system is recognized as a "privileged scaffold," frequently found in the core of a wide array of biologically active molecules, including FDA-approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2]

The strategic placement of a fluorine atom at the 6-position further enhances the molecule's utility. Fluorine substitution is a well-established strategy in drug design to modulate a compound's physicochemical properties.[3][4] It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, ultimately leading to improved pharmacokinetic profiles.[3][4] Consequently, this compound serves as a versatile precursor for novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammation.[5][6]

Physicochemical and Structural Properties

This compound typically presents as a white to light yellow crystalline solid with limited solubility in water but good solubility in common organic solvents like alcohols and ethers.[7] Its key properties are summarized below.

PropertyValueSource
CAS Number 129295-30-3[8][9]
Molecular Formula C₈H₅FN₂O₂[7][8][9]
Molecular Weight 180.14 g/mol [7][8][9]
Predicted Density 1.610 ± 0.06 g/cm³[7]
Predicted Boiling Point 445.9 ± 25.0 °C[7]
Predicted pKa 2.86 ± 0.10[7]

Synthesis and Mechanistic Considerations

The synthesis of indazole-3-carboxylic acids can be approached through several routes, often tailored to the specific substitution pattern required. A prevalent and effective method involves the protection of the indazole nitrogen, followed by directed lithiation and subsequent carboxylation with carbon dioxide. This strategy provides excellent regiocontrol for introducing the carboxylic acid group at the 3-position.

Workflow for a Representative Synthesis

The following diagram illustrates a common synthetic pathway, which involves N-protection, metallation, carboxylation, and final deprotection.

Synthesis_Workflow Indazole 6-Fluoro-1H-indazole Protected N-Protected 6-Fluoroindazole Indazole->Protected Protection (e.g., SEM-Cl) Lithiation 3-Lithio-N-Protected 6-Fluoroindazole Protected->Lithiation Lithiation (e.g., n-BuLi) -78 °C Carboxylation N-Protected-6-Fluoro-1H- indazole-3-carboxylic acid Lithiation->Carboxylation Carboxylation (CO₂ gas) FinalProduct 6-Fluoro-1H-indazole- 3-carboxylic acid Carboxylation->FinalProduct Deprotection (e.g., TBAF)

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methods for preparing indazole-3-carboxylic acids.[10][11]

Step 1: N-Protection of 6-Fluoro-1H-indazole

  • Dissolve 6-fluoro-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-SEM-protected 6-fluoro-1H-indazole.

Causality: The SEM protecting group is employed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. NaH is a strong base used to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on SEM-Cl.

Step 2: Lithiation and Carboxylation

  • Dissolve the N-SEM-protected 6-fluoro-1H-indazole (1 equiv.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 90 minutes at -40 °C.[10]

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and acidify with 1 M hydrochloric acid (HCl) to a pH of ~3.

  • Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N-SEM-protected carboxylic acid.

Causality: n-BuLi is a powerful organolithium reagent capable of deprotonating the C-H bond at the 3-position of the indazole ring, which is the most acidic carbon proton. The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

Step 3: Deprotection

  • Dissolve the N-SEM-protected this compound (1 equiv.) in a mixture of THF and dimethylformamide (DMF).

  • Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.8 equiv.).[12]

  • Reflux the reaction mixture at 80 °C for 4 hours, monitoring completion by TLC.[10]

  • After cooling, evaporate the THF and basify the residue with 10% sodium bicarbonate (NaHCO₃) solution.

  • Wash the aqueous layer with diethyl ether to remove organic impurities.

  • Acidify the aqueous layer with a citric acid solution to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

Causality: TBAF is a fluoride ion source that selectively cleaves the silicon-carbon bond of the SEM protecting group, liberating the free N-H of the indazole ring under conditions that do not affect the carboxylic acid.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for synthesizing pharmacologically active compounds. The carboxylic acid handle allows for facile derivatization, typically through amide bond formation, to introduce diverse functionalities.

Applications cluster_targets Therapeutic Targets Core 6-Fluoro-1H-indazole- 3-carboxylic acid Coupling Amide Coupling (EDC, HOBt) Core->Coupling Derivatives Pharmacologically Active Derivatives Coupling->Derivatives Kinase Kinase Inhibitors (e.g., ROCK1) Derivatives->Kinase Oncology NOS NOS Inhibitors (e.g., NOS-II) Derivatives->NOS Neurology/ Inflammation Other Other Targets (Anti-inflammatory, etc.) Derivatives->Other

Caption: Role as a precursor to diverse bioactive molecules.

Key Therapeutic Areas
  • Kinase Inhibition : The indazole scaffold is a cornerstone of many kinase inhibitors used in oncology.[2] Research has shown that the position of the fluorine atom is critical for activity. For instance, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory potency against Rho kinase (ROCK1) with an IC₅₀ of 14 nM and dramatically increased oral bioavailability (61%) compared to its 4-fluoro counterpart (IC₅₀ of 2500 nM).[13] This highlights the specific advantage of the 6-fluoro substitution pattern.

  • Nitric Oxide Synthase (NOS) Inhibition : Fluorinated indazoles have been developed as selective inhibitors of nitric oxide synthase, an enzyme implicated in neurodegenerative diseases and inflammation. Studies indicate that fluorination of the indazole aromatic ring increases both inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II) over neuronal NOS (nNOS or NOS-I).[6] This selectivity is crucial for developing neuroprotective agents with fewer side effects.[6]

  • Anti-inflammatory and Analgesic Agents : Indazole derivatives are well-known for their anti-inflammatory and analgesic properties.[5] The this compound core provides a foundation for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected to show signals in the aromatic region for the protons on the indazole ring, with characteristic splitting patterns influenced by fluorine coupling. A broad singlet at the downfield end of the spectrum (>13 ppm) would correspond to the carboxylic acid proton.

    • ¹³C NMR: Will display signals for the eight distinct carbon atoms, with the carbon attached to fluorine exhibiting a large one-bond coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₅FN₂O₂).

Safety and Handling

While a comprehensive toxicological profile is not widely published, this compound is presumed to be an irritant to the skin, eyes, and respiratory system.[7] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a high-value chemical intermediate with significant strategic importance in drug discovery and development. The convergence of the pharmacologically privileged indazole scaffold, the beneficial properties imparted by fluorine substitution, and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of next-generation therapeutics. Its demonstrated utility in creating potent and selective inhibitors for critical targets in oncology and neurology underscores its continued relevance and potential for future medical breakthroughs.

References

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its molecular structure, properties, synthesis, and applications.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (C₈H₅FN₂O₂) is a versatile scaffold that has garnered significant attention in pharmaceutical research.[1] Its rigid bicyclic indazole core, coupled with the strategic placement of a fluorine atom and a carboxylic acid moiety, imparts a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutic agents. The indazole ring system is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[2]

The introduction of a fluorine atom at the 6-position is a deliberate design element. Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This often translates to improved pharmacokinetic profiles and enhanced biological activity.[4][5] The carboxylic acid group at the 3-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of various pharmacophores, and also serves as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions.

This guide will delve into the detailed molecular structure of this compound, its spectroscopic signature, a robust synthetic protocol, and the rationale behind its use in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar bicyclic system consisting of a fused benzene and pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and the carboxylic acid group is attached to the 3-position of the pyrazole ring.

Predicted Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not publicly available, we can infer its solid-state behavior from crystallographic studies of closely related compounds, such as 6-fluoro-1H-indole-3-carboxylic acid.[6] It is anticipated that in the solid state, this compound molecules will form hydrogen-bonded dimers through their carboxylic acid moieties. These dimers are likely to be further linked by N-H···O hydrogen bonds and potentially π–π stacking interactions between the aromatic indazole rings, creating a stable, three-dimensional crystal lattice.[6] The planarity of the indazole ring system is a key feature, influencing how the molecules pack in the crystal and interact with biological macromolecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[1][7]
Molecular Weight 180.14 g/mol [1][7]
CAS Number 129295-30-3[7]
Appearance White to light yellow crystalline solid[8]
Melting Point Decomposes at approximately 290 °C[1]
Solubility Low solubility in water; soluble in organic solvents like alcohols and ethers.[8]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not readily found in the public domain. However, based on its structure and data from analogous compounds, we can predict its characteristic spectroscopic features.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and the N-H of the indazole ring. The protons on the benzene ring will exhibit splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >12 ppm), while the N-H proton of the indazole ring will also be a broad singlet, likely in the range of 13-14 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-175 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will appear in the typical aromatic region (100-150 ppm), with their chemical shifts influenced by the fluorine and the fused pyrazole ring.

Predicted FT-IR Spectrum

The FT-IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700-1730 cm⁻¹. The N-H stretch of the indazole ring will likely appear as a medium to sharp band around 3100-3300 cm⁻¹. The C-F stretching vibration will give a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Predicted Mass Spectrum

In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 179.02, corresponding to the deprotonated carboxylate. In positive mode, the [M+H]⁺ ion at m/z 181.04 would be observed.

Synthesis of this compound: A Step-by-Step Protocol

A robust and reproducible synthesis of this compound can be achieved in a two-step process starting from the commercially available 6-fluoroindole. The first step involves the nitrosation of 6-fluoroindole to form 6-fluoro-1H-indazole-3-carboxaldehyde. The subsequent step is the oxidation of this aldehyde to the desired carboxylic acid.

Step 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde

This procedure is adapted from a known method for the synthesis of indazole-3-carboxaldehydes from indoles.[9]

Materials:

  • 6-Fluoroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-fluoroindole (1 equivalent) in a suitable solvent such as a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (4 equivalents) in water to the cooled solution while stirring.

  • Add hydrochloric acid (2.7 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 5 hours.

  • Extract the reaction mixture with ethyl acetate (3 times).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-1H-indazole-3-carboxaldehyde.

Characterization Data for 6-Fluoro-1H-indazole-3-carboxaldehyde:

  • ¹H NMR (300 MHz, acetone-d₆): δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H).[9]

  • ¹³C NMR (75 MHz, acetone-d₆): δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz).[9]

  • HRMS (ESI⁻): calculated for C₈H₄FN₂O, [M − H]⁻ m/z 163.0308, found: 163.0304.[9]

Step 2: Oxidation to this compound

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be used, with potassium permanganate being a common and effective choice.

Materials:

  • 6-Fluoro-1H-indazole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 6-fluoro-1H-indazole-3-carboxaldehyde (1 equivalent) in acetone.

  • Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Oxidation Start 6-Fluoroindole Reagents1 NaNO₂, HCl, Acetic Acid/H₂O Start->Reagents1 Nitrosation Intermediate 6-Fluoro-1H-indazole-3-carboxaldehyde Reagents1->Intermediate Reagents2 KMnO₄, Acetone/H₂O Intermediate->Reagents2 Oxidation Product This compound Reagents2->Product

Caption: Synthetic route to this compound.

Applications in Drug Development: The Rationale for Fluorination

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The fluorine atom at the 6-position plays a crucial role in modulating the properties of the final drug candidates.

Modulation of Physicochemical Properties
  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, leading to a longer half-life of the drug in the body.[4]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence the ionization state of the molecule at physiological pH and affect its binding to the target.

Enhancement of Biological Activity

The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can increase the binding affinity and potency of the drug.[3]

Drug Development Workflow Incorporating this compound

DrugDevWorkflow Start This compound Coupling Amide Coupling / Esterification Start->Coupling Library Library of Derivatives Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (SAR) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a strategically designed molecular building block with significant potential in the development of new pharmaceuticals. Its unique combination of a privileged indazole core, a bioisosteric fluorine atom, and a synthetically versatile carboxylic acid handle makes it an attractive starting point for the synthesis of diverse compound libraries. A thorough understanding of its molecular structure, properties, and synthesis is essential for medicinal chemists aiming to leverage this scaffold in their drug discovery programs.

References

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid indazole core, combined with the electronic properties of the fluorine atom and the reactive handle of the carboxylic acid, makes it a valuable building block for synthesizing novel therapeutic agents, particularly in oncology and neurology.[1] A thorough understanding of its structural and electronic properties is paramount for its effective use, and this is achieved primarily through spectroscopic analysis.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive interpretation grounded in fundamental chemical principles. We will explore the causality behind the expected spectral features and outline robust, field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a detailed reference for the characterization of this important molecule.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signatures.

PropertyValueSource
Chemical Formula C₈H₅FN₂O₂[2]
Molecular Weight 180.14 g/mol [2]
CAS Number 129295-30-3[2]
Appearance White to light beige crystalline solid[1]
Canonical SMILES C1=CC2=C(C=C1F)C(=NN2)C(=O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis below is based on established principles of chemical shifts and coupling constants for aromatic and heterocyclic systems.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show four distinct signals: one for the acidic proton of the carboxylic acid, one for the N-H proton of the indazole ring, and three for the aromatic protons on the benzene portion of the core.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-COOH 12.0 - 13.5Broad Singlet (br s)N/AThe acidic proton is highly deshielded and often exchanges with trace water, leading to significant broadening.[3][4]
N-H ~11.0 - 12.0Broad Singlet (br s)N/AThe indazole N-H proton is also acidic and subject to broadening. Its chemical shift is solvent-dependent.
H-4 ~8.0 - 8.2Doublet of Doublets (dd)J(H-4, H-5) ≈ 9.0; J(H-4, F-6) ≈ 5.0H-4 is ortho to the electron-withdrawing pyrazole ring, shifting it downfield. It exhibits ortho coupling to H-5 and a weaker four-bond coupling to the fluorine at C-6.
H-5 ~7.2 - 7.4Triplet of Doublets (td) or dddJ(H-5, H-4) ≈ 9.0; J(H-5, F-6) ≈ 9.0; J(H-5, H-7) ≈ 2.5H-5 shows ortho coupling to both H-4 and the fluorine at C-6 (which behaves like a proton), and a smaller meta coupling to H-7. The similar magnitude of the two ortho couplings may result in a triplet-like pattern further split by H-7.
H-7 ~7.6 - 7.8Doublet of Doublets (dd)J(H-7, F-6) ≈ 8.5; J(H-7, H-5) ≈ 2.5H-7 is ortho to the electronegative fluorine atom and meta to H-5, resulting in a downfield shift and characteristic splitting pattern.
Predicted ¹³C NMR Spectral Data

The carbon spectrum will be defined by the electron-withdrawing effects of the carboxylic acid, the fluorine atom, and the pyrazole ring. A key feature will be the presence of carbon-fluorine (C-F) coupling constants.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C=O (Carboxylic) 165 - 175Low (if any)The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[5][6]
C-3 ~140 - 145Low (if any)Attached to the carboxylic acid and part of the pyrazole ring.
C-3a ~122 - 128J(C-3a, F-6) ≈ 4-5Bridgehead carbon, influenced by both rings.
C-4 ~122 - 126J(C-4, F-6) ≈ 4-5Shows a small meta C-F coupling.
C-5 ~112 - 116J(C-5, F-6) ≈ 20-25Ortho to the fluorine, this carbon will exhibit a large C-F coupling constant.
C-6 ~160 - 165J(C-6, F-6) ≈ 240-250 (¹JCF)Directly bonded to fluorine, this carbon is significantly deshielded and shows a very large one-bond C-F coupling.
C-7 ~100 - 105J(C-7, F-6) ≈ 25-30Ortho to the fluorine, this carbon is shifted upfield due to fluorine's electron-donating resonance effect and shows a large C-F coupling.
C-7a ~140 - 145J(C-7a, F-6) ≈ 10-15Bridgehead carbon para to the fluorine, showing a moderate C-F coupling.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct confirmation of the fluorine's presence and electronic environment.

  • Predicted Chemical Shift (δ, ppm): -110 to -120 (relative to CFCl₃). This range is typical for a fluorine atom attached to an aromatic ring. The exact shift is sensitive to solvent and concentration.[7]

Standard Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic protons are more likely to be observed).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve good homogeneity, using the solvent deuterium lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. Use a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

    • ¹⁹F NMR: Acquire with a spectral width appropriate for aromatic fluorine (~50 ppm) and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra: ¹H and ¹³C to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Reference ¹⁹F to an external standard like CFCl₃.

    • Integrate the ¹H spectrum and pick peaks for all spectra to determine chemical shifts and coupling constants.

Visualization of NMR Correlations

Caption: Predicted NMR assignments for the key nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule, particularly the carboxylic acid moiety.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the aromatic system.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 2500 O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary identifier for the functional group.[4][8]
~3100 N-H stretchMedium, BroadThe N-H stretch of the indazole ring, often appearing on the shoulder of the broader O-H band.
~3050 Aromatic C-H stretchMediumStretching vibrations of the C-H bonds on the benzene ring.
~1710 C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch for a hydrogen-bonded dimer. Conjugation with the indazole ring may shift this slightly lower than a typical aliphatic acid.[4]
1620, 1580, 1470 C=C Aromatic Ring StretchesMedium to StrongCharacteristic skeletal vibrations of the fused aromatic ring system.
~1250 C-F stretchStrongThe C-F bond stretch is typically strong and found in this region of the fingerprint.
~900 - 675 Aromatic C-H out-of-plane bendStrongThe substitution pattern on the benzene ring will dictate the exact position of these bands.
Standard Protocol for IR Data Acquisition (Solid Sample)

The thin solid film method is rapid, avoids interference from mulling agents, and is highly recommended for teaching and research labs.[1][9]

  • Sample Preparation (Thin Solid Film):

    • Place a few milligrams (5-10 mg) of the solid sample into a small vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[9]

    • Using a pipette, place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should be visible. If the film is too thin, add another drop.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Visualization of IR Sample Preparation Workflow

G IR Sample Prep Workflow (Thin Film) A 1. Dissolve 5-10 mg of sample in volatile solvent B 2. Apply one drop of solution to a clean salt plate A->B C 3. Allow solvent to completely evaporate B->C D 4. Place plate in spectrometer and acquire data C->D

Caption: Workflow for thin film solid IR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule.

Predicted Fragmentation Pathway (Electron Ionization)

In EI-MS, a high-energy electron beam bombards the molecule, causing ionization and subsequent fragmentation. This is a "hard" ionization technique that yields structurally informative fragments.[10][11]

m/z (Nominal)Proposed FragmentFragmentation PathwayRationale
180 [M]⁺˙ (Molecular Ion) Ionization of the parent moleculeThe molecular ion peak is expected to be reasonably intense due to the stability of the aromatic system. Its mass confirms the molecular weight.
163 [M - OH]⁺Loss of a hydroxyl radical (•OH)A common fragmentation pathway for carboxylic acids.[5]
135 [M - COOH]⁺ or [M - H₂O - CO]⁺Loss of a carboxyl radical (•COOH) or sequential loss of water and carbon monoxideDecarboxylation is a characteristic fragmentation. The resulting ion corresponds to the 6-fluoro-1H-indazole cation.
108 [C₆H₃FN]⁺˙Loss of HCN from the [M - COOH]⁺ fragmentFragmentation of the pyrazole ring is a common pathway for indazoles.
Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • For a pure, solid sample, a direct insertion probe is ideal. Place a small amount of the sample (<1 mg) into a capillary tube and insert it into the probe.

    • Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC inlet. The GC will separate the compound before it enters the MS source.[11]

  • Ion Source Conditions:

    • Set the electron energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[10]

    • Heat the ion source to a temperature sufficient to vaporize the sample without causing thermal decomposition (e.g., 200-250 °C).

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and all significant fragments.

    • Use a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺˙ to confirm the molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

    • Compare the resulting spectrum to spectral libraries if available.

Visualization of Predicted MS Fragmentation

G Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z = 180 M_minus_OH [M - OH]⁺ m/z = 163 M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ m/z = 135 M->M_minus_COOH - •COOH Fragment_108 [C₆H₃FN]⁺˙ m/z = 108 M_minus_COOH->Fragment_108 - HCN

Caption: Key fragmentation steps for the molecular ion.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the influence of the fluorine substituent. IR spectroscopy offers unambiguous confirmation of the critical carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The predictive data and standardized protocols within this guide serve as a robust framework for the successful characterization of this molecule, enabling its confident application in research and development.

References

The Strategic Role of 6-Fluoro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] The strategic incorporation of a fluorine atom at the 6-position of the indazole core, coupled with a carboxylic acid at the 3-position, gives rise to 6-fluoro-1H-indazole-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery.[2] This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its role as a critical building block in the development of targeted therapeutics, particularly in the realms of oncology and neurology.[2] While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, its true power lies in its utility as a versatile synthetic intermediate for a new generation of potent and selective drug candidates.

The fluorine substituent is not merely an incidental modification; it is a deliberate strategic choice. The unique physicochemical properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug molecule.[2] This guide will delve into the practical applications of this compound, providing detailed methodologies for the synthesis of its derivatives and the subsequent evaluation of their biological activity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
Appearance White to light beige crystalline powder[2]
CAS Number 129295-30-3[3]
Melting Point ~290 °C (decomposes)[2]
Solubility Low solubility in water; soluble in organic solvents such as alcohols and ethers.[4]

Synthetic Pathways to Bioactive Derivatives

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry.

General Protocol for the Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines a general and robust method for the synthesis of 1H-indazole-3-carboxamide derivatives, which are frequently investigated for their therapeutic potential.

Objective: To couple this compound with a variety of primary or secondary amines to generate a library of amide derivatives.

Materials:

  • This compound

  • Substituted aryl or aliphatic amine of interest

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Amine Addition: Add the desired substituted amine (1 equivalent) and TEA (3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1H-indazole-3-carboxamide derivative.

Synthesis_Workflow Start This compound Activation Activate with EDC/HOBT in DMF Start->Activation Coupling Couple with substituted amine and TEA Activation->Coupling Workup Aqueous work-up and extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure 1H-Indazole-3-carboxamide derivative Purification->Product

Synthesis workflow for 1H-indazole-3-carboxamide derivatives.

Biological Evaluation of this compound Derivatives

The true measure of the utility of this scaffold lies in the biological activity of its derivatives. A suite of in vitro assays is typically employed to characterize the potency and mechanism of action of newly synthesized compounds.

Enzymatic Assays: Probing Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5]

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase of interest.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or a DMSO control.

  • Enzyme Addition: Add 2 µL of the kinase solution to each well.

  • Initiation of Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Prepare serial dilutions of test compound Reaction_Setup Add compound, kinase, and substrate/ATP to plate Start->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Stop_Reaction Stop reaction and deplete ATP Incubation->Stop_Reaction Signal_Generation Generate luminescent signal Stop_Reaction->Signal_Generation Data_Acquisition Read luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate IC50 value Data_Acquisition->Data_Analysis

Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays: Assessing Cellular Effects

Beyond enzymatic activity, it is crucial to evaluate the effects of compounds on living cells to understand their therapeutic potential and potential toxicity.

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compound (solubilized in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom, opaque-walled microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ value using a non-linear regression analysis.

This assay determines if the compound induces programmed cell death.

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (solubilized in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell_Based_Assay_Logic Compound Synthesized Derivative Proliferation_Assay Cell Proliferation/Viability Assay (e.g., CellTiter-Glo) Compound->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound->Apoptosis_Assay GI50 Determine GI50 Proliferation_Assay->GI50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Mechanism_of_Action Elucidate Cellular Mechanism of Action GI50->Mechanism_of_Action Apoptosis_Induction->Mechanism_of_Action

Logical flow for characterizing the cellular effects of a compound.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of targeted therapeutics. Its unique combination of a privileged indazole scaffold, a bioactivity-enhancing fluorine atom, and a versatile carboxylic acid handle makes it an invaluable tool for medicinal chemists. While the intrinsic biological activity of the parent molecule warrants further investigation, its role as a key synthetic intermediate is undisputed. The methodologies outlined in this guide provide a robust framework for the synthesis and biological evaluation of its derivatives, paving the way for the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular drivers of disease continues to evolve, the strategic application of scaffolds like this compound will undoubtedly remain at the forefront of innovative drug discovery.

References

The Strategic Core: A Technical Guide to the Mechanistic Potential of 6-Fluoro-1H-indazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazole-3-carboxylic acid is a key heterocyclic compound increasingly recognized not as a therapeutic agent in its own right, but as a privileged scaffold in medicinal chemistry. Its true value lies in its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in the fields of oncology and neurology.[1] This technical guide moves beyond a singular mechanism of action to explore the compound's strategic importance. We will dissect the physicochemical contributions of its constituent parts—the indazole core, the fluorine substituent, and the carboxylic acid moiety—and survey the landscape of biological targets modulated by its derivatives. This document serves as a roadmap for researchers looking to leverage this scaffold in the design and development of next-generation therapeutics.

Deconstructing the Scaffold: The Physicochemical and Pharmacological Advantages

The therapeutic potential of molecules derived from this compound stems from the unique combination of its three key structural features. Understanding the role of each component is critical to appreciating its utility in drug design.

The Indazole Nucleus: A Privileged Heterocycle

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many pharmacologically active compounds.[2][3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[2][5][6] FDA-approved drugs such as axitinib and niraparib, which are used to treat renal cell carcinoma and ovarian cancer respectively, feature the indazole core, underscoring its clinical significance.[3]

The Strategic Role of Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[7][8][9] The 6-fluoro substitution on the indazole ring can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[7][8]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[8][9]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and interactions with its target.[10]

  • Improved Membrane Permeation: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[8][11]

The Carboxylic Acid Moiety: A Versatile Functional Group

The carboxylic acid at the 3-position of the indazole ring is a critical functional handle for both biological activity and synthetic elaboration.[1]

  • Target Interaction: The carboxylic acid group is often a key component of a pharmacophore, capable of forming strong hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site.[12]

  • Solubility and Pharmacokinetics: As an ionizable group, the carboxylic acid can significantly improve the aqueous solubility of a compound, which is often a prerequisite for drug formulation and administration.[13][14][15]

  • Synthetic Handle: The carboxylic acid is readily converted into a variety of other functional groups, such as esters, amides, and hydrazides, providing a straightforward route to a diverse library of derivatives. This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Potential Mechanisms of Action for Derivatives

Given its role as a synthetic intermediate, the "mechanism of action" of this compound is best understood through the lens of the biological targets of the molecules it can be used to create. The indazole scaffold is a known pharmacophore for several important classes of drug targets.

Kinase Inhibition

A significant number of indazole-containing compounds are potent kinase inhibitors.[16][17] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound could be designed to target various kinases, such as:

  • Tyrosine Kinases: (e.g., EGFR, FGFR, VEGFR) These are often involved in cell growth, proliferation, and angiogenesis. The indazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of these enzymes.[2]

  • Serine/Threonine Kinases: (e.g., Pim kinases, ERK1/2) These are involved in a wide range of cellular processes, including cell cycle progression and apoptosis.[2]

The carboxylic acid group can be converted to an amide, which can form crucial hydrogen bonds within the kinase active site, while the fluorinated indazole core occupies hydrophobic pockets.

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derivative

kinase_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indazole-derived Kinase Inhibitor Inhibitor->RAF

Caption: A potential mechanism where an indazole derivative inhibits the RAF kinase, blocking the MAPK/ERK signaling pathway and subsequent cell proliferation.

Modulation of γ-Secretase

There is growing interest in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. Unlike inhibitors, which block the enzyme's activity and can cause toxicity, GSMs allosterically modulate the enzyme to shift the production of amyloid-β (Aβ) peptides towards shorter, less pathogenic forms. Many non-steroidal anti-inflammatory drug (NSAID)-derived GSMs feature a carboxylic acid moiety, which is thought to be important for their activity. Given its structural features, this compound is a plausible starting point for the synthesis of novel GSMs.

Experimental Protocols for Derivative Screening

The following are generalized, high-level protocols for screening compounds derived from this compound for two of the potential activities discussed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Recombinant human RAF kinase

    • Kinase substrate (e.g., MEK1)

    • ATP (radiolabeled or for use with a detection antibody)

    • Test compound (synthesized from this compound)

    • Assay buffer

    • 96-well plates

    • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA with a phospho-specific antibody or measurement of incorporated radioactivity).

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Workflow for Kinase Inhibitor Screening

kinase_workflow start Start: Synthesized Indazole Derivative dilution Prepare Serial Dilutions of Compound start->dilution assay_setup Set up Kinase Assay: - Recombinant Kinase - Substrate - Diluted Compound dilution->assay_setup reaction Initiate Reaction with ATP assay_setup->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Substrate Phosphorylation (e.g., ELISA, Radiometry) stop_reaction->detection data_analysis Data Analysis: Plot Inhibition Curve detection->data_analysis end Determine IC50 Value data_analysis->end

Caption: A generalized workflow for determining the in vitro potency of a potential kinase inhibitor derived from the core scaffold.

Protocol: Cellular γ-Secretase Modulation Assay
  • Objective: To assess the ability of a test compound to modulate the production of different Aβ peptide species (e.g., Aβ38, Aβ40, Aβ42).

  • Materials:

    • A cell line that overexpresses the amyloid precursor protein (APP), such as HEK293-APP or SH-SY5Y-APP.

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer.

    • ELISA kits specific for Aβ38, Aβ40, and Aβ42.

  • Procedure:

    • Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the supernatant using specific sandwich ELISA kits.

    • Analyze the data by calculating the ratio of Aβ42 to Aβ40 and the absolute changes in each Aβ species. A successful GSM will typically decrease Aβ42 and increase Aβ38.

    • Determine the EC50 for the reduction of Aβ42.

Synthesis and Future Directions

The synthesis of derivatives from this compound typically involves the activation of the carboxylic acid group to form an amide or ester linkage. For instance, coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC) can generate a library of 3-carboxamide derivatives for screening. Further modifications at the N1 position of the indazole ring can also be explored to optimize the drug-like properties of the resulting compounds.[4]

The future of drug discovery with this scaffold is promising. Its proven presence in successful drugs, combined with the strategic advantages conferred by the fluoro and carboxylic acid groups, makes it an attractive starting point for programs targeting a wide range of diseases. Future research will likely focus on exploring novel decorations of the indazole core to achieve greater selectivity and potency against new and challenging biological targets.

Conclusion

This compound represents a confluence of desirable features for a modern drug discovery scaffold. While it does not possess a defined mechanism of action on its own, its true power is realized in the diverse array of potent and selective therapeutic agents that can be synthesized from it. By understanding the distinct roles of the indazole core, the fluorine atom, and the carboxylic acid group, medicinal chemists can rationally design and develop novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers to harness the full potential of this valuable chemical entity.

References

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 6-fluoro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals investigating the therapeutic potential of 6-fluoro-1H-indazole-3-carboxylic acid. While this molecule is primarily a synthetic intermediate, its core indazole scaffold is a "privileged" structure in modern pharmacology, particularly in oncology. This document synthesizes the current understanding of indazole-based therapeutics, logically extrapolates the most promising therapeutic targets for derivatives of this compound, and provides detailed, field-proven experimental workflows for target identification, validation, and mechanism of action studies. Our focus is centered on providing the causality behind experimental choices, ensuring that the described protocols form a self-validating system for rigorous scientific inquiry.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved and clinical-stage therapeutic agents.[1] Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, provides an excellent framework for creating compounds that can interact with high affinity and specificity to biological targets.[1] Several blockbuster anti-cancer drugs, including Axitinib and Pazopanib, feature the indazole core and function as potent protein kinase inhibitors.[1]

This compound (CAS 129295-30-3) represents a key starting material for the synthesis of novel indazole derivatives.[2][3] The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the carboxylic acid group at the 3-position is a versatile chemical handle for further molecular elaboration.[3] Given the well-documented success of the indazole scaffold, it is highly probable that derivatives synthesized from this starting material will target key signaling pathways implicated in disease, particularly cancer.

The Indazole Core: A Privileged Motif for Kinase Inhibition

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery. These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has proven to be an exceptionally effective motif for targeting the ATP-binding pocket of protein kinases.

Key Indazole-Based Kinase Inhibitors:

Drug NamePrimary Target(s)Therapeutic Use
Axitinib VEGFR-1, -2, -3, PDGFR, c-KITRenal Cell Carcinoma
Pazopanib VEGFR-1, -2, -3, PDGFR, FGFR, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib PARP-1, -2Ovarian, Fallopian Tube, Peritoneal Cancer
Linifanib VEGFR, PDGFRInvestigational

The success of these drugs strongly suggests that novel derivatives of this compound are most likely to find their therapeutic targets within the protein kinase family.

High-Priority Hypothesized Therapeutic Targets

Based on extensive literature precedent for indazole-based compounds, we hypothesize that derivatives of this compound are prime candidates for inhibiting the following high-value oncology targets:

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancers.[4][5] Numerous studies have demonstrated the successful design of potent and selective FGFR inhibitors using an indazole scaffold.[6][7][8] The indazole core effectively mimics the hinge-binding motif of ATP, providing a strong anchor point within the kinase domain.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs, particularly VEGFR-2, are the primary mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The indazole scaffold is a key component in several potent VEGFR-2 inhibitors, demonstrating its suitability for targeting this critical angiogenic pathway.[9][10]

Aurora Kinases

The Aurora kinases (Aurora A and B) are a family of serine/threonine kinases that are essential regulators of mitosis.[1][11] Their overexpression is common in many human cancers and is associated with genomic instability and poor prognosis.[1] The indazole core has been successfully utilized to develop inhibitors of Aurora kinases, highlighting its potential to generate novel antimitotic agents.[1][12][13]

Experimental Workflow for Target Identification and Validation

To systematically test the hypothesis that derivatives of this compound are kinase inhibitors, a multi-step, self-validating experimental workflow is required. This process moves from broad, high-throughput screening to specific, cell-based validation of target engagement.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Target Engagement A Synthesize Derivative Library from Core Compound B High-Throughput Kinase Panel Screen (e.g., KinomeScan, 400+ kinases) A->B Test Compounds C Identify Primary Kinase Hits (e.g., >90% inhibition at 1µM) B->C Analyze Data D In Vitro Kinase Assay (Biochemical IC50 Determination) C->D Select Hits E Determine Potency (IC50) for Confirmed Hits D->E Quantify Inhibition F Cellular Thermal Shift Assay (CETSA) (Live Cell Validation) E->F Validate in Cells G Confirm Target Engagement in a Cellular Context F->G Measure Thermal Stabilization

Caption: Workflow for kinase target identification and validation.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Rationale: Once primary hits are identified from a broad screen, it is crucial to quantify their potency. An in vitro kinase assay measures the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value). This is a direct measure of biochemical potency. A common method is a fluorescence-based assay.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[15]

    • Prepare a stock solution of the purified recombinant target kinase (e.g., FGFR1, VEGFR-2, or Aurora A) in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate and ATP. The substrate should be specific to the kinase being tested.[14]

    • Prepare a serial dilution of the indazole derivative test compound in DMSO, then dilute further into the kinase buffer.

  • Assay Execution (384-well plate format):

    • To each well, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add the kinase to each well (except negative controls) and incubate for 10-15 minutes at room temperature to allow the compound to bind.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[16]

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Add a detection reagent. For example, in a TR-FRET assay, this would be a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[14]

    • After a final incubation period, read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: A potent biochemical inhibitor does not guarantee cellular activity. It is essential to confirm that the compound can enter the cell and bind to its intended target. CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[17][19]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress the target kinase) to ~80% confluency.

    • Treat the cells with the indazole derivative at a desired concentration (e.g., 10x the biochemical IC50) for a set period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the known melting temperature of the target protein.[20]

    • Cool the samples immediately on ice.

  • Lysis and Protein Separation:

    • Lyse the cells via freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.[20]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.

    • Plot the amount of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the compound-treated sample confirms that the compound has bound to and stabilized the target protein in the cell.[21]

Visualizing Key Signaling Pathways

Understanding the biological context of the target is crucial. Below are simplified diagrams of the VEGFR-2 and FGFR signaling pathways, which represent high-priority targets for indazole derivatives.

VEGFR-2 Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Indazole Indazole Derivative (Potential Inhibitor) Indazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis & Migration ERK->Angiogenesis G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT Pathway FGFR->STAT Indazole Indazole Derivative (Potential Inhibitor) Indazole->FGFR Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation STAT->Proliferation

References

An In-depth Technical Guide to 6-Fluoro-1H-indazole-3-carboxylic acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazole-3-carboxylic acid stands as a pivotal structural motif in contemporary medicinal chemistry. Its unique physicochemical properties, imparted by the fluorine atom and the indazole core, have positioned it as a valuable building block in the synthesis of a multitude of bioactive molecules. This guide provides a comprehensive overview of the discovery and historical context of indazole synthesis, delves into the detailed, field-proven synthetic methodologies for preparing this compound, and explores its significant applications in drug discovery, particularly in the realms of oncology and neurology. This document is intended to serve as a practical and in-depth resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Rise of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery.[1] The introduction of a fluorine atom onto this scaffold can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, has emerged as a key intermediate in the synthesis of a variety of therapeutic agents, including those targeting kinases and other enzymes implicated in disease.[2] Its utility is underscored by its role as a precursor to compounds with anti-inflammatory, analgesic, and anti-cancer properties.[2]

This guide will first provide a brief historical overview of the synthesis of the indazole ring system, followed by a detailed examination of two robust and widely employed synthetic routes to this compound. Each method will be presented with a step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical experimental parameters.

Historical Perspective: From Fischer's Discovery to Modern Synthetic Methods

The journey of indazole synthesis began in the late 19th century with the pioneering work of Emil Fischer, who first reported the preparation of an indazole derivative.[3] Early methods often involved the cyclization of substituted o-toluidines or the ring closure of phenylhydrazines.[4] These foundational techniques paved the way for the development of more sophisticated and efficient synthetic strategies in the 20th and 21st centuries.

The synthesis of indazole-3-carboxylic acids, specifically, has been approached through various pathways. One of the classical and most enduring methods involves the use of isatins (1H-indole-2,3-diones) as starting materials. This approach, which will be detailed in the subsequent section, offers a reliable and scalable route to the desired products.

Key Synthetic Methodologies

Two primary synthetic routes have proven to be particularly effective for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis from 6-Fluoroisatin: The Johnson-Rodgers Approach

A widely adopted and practical synthesis of fluorinated indazole-3-carboxylic acids proceeds from the corresponding fluoroisatin. This method, based on the procedure reported by Johnson and Rodgers, is frequently cited in the patent literature for the preparation of indazole-based pharmaceutical intermediates.[5][6] The reaction proceeds through a ring-opening of the isatin, followed by diazotization and subsequent reductive cyclization.

A 6-Fluoroisatin B Ring Opening (NaOH, H2O) A->B C Intermediate Salt B->C D Diazotization (NaNO2, H2SO4) C->D E Diazonium Salt Intermediate D->E F Reductive Cyclization (Na2SO3) E->F G This compound F->G

Caption: Synthetic pathway from 6-Fluoroisatin.

Step 1: Ring Opening of 6-Fluoroisatin

  • A suspension of 6-fluoroisatin (1.0 eq) in water is treated with an aqueous solution of sodium hydroxide (1.05 eq).

  • The resulting mixture is stirred until all solids dissolve, forming a clear, dark red solution.

  • This solution is then cooled in an ice-water bath in preparation for the next step.

Causality: The basic conditions facilitate the hydrolytic cleavage of the amide bond in the isatin ring, leading to the formation of the sodium salt of 2-amino-5-fluorophenylglyoxylic acid.

Step 2: Diazotization and Reductive Cyclization

  • To the cooled solution from Step 1, a pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added slowly, maintaining the temperature below 5 °C.

  • The reaction mixture is then added portion-wise to a stirred solution of sulfuric acid in water, again ensuring the temperature remains low.

  • After the addition is complete, the resulting solution containing the diazonium salt is slowly added to a solution of sodium sulfite in water.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

Causality: The sodium nitrite in the acidic medium generates nitrous acid, which reacts with the primary amine to form a diazonium salt. The sodium sulfite then acts as a reducing agent, facilitating the cyclization to form the indazole ring.

Synthesis from 6-Fluoroindole: A Nitrosation Approach

An alternative and efficient route to the indazole core involves the nitrosation of a corresponding indole derivative. This method provides direct access to 1H-indazole-3-carboxaldehydes, which can be readily oxidized to the desired carboxylic acid.

A 6-Fluoroindole B Nitrosation (NaNO2, HCl) A->B C 6-Fluoro-1H-indazole-3-carboxaldehyde B->C D Oxidation (e.g., KMnO4 or Oxone®) C->D E This compound D->E

Caption: Synthetic pathway from 6-Fluoroindole.

Step 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde [3]

  • To a solution of sodium nitrite (8.0 eq) in deionized water and DMF at 0 °C, hydrochloric acid (2.7 eq) is added slowly.

  • A solution of 6-fluoroindole (1.0 eq) in DMF is then added dropwise to the reaction mixture at 0 °C over a period of 2 hours.

  • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality: The reaction proceeds through the nitrosation of the electron-rich C3 position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde.

Step 2: Oxidation to this compound

  • The 6-fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of acetonitrile and water.

  • An oxidizing agent, such as potassium permanganate or Oxone®, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Causality: The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of a strong oxidizing agent.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 129295-30-3[4][7]
Molecular Formula C₈H₅FN₂O₂[4]
Molecular Weight 180.14 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point >290 °C (dec.)[2]

Applications in Drug Discovery and Development

This compound is a highly sought-after building block in the pharmaceutical industry due to the versatile reactivity of its carboxylic acid group and the favorable pharmacological properties imparted by the fluorinated indazole core.

  • Kinase Inhibitors: A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. The indazole scaffold can mimic the purine core of ATP and bind to the ATP-binding site of various kinases. The fluorine atom can enhance binding affinity and improve metabolic stability.[8]

  • Neurological Disorders: Derivatives of this compound have been investigated for their potential in treating neurological disorders.[2]

  • Anti-inflammatory and Analgesic Agents: The indazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), and fluorinated analogs are actively being explored for improved efficacy and safety profiles.[2]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its synthesis, primarily achieved through routes starting from 6-fluoroisatin or 6-fluoroindole, is well-established and scalable. The unique combination of the indazole scaffold and a fluorine substituent provides a powerful platform for the design of novel therapeutic agents with enhanced pharmacological properties. This guide has provided a detailed overview of the historical context, synthetic methodologies, and key applications of this important molecule, with the aim of facilitating further research and innovation in the field.

References

A Comprehensive Technical Guide to the Stability and Storage of 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-fluoro-1H-indazole-3-carboxylic acid, a critical building block in pharmaceutical research and development.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] Its indazole core is a privileged scaffold found in a variety of biologically active compounds, and the carboxylic acid group provides a convenient handle for synthetic modifications.[1] Given its role as a key starting material, ensuring its purity and stability is paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[1][2]
Molecular Weight 180.14 g/mol [1][2][3]
Appearance White to light beige crystalline powder[1]
Melting Point ~290 °C (with decomposition)[1]
Purity (typical) ≥ 98% (by HPLC)[1]
CAS Number 129295-30-3[1][2]

The high melting point with decomposition suggests that the molecule is thermally stable at ambient temperatures but will degrade at elevated temperatures. The crystalline powder form is generally more stable than an amorphous form.

Recommended Storage and Handling: A Proactive Approach to Stability

Based on information from suppliers and safety data sheets for structurally related compounds, a consistent set of storage and handling guidelines emerges.

Storage Conditions

The primary recommendation is to store this compound under refrigerated and dry conditions.

  • Temperature: Store at 2-8°C.[4] Some sources suggest 0-8°C.[1] Long-term storage at room temperature is not advised without specific stability data to support it.

  • Atmosphere: Keep the container tightly sealed and store in a dry, well-ventilated place.[4][5][6] This is crucial to prevent moisture absorption, which could potentially lead to degradation. Inert atmosphere (e.g., argon or nitrogen) backfilling of the container is a good practice for long-term storage to minimize oxidative degradation.

Handling Procedures

Proper handling is critical to prevent contamination and degradation.

  • Hygroscopicity: Assume the compound is hygroscopic. Minimize its exposure to ambient air. Weigh out the required amount quickly and reseal the container promptly.

  • General Precautions: Avoid formation of dust and aerosols.[5][7] Use in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin and eyes.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Potential Degradation Pathways and Influencing Factors

While specific degradation studies for this compound are not extensively published, we can infer potential degradation pathways based on its chemical structure and general knowledge of carboxylic acids and indazoles.

  • Decarboxylation: A common degradation pathway for carboxylic acids, especially when heated, is the loss of carbon dioxide. For this compound, thermal stress is a likely initiator of decarboxylation.

  • Oxidation: The indazole ring system can be susceptible to oxidation, particularly if exposed to air and light over extended periods. This can lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: Although less common for the core ring structure under normal conditions, the presence of moisture could potentially facilitate other degradative reactions.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocol for a Stability Study

To definitively establish the shelf-life and optimal storage conditions, a comprehensive stability study is required. The following protocol outlines a robust approach based on ICH guidelines.

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials
  • A single, well-characterized batch of this compound.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber.

  • Appropriate sample containers (e.g., amber glass vials with screw caps).

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.[9]

  • LC-MS system for identification of degradation products.[10]

Analytical Methodology

A validated, stability-indicating HPLC method is the cornerstone of this study.[9] This method must be able to separate the parent compound from any degradation products and potential impurities.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance. A PDA detector is ideal for monitoring peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and range. Forced degradation studies (acid, base, peroxide, heat, and light) should be performed to demonstrate the method's stability-indicating nature.

Stability Study Design

The following workflow outlines the key steps in the stability study.

Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Timepoint Testing cluster_analysis Data Analysis & Reporting Start Characterize Initial Batch (T=0) (Purity, Appearance, etc.) Package Package Samples in Appropriate Vials Start->Package LongTerm Long-Term (e.g., 5°C ± 3°C) Package->LongTerm Accelerated Accelerated (e.g., 25°C/60% RH, 40°C/75% RH) Package->Accelerated Photo Photostability (ICH Q1B) Package->Photo Pull Pull Samples at Defined Timepoints LongTerm->Pull Accelerated->Pull Photo->Pull Analyze Analyze Samples (HPLC, Appearance) Pull->Analyze Identify Identify Degradants (LC-MS if needed) Analyze->Identify Data Analyze Data Trends Analyze->Data Identify->Data Report Generate Stability Report & Determine Shelf-Life Data->Report

Caption: Workflow for a comprehensive stability study.

Step-by-Step Protocol
  • Initial Analysis (T=0): Fully characterize the initial batch of this compound. This includes appearance, HPLC purity, and any other relevant tests. This will serve as the baseline.

  • Sample Preparation: Aliquot the compound into the chosen vials, ensuring a consistent amount in each.

  • Storage: Place the samples in the respective stability chambers for long-term, accelerated, and photostability testing.

  • Timepoints: Pull samples at predetermined timepoints (e.g., for accelerated studies: 1, 3, and 6 months; for long-term studies: 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each timepoint, analyze the samples for:

    • Appearance: Note any changes in color or physical form.

    • Purity: Use the validated HPLC method to determine the purity of the compound and quantify any degradation products.

  • Data Evaluation: Compare the results at each timepoint to the T=0 data. A significant change in purity or the appearance of a degradation product above a certain threshold (e.g., 0.1%) would indicate instability under those conditions.

Conclusion

While this compound is a relatively stable crystalline solid, its long-term integrity is best preserved under controlled conditions. The core recommendations are storage at 2-8°C in a tightly sealed container, protected from moisture and light . For critical applications and to establish a definitive shelf-life, a formal stability study following the protocol outlined in this guide is essential. By adhering to these principles, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.

References

safety and handling of 6-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-fluoro-1H-indazole-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 129295-30-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] this compound, in particular, serves as a crucial synthetic building block in the discovery of novel agents for oncology and neurology.[4] Given its role in creating potent, biologically active molecules, a rigorous approach to its handling is paramount.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a heterocyclic compound featuring an indazole core, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position.[4] The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a versatile handle for synthetic modifications, such as amide bond formation.[4][5]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 129295-30-3[4][6]
Molecular Formula C₈H₅FN₂O₂[4][6]
Molecular Weight 180.14 g/mol [4][6]
Appearance White to light beige crystalline powder[4]
Melting Point ~290 °C (decomposes)[4]
Storage Temperature 0-8 °C, keep in a dry, dark place[4]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other halogenated indazole carboxylic acids.[7][8][9][10] This approach allows for a conservative and scientifically sound estimation of the potential risks.

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract, as well as potential harm if swallowed.[8][9][10]

Table 2: Anticipated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard StatementBasis of Assessment
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 4-Bromo-6-fluoro-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid.[8][9]
Skin IrritationCategory 2H315: Causes skin irritationCommon classification for functionalized aromatic acids and indazoles.[7][8][9]
Eye IrritationCategory 2AH319: Causes serious eye irritationCommon classification for functionalized aromatic acids and indazoles.[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA frequent hazard for fine chemical powders.[7][8][9]

Causality Behind Hazards:

  • Irritation: The acidic nature of the carboxylic acid group and the potential for the fine crystalline powder to act as a mechanical irritant contribute to skin, eye, and respiratory irritation.

  • Oral Toxicity: As a building block for potent pharmaceuticals, the molecule is designed to be biologically active. Ingestion could lead to unintended systemic effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls dictates that engineering solutions are the first line of defense.[11]

Engineering Controls
  • Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates, preventing inhalation, which is a primary route of exposure.[8][12]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[11][14] Selection must be deliberate and based on the identified risks.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Do not use latex gloves, as they offer inferior protection against many organic chemicals. A minimum thickness of 4 mil (0.1 mm) is recommended. Always inspect gloves for tears or pinholes before use.[8][15] Contaminated gloves should be removed and disposed of as hazardous waste.[16]

  • Eye and Face Protection: Use tightly fitting safety goggles that meet EN 166 standards (or equivalent).[15] If there is a significant risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.[8][15]

  • Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of the fine powder.[12][14]

Safe Handling and Storage Protocols

A systematic workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all handling activities.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent). Don the required PPE.

  • Weighing: Perform all weighing operations on a balance inside the fume hood. Use weigh paper or a small beaker to contain the solid. Avoid creating dust clouds by handling the material gently.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or acetone) and wipe clean.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh paper, and wipes, in a designated hazardous waste container.[16]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[17]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Full PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Verify Airflow, Clear Surface) A->B C 3. Weigh Solid Compound (Minimize Dust) B->C D 4. Transfer to Vessel C->D E 5. Add Solvent Slowly D->E F 6. Securely Close Container E->F G 7. Decontaminate Tools & Surface F->G H 8. Dispose of Contaminated Waste G->H I 9. Remove PPE & Wash Hands H->I

Caption: Standard workflow for handling this compound.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container to prevent degradation from moisture and air.[7][8]

  • Location: Store in a designated, well-ventilated, and secure area. The recommended storage temperature is refrigerated (0-8 °C).[4] This slows potential degradation pathways.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or hazardous reactions.[8]

First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is crucial. All laboratory personnel must be familiar with these procedures.[18]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[7][17][18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[18][19] If irritation persists, seek medical attention.[19]

  • Inhalation: Move the affected person to fresh air at once.[18][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method if the substance was ingested or inhaled).[8] Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[8][12] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[12] Call a physician or poison control center immediately.[8]

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Remove Contaminated Clothing Flush with Soap & Water (15+ min) skin->action_skin action_eye Flush with Water (15+ min) Remove Contact Lenses eye->action_eye action_inhale Move to Fresh Air Provide Oxygen if Needed inhale->action_inhale action_ingest DO NOT Induce Vomiting Rinse Mouth, Give Water ingest->action_ingest end_node Seek Immediate Medical Attention action_skin->end_node action_eye->end_node action_inhale->end_node action_ingest->end_node

Caption: Logic diagram for emergency first aid procedures.

Disposal Procedures

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Classification: Treat this compound and all materials contaminated with it as hazardous chemical waste.[16]

  • Segregation: Do not mix this waste with incompatible materials. Collect solid waste (unused compound, contaminated wipes, PPE) in a designated, leak-proof, and clearly labeled container.[16] The label must include the words "Hazardous Waste" and the full chemical name.[16]

  • Collection: Keep the waste container closed except when adding waste. Store it in a designated secondary containment area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain or dispose of in regular trash.[16]

References

Methodological & Application

synthesis of 6-fluoro-1H-indazole-3-carboxylic acid from 6-fluoro-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Fluoro-1H-indazole-3-carboxylic Acid from 6-Fluoro-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.[1] The synthesis starts from the readily available 6-fluoro-indole and proceeds through a nitrosative ring transformation to an intermediate aldehyde, which is subsequently oxidized to the target carboxylic acid. This guide is designed for chemical researchers in pharmaceutical development, offering detailed mechanistic insights, step-by-step experimental procedures, and expert commentary on process optimization and validation.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2] Specifically, functionalization at the 3-position has led to the discovery of marketed drugs like axitinib and pazopanib.[2] The incorporation of a fluorine atom, as in this compound, can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This makes it a highly sought-after intermediate for the synthesis of novel drug candidates, particularly in the fields of oncology and neurology.[1]

While various methods exist for constructing the indazole ring,[3][4] this note details a practical and efficient route starting from 6-fluoro-indole, a common chemical building block.[5][6] The described pathway offers a logical and reproducible approach for laboratory-scale synthesis.

Overall Synthetic Strategy

The conversion of 6-fluoro-indole to this compound is efficiently achieved via a two-step sequence. The initial and key transformation involves a nitrosative ring expansion of the indole's pyrrole ring to form the pyrazole ring of the indazole system. This is followed by a standard oxidation of the resulting aldehyde functional group.

Caption: Overall two-step synthesis pathway.

Part 1: Nitrosative Ring Transformation to 6-Fluoro-1H-indazole-3-carboxaldehyde

This crucial step reconfigures the indole scaffold into the indazole core. The reaction, first described for indoles by Büchi and later optimized, proceeds through a multistep pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring.[2]

Expertise & Experience: Understanding the Mechanism

The reaction is performed in a slightly acidic aqueous environment. The process begins with an electrophilic attack at the C3 position of the indole by a nitrosating agent (generated in situ from NaNO₂ and HCl), leading to an oxime intermediate. This oxime facilitates the addition of a water molecule at the C2 position, which triggers the cleavage of the C2-C3 bond and opens the pyrrole ring. The reaction concludes with an intramolecular cyclization and dehydration to furnish the stable 1H-indazole-3-carboxaldehyde.[2] Maintaining a slightly acidic pH is critical; excessively acidic conditions can lead to side reactions like dediazoniation.[2]

Mechanism Simplified Mechanism of Nitrosative Ring Transformation A 6-Fluoro-indole B Nitrosation at C3 A->B + 'NO⁺' C Oxime Intermediate B->C Tautomerization D H₂O Attack at C2 C->D + H₂O E Ring Opening D->E C2-C3 Cleavage F Intramolecular Cyclization E->F G Dehydration F->G H 6-Fluoro-1H-indazole- 3-carboxaldehyde G->H - H₂O

Caption: Key stages of the indole-to-indazole conversion.

Protocol 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde

This protocol is adapted from a reported procedure for the conversion of various indoles to 1H-indazole-3-carboxaldehydes.[2]

Materials and Reagents

Reagent/MaterialM.W.AmountMoles (mmol)Equivalents
6-Fluoro-indole135.14270 mg2.01.0
Sodium Nitrite (NaNO₂)69.001.10 g16.08.0
1,4-Dioxane-10 mL--
Deionized Water-10 mL--
Hydrochloric Acid (4 M)36.461.35 mL5.42.7
Ethyl Acetate (EtOAc)-~100 mL--
Brine-~30 mL--
Magnesium Sulfate (MgSO₄)-As needed--

Procedure

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-indole (270 mg, 2.0 mmol) and sodium nitrite (1.10 g, 16.0 mmol) in a mixture of 1,4-dioxane (10 mL) and water (10 mL).

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add 4 M hydrochloric acid (1.35 mL, 5.4 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/EtOAc). The starting indole should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up : Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing : Combine the organic layers and wash sequentially with water (3 x 20 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid should be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield pure 6-fluoro-1H-indazole-3-carboxaldehyde.[2] The expected product is a solid.[2]

Part 2: Oxidation to this compound

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For heterocyclic aldehydes, it is crucial to employ conditions that are effective without compromising the integrity of the ring system. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice due to its high selectivity and mild conditions.

Expertise & Experience: Rationale for Pinnick Oxidation

Stronger oxidants like potassium permanganate or chromic acid can sometimes lead to over-oxidation or degradation of sensitive heterocyclic substrates. The Pinnick oxidation is highly chemoselective for aldehydes. The reaction utilizes sodium chlorite as the oxidant, which is converted to the active species, chlorous acid (HClO₂), in the presence of a mild acid buffer like sodium dihydrogen phosphate (NaH₂PO₄). A chlorine scavenger, such as 2-methyl-2-butene, is typically added to prevent side reactions involving hypochlorite, a reactive byproduct. This method ensures a clean and high-yielding conversion to the desired carboxylic acid.

Protocol 2: Synthesis of this compound

Materials and Reagents

Reagent/MaterialM.W.Amount (for 1.5 mmol scale)Moles (mmol)Equivalents
6-Fluoro-1H-indazole-3-carboxaldehyde164.13246 mg1.51.0
tert-Butanol-15 mL--
2-Methyl-2-butene70.131.3 mL~12.0~8.0
Sodium Chlorite (NaClO₂)90.44407 mg4.53.0
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98540 mg4.53.0
Deionized Water-5 mL--

Procedure

  • Preparation : In a 50 mL round-bottom flask, dissolve the 6-fluoro-1H-indazole-3-carboxaldehyde (246 mg, 1.5 mmol) in tert-butanol (15 mL). Add 2-methyl-2-butene (1.3 mL).

  • Oxidant Addition : In a separate beaker, prepare a solution of sodium chlorite (407 mg, 4.5 mmol) and sodium dihydrogen phosphate (540 mg, 4.5 mmol) in water (5 mL).

  • Reaction : Add the aqueous oxidant solution to the stirred solution of the aldehyde at room temperature. Stir the resulting mixture vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Isolation : The product, this compound, is expected to have low solubility in acidic water and should precipitate.[7] Collect the solid by vacuum filtration.

  • Purification : Wash the collected solid with cold water and then a small amount of cold diethyl ether to remove any residual 2-methyl-2-butene and its byproducts. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Validation and Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance : White to light yellow crystalline solid.[7]

  • Melting Point : The non-fluorinated analog, 1H-indazole-3-carboxylic acid, has a melting point of 266-270 °C (dec.).[8] The fluorinated product is expected to have a similar high melting point.

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the structure and absence of the aldehyde proton (~10 ppm).

  • Mass Spectrometry (MS) : To confirm the molecular weight (C₈H₅FN₂O₂, MW: 180.14).[9]

Workflow Summary

Workflow cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Carboxylic Acid Synthesis A1 Dissolve 6-Fluoro-indole & NaNO₂ in Dioxane/H₂O A2 Cool to 0°C A1->A2 A3 Add 4 M HCl Dropwise A2->A3 A4 Stir at Room Temp (5h) A3->A4 A5 Extract with EtOAc A4->A5 A6 Wash & Dry Organic Layer A5->A6 A7 Purify via Chromatography A6->A7 B1 Dissolve Aldehyde Intermediate in t-BuOH with Scavenger A7->B1 Intermediate Product B2 Add Aqueous Solution of NaClO₂ and NaH₂PO₄ B1->B2 B3 Stir at Room Temp (4-6h) B2->B3 B4 Acidify and Precipitate B3->B4 B5 Collect Product by Filtration B4->B5 B6 Wash and Dry Final Product B5->B6

Caption: Step-by-step experimental workflow diagram.

References

The Indazole Nucleus: Application of 6-Fluoro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the scaffold's physicochemical properties, enhancing its metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth exploration of 6-fluoro-1H-indazole-3-carboxylic acid as a key building block in drug discovery. We will delve into its application in the development of targeted therapies, with a focus on kinase and ion channel inhibitors. This document provides detailed synthetic and biological protocols, structure-activity relationship (SAR) insights, and data-driven analyses to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The indazole core, a bicyclic aromatic heterocycle, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal anchor for interacting with the active sites of various proteins. The addition of a carboxylic acid at the 3-position provides a crucial interaction point, often forming salt bridges or key hydrogen bonds with target residues.

The true elegance of the this compound scaffold lies in the nuanced yet profound impact of the fluorine substituent. The 6-position modification offers several advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, including hydrogen bonds and dipole-dipole interactions. This can significantly improve the potency of the resulting inhibitor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile, including a longer half-life in vivo.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole N-H, influencing its ionization state and ability to participate in hydrogen bonding at physiological pH.

  • Improved Membrane Permeability: In certain contexts, the introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its passage across cellular membranes to reach intracellular targets.

These properties have made this compound a valuable starting point for the development of inhibitors for a range of protein classes, most notably protein kinases and ion channels, which are frequently dysregulated in diseases like cancer and autoimmune disorders.[1][2]

Key Therapeutic Targets and Applications

Derivatives of this compound have shown significant promise in targeting several critical signaling pathways implicated in human diseases.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of cancers, promoting cell proliferation, survival, and angiogenesis.[3] The this compound scaffold has been successfully employed to develop potent STAT3 inhibitors. These inhibitors typically function by disrupting STAT3 dimerization or its binding to DNA, thereby preventing the transcription of its downstream target genes.[4] The fluorine atom at the 6-position has been shown to contribute to improved potency in some STAT3 inhibitor series.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA (GAS element) STAT3_active->DNA Nuclear Translocation & Binding Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->STAT3_active Inhibition of DNA Binding Transcription Gene Transcription DNA->Transcription Initiation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1, VEGF) Transcription->Target_Genes Expression

Modulation of CRAC Channels

Calcium Release-Activated Calcium (CRAC) channels are critical for calcium signaling in immune cells. Their over-activation is implicated in autoimmune and inflammatory diseases. The 6-fluoro-1H-indazole-3-carboxamide moiety has been identified as a potent blocker of CRAC channels, effectively inhibiting store-operated calcium entry (SOCE) and subsequent downstream inflammatory responses.

Broader Kinase Inhibition

The versatility of the this compound scaffold extends to a range of other protein kinases implicated in cancer, including:

  • Aurora Kinases: Essential for cell cycle regulation, their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers of cell proliferation, survival, and angiogenesis in various cancers.[6][7][8][9]

  • Glycogen Synthase Kinase 3 (GSK-3): Involved in a multitude of cellular processes, its inhibition is being explored for cancer and neurodegenerative diseases.[10][11][12][13]

  • p21-activated kinase 1 (PAK1): Plays a role in cell motility and invasion, making it a target for anti-metastatic therapies.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities of representative indazole derivatives against various kinase targets. This data highlights the potency and, in some cases, the selectivity that can be achieved with this scaffold.

Target Kinase Indazole Derivative Activity (IC50/Ki) Reference
STAT3 SH-4-54 derivative (2v)IC50 = 1.8 µMACS Med. Chem. Lett. 2018, 9, 8, 809–814
Aurora A Indazole Derivative 17IC50 = 26 nMBenchchem
Aurora B Indazole Derivative 17IC50 = 15 nMBenchchem
VEGFR-2 AxitinibKi = 0.2 nMBenchchem
FGFR1 Indazole Derivative 27aIC50 < 4.1 nMCancers (Basel) 2021, 13(21), 5516
FGFR2 Indazole Derivative 27aIC50 = 2.0 nMCancers (Basel) 2021, 13(21), 5516
GSK-3β Indazole Derivative 14IC50 = 0.004 µMJ. Med. Chem. 2020, 63, 3, 1397–1413

Note: IC50 and Ki values are dependent on assay conditions and should be used for comparative purposes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key this compound derivative and for a representative biological assay.

Synthesis Protocol: N-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxamide

This protocol describes a two-step synthesis of a representative bioactive derivative. The first step is the synthesis of this compound from 6-fluoro-1H-indazole-3-carbaldehyde, which can be synthesized from commercially available 6-fluoroindole. The second step is an amide coupling to yield the final product.

Step 1: Synthesis of this compound

  • Rationale: This step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation. The reaction is performed under basic conditions to facilitate the reaction and solubilize the starting material. Acidification in the workup protonates the carboxylate to yield the desired carboxylic acid.

  • Materials:

    • 6-fluoro-1H-indazole-3-carbaldehyde

    • Potassium permanganate (KMnO4)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Distilled water

    • Ethanol

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 6-fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add a 1 M aqueous solution of NaOH (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of KMnO4 (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture through a pad of celite, washing the filter cake with water.

    • Acidify the filtrate to pH 2-3 with concentrated HCl. A white precipitate should form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Step 2: Amide Coupling to form N-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxamide

  • Rationale: This step utilizes a standard peptide coupling reaction. HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine (p-anisidine). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Materials:

    • This compound (from Step 1)

    • p-Anisidine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add p-anisidine (1.05 eq) and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxamide.

Synthesis_Workflow Start 6-fluoro-1H-indazole- 3-carbaldehyde Intermediate 6-fluoro-1H-indazole- 3-carboxylic acid Start->Intermediate Oxidation Final_Product N-(4-methoxyphenyl)-6-fluoro- 1H-indazole-3-carboxamide Intermediate->Final_Product Amide Coupling Reagents1 1. KMnO4, NaOH 2. HCl Reagents1->Intermediate Reagents2 p-Anisidine, HATU, DIPEA Reagents2->Final_Product

Biological Assay Protocol: In Vitro Calcium Influx Assay for CRAC Channel Inhibition
  • Rationale: This assay measures the ability of a test compound to inhibit store-operated calcium entry (SOCE) through CRAC channels. Cells are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The endoplasmic reticulum (ER) calcium stores are then depleted using thapsigargin, a SERCA pump inhibitor. This depletion triggers the activation of CRAC channels. The subsequent influx of extracellular calcium is measured as an increase in fluorescence. A CRAC channel inhibitor will reduce this fluorescence increase.

  • Materials:

    • Jurkat T-cells (or other suitable cell line, e.g., RBL-2H3)

    • RPMI-1640 medium with 10% FBS

    • Fluo-4 AM calcium indicator

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

    • Thapsigargin

    • This compound derivative (test compound)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Cell Preparation: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS. On the day of the assay, harvest the cells and resuspend them in HBSS without Ca2+ at a density of 1 x 10^6 cells/mL.

    • Dye Loading: Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.

    • Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with HBSS without Ca2+. Resuspend the cells in HBSS without Ca2+.

    • Plating: Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • Compound Incubation: Prepare serial dilutions of the test compound in HBSS without Ca2+. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

    • Fluorescence Measurement: a. Place the microplate in a fluorescence plate reader (excitation ~490 nm, emission ~525 nm). b. Record a stable baseline fluorescence for 20-30 seconds. c. Using the plate reader's injector, add thapsigargin (final concentration 1-2 µM) to induce ER store depletion and activate CRAC channels. d. Continue to record the fluorescence for 2-3 minutes to observe the initial transient calcium release from the ER. e. Inject HBSS containing Ca2+ (to a final concentration of 2 mM) to initiate SOCE. f. Record the fluorescence intensity for an additional 5-10 minutes to measure the calcium influx.

    • Data Analysis: The inhibitory effect of the compound is determined by measuring the reduction in the peak fluorescence or the area under the curve after the addition of extracellular calcium, compared to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable model.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in drug discovery. Its unique combination of a privileged indazole core, a key carboxylic acid interaction point, and the advantageous properties imparted by the 6-fluoro substituent has established it as a highly valuable building block for the creation of potent and selective inhibitors. The successful application of this scaffold in developing inhibitors for critical targets like STAT3, CRAC channels, and a variety of kinases underscores its broad therapeutic potential.

Future research will likely focus on further exploring the structure-activity relationships of this scaffold to develop next-generation inhibitors with improved isoform selectivity and optimized pharmacokinetic profiles. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon, accelerating the discovery of novel therapeutics for a range of challenging diseases.

References

The Strategic Application of 6-Fluoro-1H-indazole-3-carboxylic Acid in Modern Oncology Research: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Indazole Scaffold in Oncology

In the landscape of modern oncology drug discovery, the pursuit of novel molecular scaffolds that offer both potency and selectivity is paramount. Among the privileged heterocyclic structures, the indazole nucleus has garnered significant attention for its versatile pharmacological activities, including potent anti-tumor properties. This application note delves into the strategic use of a key derivative, 6-fluoro-1H-indazole-3-carboxylic acid , as a fundamental building block in the synthesis of next-generation cancer therapeutics. While not an active therapeutic agent in its own right, its true value lies in its role as a versatile intermediate for creating compounds that target critical pathways in cancer progression. The introduction of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity, making this a particularly attractive starting material for medicinal chemists.

This document provides a comprehensive overview of the application of this compound in oncology research, detailing its synthetic utility, the key cancer-related pathways targeted by its derivatives, and detailed protocols for the synthesis and evaluation of these novel chemical entities.

The Role of this compound as a Synthetic Precursor

This compound serves as a crucial starting material for the synthesis of a diverse range of indazole-based compounds, primarily through modification of its carboxylic acid group. This functional group provides a reactive handle for amide bond formation, a common and robust reaction in medicinal chemistry, allowing for the introduction of various side chains and functional groups to explore the chemical space around the indazole core. This exploration is essential for optimizing potency, selectivity, and pharmacokinetic properties of the final drug candidates.

The general synthetic approach involves the coupling of this compound with a variety of amines to

Application Notes & Protocols: The 6-Fluoro-1H-indazole-3-carboxylic Acid Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors, including Axitinib and Pazopanib.[3][4][5][6] This guide focuses on a specific, highly versatile derivative: 6-fluoro-1H-indazole-3-carboxylic acid . This scaffold offers a strategic starting point for developing novel kinase inhibitors, leveraging the unique properties of its constituent parts. The 6-fluoro substitution can enhance metabolic stability and binding affinity, while the 3-carboxylic acid group provides a crucial anchor for interacting with the kinase active site or a reactive handle for synthetic elaboration.[3][7][8][9]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel kinase inhibitors derived from this scaffold. We present field-proven insights and detailed protocols for both biochemical and cellular assays, designed to rigorously evaluate compound potency, target engagement, and functional cellular effects.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The enduring success of the indazole motif stems from its ability to act as an effective bioisostere of adenine, enabling it to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases.[10][11] This foundational interaction provides a stable anchor, allowing chemists to explore substitutions at other positions to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights for the this compound Scaffold:

  • 1-Position (N-H): This nitrogen typically acts as a hydrogen bond donor to the kinase hinge region. Alkylation at this position can be explored to modulate potency and physical properties, though it may disrupt the primary hinge interaction.

  • 3-Position (-COOH): The carboxylic acid is a key functional group. It can form direct salt bridges or hydrogen bonds with conserved lysine or other residues in the active site. More commonly, it serves as a synthetic handle for creating carboxamides, which are prevalent in many potent inhibitors and allow for extensive SAR exploration by varying the amine component.[3][8][9]

  • 6-Position (-F): The introduction of a fluorine atom at this position is a common strategy in medicinal chemistry. It can increase binding affinity through favorable electrostatic interactions, block metabolic attack to improve pharmacokinetic properties, and subtly modulate the electronics of the ring system.[3][12]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound 1. Prepare 10-point serial dilution of test compound in DMSO. prep_reagents 2. Prepare Kinase, Substrate, and ATP solutions in assay buffer. add_compound 3. Add compound dilutions and kinase to 384-well plate. prep_reagents->add_compound pre_incubate 4. Pre-incubate compound and enzyme (e.g., 15 min at RT). add_compound->pre_incubate start_reaction 5. Initiate reaction by adding ATP/Substrate mixture. pre_incubate->start_reaction incubate_reaction 6. Incubate for reaction time (e.g., 1-2 hours at RT). start_reaction->incubate_reaction stop_reaction 7. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. incubate_reaction->stop_reaction incubate_stop 8. Incubate for 30-40 min at RT. stop_reaction->incubate_stop detect_adp 9. Add Kinase Detection Reagent to convert ADP to ATP and generate light. incubate_stop->detect_adp incubate_detect 10. Incubate for 30-60 min at RT. detect_adp->incubate_detect read_plate 11. Read luminescence on a plate reader. incubate_detect->read_plate calc_inhibition 12. Calculate Percent Inhibition relative to high (no enzyme) and low (DMSO) controls. read_plate->calc_inhibition plot_curve 13. Plot Log[Inhibitor] vs. % Inhibition and fit with non-linear regression to determine IC50. calc_inhibition->plot_curve G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting seed_cells 1. Seed cells in a multi-well plate and allow them to adhere. treat_cells 2. Treat cells with various concentrations of the test compound for a set time. seed_cells->treat_cells stimulate_pathway 3. (Optional) Stimulate the pathway with a growth factor to ensure the target kinase is active. treat_cells->stimulate_pathway lyse_cells 4. Wash cells with PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors. stimulate_pathway->lyse_cells collect_lysate 5. Scrape and collect cell lysate, then clarify by centrifugation. lyse_cells->collect_lysate quantify_protein 6. Determine protein concentration of each sample using a BCA assay. collect_lysate->quantify_protein load_gel 7. Normalize samples and run SDS-PAGE to separate proteins by size. quantify_protein->load_gel transfer_membrane 8. Transfer proteins to a PVDF or nitrocellulose membrane. load_gel->transfer_membrane block_membrane 9. Block the membrane to prevent non-specific antibody binding. transfer_membrane->block_membrane probe_primary 10. Incubate with Primary Antibodies (e.g., anti-phospho-Substrate and anti-Total-Substrate). block_membrane->probe_primary probe_secondary 11. Wash and incubate with HRP-conjugated Secondary Antibody. probe_primary->probe_secondary detect_signal 12. Add ECL substrate and image the resulting chemiluminescence. probe_secondary->detect_signal cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk 1. Binding & Dimerization kinase_a Downstream Kinase A (e.g., PI3K, MEK) rtk->kinase_a 2. Autophosphorylation & Recruitment kinase_b Downstream Kinase B (e.g., AKT, ERK) kinase_a->kinase_b 3. Phosphorylation Cascade substrate Substrate Protein kinase_b->substrate 4. Substrate Phosphorylation response Cellular Response (Proliferation, Survival) substrate->response 5. Altered Gene Expression inhibitor Indazole-based Kinase Inhibitor inhibitor->kinase_b  Inhibition of ATP Binding

References

Application Note: Quantitative Analysis of 6-Fluoro-1H-indazole-3-carboxylic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-fluoro-1H-indazole-3-carboxylic acid. This compound is a pivotal building block in pharmaceutical research, particularly in the synthesis of novel therapeutic agents for oncology and neurology.[1] Accurate quantification is critical for reaction monitoring, purity assessment, and quality control in drug development. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. Furthermore, this document provides a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the trustworthiness and reliability of the obtained results.[2][3] An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for applications requiring higher sensitivity and selectivity.

Introduction: The Significance of this compound Quantification

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent drug molecules.[1] Its carboxylic acid moiety provides a reactive handle for further synthetic modifications.[1] Consequently, the development of novel therapeutics often involves the use of this indazole derivative.[1]

The accurate quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it allows for the monitoring of reaction kinetics and optimization of synthetic yields. In medicinal chemistry, precise concentration determination is essential for structure-activity relationship (SAR) studies. For quality control, a validated analytical method is required to assess the purity of the compound and to quantify it in various matrices. This application note provides a comprehensive guide to a reliable HPLC-UV method, designed to be readily implemented in a research or quality control laboratory.

Principle of the Analytical Method

The primary analytical technique detailed here is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent. The inclusion of an acid in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Detection is achieved by monitoring the UV absorbance of the indazole ring system at a specific wavelength.

For applications requiring lower detection limits or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid (ACS grade), Formic acid (LC-MS grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • LC-MS/MS System (for alternative method): A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric glassware: Class A.

Standard and Sample Preparation

Causality behind the choices: The diluent is chosen to be similar in composition to the mobile phase to ensure good peak shape upon injection. Filtration is a critical step to remove particulate matter that could damage the HPLC column and interfere with the analysis.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.

HPLC-UV Method Protocol

Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

Rationale for Parameter Selection: A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds. The acidic mobile phase ensures the analyte is in its non-ionized form, leading to better retention and peak symmetry. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength. The detection wavelength of 280 nm is selected based on the UV absorbance maximum of the indazole chromophore.

LC-MS/MS Method Protocol (Alternative/Confirmatory)

Method Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% A to 5% A over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor Ion (m/z) → Product Ion (m/z)
179.0 → 135.0

Rationale for Parameter Selection: A shorter column with smaller particles is used for faster analysis in UHPLC-MS/MS. Formic acid is a volatile buffer compatible with mass spectrometry. ESI negative mode is chosen as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. The Multiple Reaction Monitoring (MRM) transition is selected for its high selectivity and sensitivity, where the precursor ion (the deprotonated molecule) is isolated and fragmented, and a specific product ion is monitored.

Method Validation Protocol

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[3] The following parameters must be assessed:

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Procedure: Inject five replicate injections of a working standard solution (e.g., 50 µg/mL). Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

Specificity

Purpose: To demonstrate that the method is able to assess the analyte unequivocally in the presence of other components. Procedure: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte spiked with potential impurities or degradation products. Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound.

Linearity

Purpose: To demonstrate a direct proportional relationship between concentration and instrument response. Procedure: Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Purpose: To determine the closeness of the measured value to the true value. Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements. Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
RSD of Peak Area (%) ≤ 2.0%0.8%
Tailing Factor 0.8 - 1.51.1
Theoretical Plates ≥ 20008500

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
115,234
10151,987
25378,543
50755,123
751,130,987
1001,510,456
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Summary

Concentration LevelAccuracy (% Recovery)Precision (RSD %)
Low (80%) 99.5%1.2%
Medium (100%) 100.2%0.9%
High (120%) 101.1%1.1%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation std_prep Standard Preparation (Stock & Working Solutions) hplc_system HPLC System (C18 Column, Isocratic Elution) std_prep->hplc_system sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_system uv_detection UV Detection (280 nm) hplc_system->uv_detection data_acq Data Acquisition (Chromatogram) uv_detection->data_acq quant Quantification (Calibration Curve) data_acq->quant validation Method Validation (ICH Guidelines) quant->validation

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The detailed protocol for method validation ensures that the results generated are trustworthy and meet regulatory expectations. This method is suitable for a wide range of applications in pharmaceutical research and development, from process monitoring to quality control. For analyses requiring higher sensitivity, the outlined LC-MS/MS method serves as a powerful alternative.

References

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-fluoro-1H-indazole-3-carboxylic acid. This compound is a critical building block in pharmaceutical synthesis, particularly in the development of novel therapeutics in oncology and neurology.[1] The method presented herein is developed for accuracy, precision, and specificity, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary.

Introduction

This compound (C₈H₅FN₂O₂, MW: 180.14 g/mol ) is a fluorinated heterocyclic compound increasingly utilized as a key intermediate in medicinal chemistry.[1][7] Its unique structural features, including the fluorine atom and the carboxylic acid group, enhance its biological activity and utility as a scaffold for drug candidates with potential anti-inflammatory and analgesic properties.[1] Given its role in pharmaceutical development, a validated, high-quality analytical method is imperative for ensuring the purity and quality of this starting material and for monitoring its presence in reaction mixtures and final products.

This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The method is designed to be stability-indicating and can be readily implemented in a standard analytical laboratory.

Physicochemical Properties & Method Development Rationale

The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂[1][7]
Molecular Weight180.14 g/mol [1][7]
AppearanceWhite to light beige crystalline powder[1]
pKa (Predicted)2.86 ± 0.10[8]
Purity (Typical)≥ 98% (by HPLC)[1]

The key to a successful separation of this molecule lies in controlling its ionization state. As a carboxylic acid with a predicted pKa of 2.86, this compound will be ionized (anionic) at neutral pH. In reversed-phase chromatography, ionized species are typically less retained and can exhibit poor peak shape (e.g., fronting or tailing).[9][10]

To ensure a robust and reproducible separation, the mobile phase pH must be adjusted to be at least 1.5-2 pH units below the analyte's pKa.[9] This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and enhancing its retention on a non-polar stationary phase like C18.[10] For this method, a mobile phase pH of ~2.5 was chosen to ensure the analyte is in its protonated, neutral form, leading to improved peak symmetry and retention.

Diagram 1: HPLC Method Development Logic

MethodDevelopment Analyte This compound Properties Physicochemical Properties - Acidic (pKa ≈ 2.86) - UV Chromophore Analyte->Properties Goal Goal: Quantitative Analysis Analyte->Goal HPLC_Choice Select HPLC Mode: Reversed-Phase (RP) Properties->HPLC_Choice Rationale_RP Rationale: Good for moderately polar compounds. HPLC_Choice->Rationale_RP Column_Choice Select Column: C18 (e.g., 5 µm, 4.6x150 mm) HPLC_Choice->Column_Choice Rationale_Column Rationale: Industry standard, high hydrophobicity. Column_Choice->Rationale_Column MP_Choice Mobile Phase Optimization Column_Choice->MP_Choice MP_pH Control pH: Set pH ~2.5 (<< pKa) MP_Choice->MP_pH MP_Solvent Select Organic Modifier: Acetonitrile (ACN) MP_Choice->MP_Solvent Detection Select Detector: UV-Vis (DAD/PDA) MP_Choice->Detection Rationale_MP Rationale: Suppress ionization for good peak shape. ACN offers good UV transparency. MP_pH->Rationale_MP MP_Solvent->Rationale_MP Wavelength Select Wavelength: 280 nm Detection->Wavelength Rationale_Detection Rationale: Indazole ring is a strong chromophore. Detection->Rationale_Detection

Caption: Decision workflow for HPLC method development.

Experimental Protocol

Instrumentation and Chromatographic Conditions

Table 2: HPLC System and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD)
Column Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm, or equivalent
Mobile Phase Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Composition Isocratic: 60:40 (v/v) 0.1% Phosphoric Acid : Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD, 280 nm
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile : Water
Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water and mix thoroughly.

  • Add 400 mL of HPLC-grade acetonitrile.

  • Cap the bottle and sonicate for 15 minutes to degas.

b) Standard Stock Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

c) Working Standard and Sample Preparation (0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

  • For assay samples, accurately weigh an amount of sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, dissolve in and dilute to volume with diluent.

Method Validation

The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][6] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by injecting the diluent, a placebo solution, and a standard solution. The chromatograms showed no interfering peaks from the diluent or common excipients at the retention time of the main analyte peak, confirming the method's specificity.

Linearity

Linearity was assessed by preparing a series of solutions ranging from 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the working concentration).

Table 3: Linearity Study Results

ParameterResultAcceptance Criteria
Range 0.01 - 0.15 mg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, close to origin-
Residual Plot Randomly scatteredRandom distribution
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Table 4: Accuracy and Recovery Data

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0 - 102.0%
100% 100.2%0.31%98.0 - 102.0%
120% 100.8%0.52%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 5: Precision Study Results

Precision TypeParameterResult (% RSD)Acceptance Criteria
Repeatability (n=6 injections of 100% standard)0.38%≤ 2.0%
Intermediate Precision (Different day, different analyst)0.65%≤ 2.0%
Robustness

The robustness of the method was tested by making deliberate small variations in key parameters.

Table 6: Robustness Study Results

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in assay value; retention time shifted as expected.
Column Temperature ± 2 °CNo significant change in assay value or peak shape.
Mobile Phase Composition ± 2% AcetonitrileNo significant change in assay value.

Diagram 2: HPLC Analysis and Validation Workflow

ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) Prep_Std Prepare Standard (1.0 mg/mL stock) Prep_Work_Std Prepare Working Std (0.1 mg/mL) Prep_Std->Prep_Work_Std Injection Inject Samples (10 µL) Prep_Work_Std->Injection Prep_Sample Prepare Sample (Target: 0.1 mg/mL) Prep_Sample->Injection HPLC_System HPLC System Setup (Isocratic, C18, 280 nm) HPLC_System->Injection Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision Robustness Robustness Data_Acq->Robustness

Caption: Standard workflow from sample preparation to method validation.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The isocratic method is easy to set up and offers a short run time of 10 minutes, making it suitable for high-throughput analysis in quality control environments. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting all standard criteria outlined in the ICH guidelines. This validated method can be confidently implemented for the quality assessment of this compound in pharmaceutical research and manufacturing.

References

Application Notes and Protocols for 6-fluoro-1H-indazole-3-carboxylic Acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Indazoles in Agriculture

6-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that is gaining significant attention as a versatile scaffold in the development of bioactive molecules.[1] While its applications in pharmaceutical research are well-documented, its potential in agricultural chemistry as a herbicide or plant growth regulator is an area of growing interest. The introduction of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins, making this compound a promising candidate for the development of novel agrochemicals.[2] This guide provides an in-depth exploration of its potential applications, a plausible mechanism of action, and detailed protocols for its evaluation.

Part 1: Proposed Mechanism of Action as a Plant Growth Regulator and Herbicide

Recent studies on indazole-based compounds suggest a unique mode of action that differs from many conventional herbicides. It is hypothesized that this compound and its derivatives may function as synthetic auxins, leading to a cascade of physiological responses that, at high concentrations, result in herbicidal effects. The proposed mechanism involves the upregulation of genes responsible for the biosynthesis of two key plant hormones: ethylene and abscisic acid (ABA).[2]

An overload of auxin-like substances can trigger the expression of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes.[2][3] This leads to a surge in the production of ethylene and ABA, respectively. The excessive accumulation of these hormones disrupts the plant's normal physiological processes, leading to senescence, inhibition of photosynthesis, and ultimately, cell death.[3]

Proposed_Mechanism_of_Action 6-fluoro-1H-indazole-3-carboxylic_acid 6-fluoro-1H-indazole- 3-carboxylic acid Auxin_Receptor_Complex Auxin Receptor Complex 6-fluoro-1H-indazole-3-carboxylic_acid->Auxin_Receptor_Complex Binds to Upregulation_ACS_NCED Upregulation of ACS and NCED genes Auxin_Receptor_Complex->Upregulation_ACS_NCED Triggers Increased_Ethylene_Biosynthesis Increased Ethylene Biosynthesis Upregulation_ACS_NCED->Increased_Ethylene_Biosynthesis Increased_ABA_Biosynthesis Increased ABA Biosynthesis Upregulation_ACS_NCED->Increased_ABA_Biosynthesis Physiological_Disruption Physiological Disruption Increased_Ethylene_Biosynthesis->Physiological_Disruption Increased_ABA_Biosynthesis->Physiological_Disruption Senescence Senescence Physiological_Disruption->Senescence Photosynthesis_Inhibition Photosynthesis Inhibition Physiological_Disruption->Photosynthesis_Inhibition Cell_Death Cell Death Senescence->Cell_Death Photosynthesis_Inhibition->Cell_Death

Proposed signaling pathway of this compound.

Part 2: Application Notes and Protocols

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of this compound under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Test Species: Select a range of broadleaf and grass weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass)) and a representative crop species (e.g., soybean, corn) to assess selectivity.

  • Potting: Sow 5-10 seeds of each species in 10 cm diameter pots filled with a standard greenhouse potting mix. After emergence, thin to a uniform number of seedlings per pot (e.g., 3-5).

  • Greenhouse Conditions: Maintain plants in a greenhouse with a controlled environment: 25/18°C day/night temperature, 60-80% relative humidity, and a 16-hour photoperiod with supplemental lighting.

2. Herbicide Application:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) with a surfactant to aid in application.

  • Dose Range: Prepare a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 250, 500 g active ingredient per hectare). Include an untreated control (solvent and surfactant only).

  • Application: Apply the herbicide solutions to plants at the 2-4 true leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume.

3. Data Collection and Analysis:

  • Visual Assessment: Evaluate plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a 0% (no injury) to 100% (complete death) rating scale.

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use statistical software to perform a dose-response analysis and determine the GR50 value (the dose required to cause a 50% reduction in plant growth).

Protocol 2: Field Trial for Plant Growth Regulation

This protocol describes a field trial to evaluate the plant growth regulatory effects of this compound.

1. Experimental Design:

  • Trial Layout: Use a randomized complete block design with at least four replications.[4] Each block should contain all treatments, including an untreated control.

  • Plot Size: The size of individual plots will depend on the crop and available land but should be large enough to minimize edge effects.

  • Buffer Zones: Include buffer zones between plots to prevent spray drift.[5]

2. Treatment Application:

  • Application Rates: Based on greenhouse results, select a range of application rates to test for plant growth regulatory effects (these will likely be lower than herbicidal rates).

  • Timing: Apply the treatments at a specific growth stage of the target crop, depending on the desired outcome (e.g., to promote tillering, increase fruit set, or enhance stress tolerance).

  • Application Method: Use a calibrated backpack sprayer or a small plot sprayer to ensure accurate and uniform application.

3. Data Collection:

  • Crop Phenology: Record key growth stages and developmental milestones throughout the growing season.

  • Growth Parameters: Measure relevant growth parameters such as plant height, stem diameter, leaf area index, and number of tillers or branches.

  • Yield and Quality: At maturity, harvest the crop from a designated area within each plot and determine the yield. Assess relevant quality parameters (e.g., fruit size, sugar content, grain protein).

4. Data Analysis:

  • Statistical Analysis: Analyze the collected data using analysis of variance (ANOVA) to determine the effect of the treatments on the measured parameters.

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial GH_Planting Planting & Thinning GH_Treatment Herbicide Application (Dose-Response) GH_Planting->GH_Treatment GH_Data Data Collection (Visual Injury, Biomass) GH_Treatment->GH_Data GH_Analysis GR50 Determination GH_Data->GH_Analysis FT_Design Experimental Design (Randomized Blocks) FT_Application PGR Application (Specific Growth Stage) FT_Design->FT_Application FT_Data Data Collection (Phenology, Yield, Quality) FT_Application->FT_Data FT_Analysis Statistical Analysis (ANOVA) FT_Data->FT_Analysis

Workflow for evaluating this compound.

Part 3: Representative Quantitative Data

The following table presents representative half-maximal inhibitory concentration (IC50) values for various indazole derivatives against different biological targets. It is important to note that these values are for illustrative purposes and the specific activity of this compound as a herbicide or plant growth regulator needs to be determined experimentally.

Indazole DerivativeTargetIC50 (nM)Reference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-B0.386[6]
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideHuman MAO-B0.227[6]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[7]
Indazole-based thiadiazole hybridThymidine phosphorylase6290[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. This resource consolidates field-proven insights and published data to help you navigate common challenges and optimize your synthetic protocols for higher yield and purity. This compound is a crucial building block in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents, making its efficient synthesis a priority.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is consistently low when synthesizing the precursor, 6-fluoro-1H-indazole-3-carboxaldehyde, via nitrosation of 6-fluoroindole. What are the common causes and how can I improve it?

This is a frequent challenge rooted in the sensitive nature of the indole nitrosation reaction. The mechanism involves nitrosation at the C3 position, followed by a ring-opening and subsequent ring-closure to form the indazole ring.[3][4] Low yields typically stem from suboptimal reaction conditions leading to side-product formation.

Potential Causes & Solutions:

  • Improper Reagent Addition & Local Concentration Effects: The standard method of adding acid to a mixture of indole and sodium nitrite can lead to poor yields, especially with electron-rich indoles, due to side reactions like dimerization.[3]

    • Solution: Employ a "reverse addition" protocol. Prepare a nitrosating mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a water/DMF solvent system. Cool this mixture to 0 °C and slowly add a solution of the 6-fluoroindole in DMF over a prolonged period (e.g., 2 hours). This maintains a low concentration of the indole, minimizing side reactions and maximizing the desired transformation.[3]

  • Incorrect Stoichiometry and pH: The reaction is highly sensitive to the amounts of NaNO₂ and acid. An incorrect ratio can either stall the reaction or promote the formation of unwanted by-products.

    • Solution: An optimized procedure uses approximately 8 equivalents of NaNO₂ and 2.7 equivalents of HCl relative to the indole.[3] This slightly acidic environment is crucial for generating the active nitrosating species without causing degradation of the starting material or product.[3]

  • Incomplete Reaction: At low temperatures, the final ring-closure step can be slow, leaving intermediates in the reaction mixture.

    • Solution: After the slow addition at 0 °C is complete, allow the reaction to stir and warm to room temperature. If TLC or LCMS analysis shows incomplete conversion, gently heating the mixture to 50 °C for 3 to 5 hours can drive the reaction to completion without significantly impacting the yield.[3]

Q2: I am attempting a direct carboxylation of 6-fluoro-1H-indazole using n-BuLi and CO₂, but the yield is poor and I recover mostly starting material. What's going wrong?

Direct C3-carboxylation via lithiation is a powerful but technically demanding route. The primary culprits for failure are almost always related to reagent deactivation or inefficient trapping of the intermediate.

Potential Causes & Solutions:

  • Quenching of n-Butyllithium (n-BuLi): n-BuLi is a highly pyrophoric and moisture-sensitive reagent. Any trace of water or other protic sources in the reaction will consume the base, preventing the deprotonation of the indazole.

    • Solution: Ensure absolute anhydrous conditions. Flame-dry all glassware under vacuum or in a hot oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, typically THF, distilled over a drying agent like sodium/benzophenone.

  • Incomplete Deprotonation: The N-H proton of the indazole is more acidic than the C3-H. The first equivalent of n-BuLi will deprotonate the nitrogen. A second equivalent is required to deprotonate the C3 position to form the dianion.

    • Solution: Use at least two equivalents of n-BuLi. The reaction is typically performed at very low temperatures (-40 °C to -78 °C) to ensure stability of the lithiated intermediate.[5] After adding the first equivalent and stirring, add the second equivalent to effect the C3-lithiation.

  • Inefficient CO₂ Trapping: Simply bubbling CO₂ gas may not be sufficient for efficient carboxylation, especially on a larger scale.

    • Solution: Crush dry ice (solid CO₂) into a powder and add it in small portions to the cold reaction mixture containing the lithiated indazole.[5] This ensures a high local concentration of CO₂ for an efficient reaction. After the addition, allow the mixture to warm slowly to room temperature before quenching with an aqueous solution.[5]

Q3: My final this compound product is impure after purification. What are the likely side-products from the nitrosation/oxidation route?

Impurity profiles depend heavily on the synthetic route. For the nitrosation of 6-fluoroindole followed by oxidation of the resulting aldehyde, common impurities include:

  • Unreacted 6-fluoro-1H-indazole-3-carboxaldehyde: This indicates incomplete oxidation. To address this, you can increase the reaction time, temperature, or the amount of oxidant. For a cleaner conversion, consider using the Pinnick oxidation (NaClO₂, NaH₂PO₄, and a scavenger like 2-methyl-2-butene), which is highly selective for aldehydes.

  • Unreacted 6-fluoroindole: This points to an incomplete nitrosation step. Review the troubleshooting points in Q1.

  • Formation of Dediazoniation By-products: Under certain acidic conditions, the intermediate diazonium species can be converted directly to the carboxylic acid, but this process can be messy and lead to other side products.[3] Sticking to the optimized, milder pH conditions helps minimize this.[3]

A robust purification strategy, such as column chromatography followed by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DMF/water), is essential to isolate the pure product.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield issues.

TroubleshootingWorkflow start Low Yield Observed route_check Which Synthetic Route? start->route_check nitrosation Route A: Nitrosation of 6-Fluoroindole route_check->nitrosation Nitrosation carboxylation Route B: Direct Carboxylation of 6-Fluoroindazole route_check->carboxylation Carboxylation cause1 Check Reagent Addition (Slow, Reverse?) nitrosation->cause1 cause2 Verify Stoichiometry (8 eq. NaNO2, 2.7 eq. HCl?) cause1->cause2 cause3 Reaction Incomplete? (Consider gentle heating) cause2->cause3 solution_nitrosation Implement Optimized Nitrosation Protocol cause3->solution_nitrosation cause4 Ensure Anhydrous Conditions (Dry glassware/solvents) carboxylation->cause4 cause5 Check n-BuLi Amount (>2 equivalents?) cause4->cause5 cause6 Improve CO2 Trapping (Use crushed dry ice) cause5->cause6 solution_carboxylation Refine Lithiation and Quenching Technique cause6->solution_carboxylation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are several established methods, each with distinct advantages and disadvantages.

Synthetic RouteProsConsKey References
Nitrosation of 6-Fluoroindole Direct, uses readily available starting materials. Optimized procedures exist.Can produce by-products if not controlled. Requires a subsequent oxidation step.[3][4]
Direct Carboxylation of 6-Fluoroindazole High-yielding if executed correctly. Fewer steps than other routes.Requires pyrophoric n-BuLi and strict anhydrous conditions. Can be difficult to scale.[5][7]
From Substituted Isatin A classical, well-documented approach for indazole-3-carboxylic acids.Multi-step process (hydrolysis, diazotization, reduction, cyclization). Can be challenging to scale up safely and economically.[6]
Hydrazone Cyclization Versatile with a broad scope for various substitutions.May require expensive catalysts (e.g., Palladium, Copper). Route development may be needed.[8][9][10]
Q2: How does the fluorine atom at the 6-position influence the synthesis?

The fluorine atom is a moderately electron-withdrawing group, which impacts the reactivity of the benzene ring of the indazole system.

  • In the Nitrosation of Indole: The electron-withdrawing nature of fluorine deactivates the indole ring slightly towards electrophilic attack compared to unsubstituted indole. However, the C3 position remains the most nucleophilic site, and the reaction proceeds efficiently under optimized conditions.[3]

  • In Direct Lithiation: The fluorine atom increases the acidity of the aromatic protons, but the C3 proton remains the most acidic C-H proton after N-deprotonation, allowing for regioselective lithiation.

The presence of fluorine is primarily valued for its role in modulating the biological activity of the final molecule, making it a desirable feature in pharmaceutical intermediates.[1]

Q3: What is the mechanism for the formation of the indazole ring from an indole via nitrosation?

This transformation is a fascinating rearrangement reaction. While complex, the generally accepted mechanism proceeds through several key steps.

NitrosationMechanism cluster_0 Nitrosation & Rearrangement Indole 6-Fluoroindole Nitrosated C3-Nitrosated Intermediate (Oxime Tautomer) Indole->Nitrosated + HNO2 RingOpened Ring-Opened Diazonium Intermediate Nitrosated->RingOpened H2O addition, Ring Opening IndazoleAldehyde 6-Fluoro-1H-indazole- 3-carboxaldehyde RingOpened->IndazoleAldehyde Ring Closure (Intramolecular Cyclization)

References

Technical Support Center: Purification of 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-fluoro-1H-indazole-3-carboxylic acid. As a critical building block in the synthesis of various bioactive molecules, its purity is paramount for reproducible and reliable downstream applications.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Troubleshooting Purification Workflows

The purification of this compound, a white to light yellow crystalline solid, can be approached through several standard laboratory techniques.[2] However, its unique chemical properties, including low solubility in water and higher solubility in organic solvents like alcohols and ethers, can present specific challenges.[2] The following tables outline common issues, their probable causes, and validated solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. A successful recrystallization relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

Problem Potential Cause(s) Solutions & Explanations
Failure to Dissolve in Hot Solvent - Inappropriate solvent choice: The solvent may be too non-polar for the highly polar indazole carboxylic acid. - Insufficient solvent volume: Not enough solvent is used to reach the saturation point at elevated temperatures.- Solvent Selection: Test polar solvents such as ethanol, methanol, isopropanol, or mixtures with water.[3][4] For a similar compound, 6-fluoro-3-(4-piperidinyl)-1H-indazole, a mixture of isopropanol and water was effective.[3] - Increase Solvent: Add the hot solvent in small increments until the solid dissolves completely.
Oiling Out (Formation of a liquid layer instead of crystals) - Supersaturation is too high: The solution is cooled too rapidly. - Melting point depression: Impurities are significantly lowering the melting point of the mixture. - Solvent boiling point is too high: The compound may be melting in the hot solvent rather than dissolving.- Slow Cooling: Allow the flask to cool slowly to room temperature before further cooling in an ice bath. This provides time for proper crystal lattice formation. - Add More Solvent: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent to reduce the concentration, and then cool slowly.[5] - Solvent System Modification: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to prevent premature crashing out.
No Crystal Formation Upon Cooling - Solution is not supersaturated: Too much solvent was used. - Lack of nucleation sites: Smooth glassware can inhibit the initiation of crystal growth.- Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[5] - Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.[5] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[5]
Low Recovery of Purified Product - Compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Optimize Solvent Choice: Select a solvent where the compound has very low solubility at cold temperatures. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound completely. - Efficient Filtration: Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography Troubleshooting

Flash column chromatography is a versatile technique for separating compounds with different polarities. Due to the acidic nature of this compound, interactions with the stationary phase can sometimes be problematic.

Problem Potential Cause(s) Solutions & Explanations
Poor Separation of Compound from Impurities - Inappropriate mobile phase: The polarity of the eluent is either too high or too low, resulting in co-elution.- TLC Optimization: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A good starting point for similar compounds is a mixture of hexanes and ethyl acetate.[6] - Gradient Elution: Employ a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate) to effectively separate compounds with a wide range of polarities.
Streaking or Tailing of the Compound Band - Strong interaction with the silica gel: The acidic nature of the carboxylic acid can lead to strong adsorption to the slightly acidic silica gel.- Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the mobile phase to improve the peak shape. Acetic acid (0.5-1%) is a common choice for acidic compounds as it can help to protonate the analyte and reduce its interaction with the stationary phase.
Compound is Retained on the Column - Compound is too polar for the chosen mobile phase. - Increase Mobile Phase Polarity: If the compound is not eluting, significantly increase the polarity of the mobile phase. A common solvent system for highly polar compounds is dichloromethane and methanol.
Acid-Base Extraction Troubleshooting

Given the presence of a carboxylic acid group, acid-base extraction is an excellent first-pass purification step to separate this compound from neutral or basic impurities.

Problem Potential Cause(s) Solutions & Explanations
Incomplete Extraction into the Aqueous Basic Layer - Insufficient base: Not enough basic solution was used to deprotonate all of the carboxylic acid. - pH is not high enough: The pH of the aqueous layer is not sufficiently above the pKa of the carboxylic acid.- Use Sufficient Base: Ensure an adequate volume of a suitable base (e.g., 1M sodium bicarbonate or 1M sodium hydroxide solution) is used.[7][8] - Check pH: After extraction, check the pH of the aqueous layer to ensure it is basic. The pH should ideally be at least two units above the pKa of the carboxylic acid.[9]
Precipitation of Product at the Interface - The salt of the carboxylic acid has limited solubility in the aqueous layer. - Dilute the Aqueous Layer: Add more water to the separatory funnel to dissolve the precipitated salt.
Low Recovery After Acidification - Incomplete precipitation: The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate salt. - Product is somewhat soluble in the acidic aqueous solution. - Ensure Complete Acidification: Add acid (e.g., concentrated HCl) dropwise until no more precipitate forms.[7] Check the pH with litmus paper to confirm it is acidic. - Cool the Solution: After acidification, cool the mixture in an ice bath to minimize the solubility of the product in the aqueous layer before filtration.

Experimental Workflow Diagrams

To provide a clearer understanding of the decision-making process during purification, the following workflows are presented in a visual format.

Purification_Decision_Tree start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base Initial Cleanup purity_check Check Purity (TLC, HPLC, NMR) acid_base->purity_check recrystallization Recrystallization recrystallization->purity_check Re-evaluate troubleshoot Troubleshoot Further recrystallization->troubleshoot Persistent Issues column_chromatography Column Chromatography column_chromatography->purity_check Re-evaluate column_chromatography->troubleshoot Persistent Issues purity_check->recrystallization Purity <98% & Crystalline purity_check->column_chromatography Purity <98% & Oily/Amorphous or Complex Mixture pure_product Pure Product purity_check->pure_product Purity >98%

Caption: Decision tree for selecting the appropriate purification strategy.

Acid_Base_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer dissolve 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate) add_base 2. Add aqueous base (e.g., 1M NaHCO3) and shake dissolve->add_base separate_layers 3. Separate layers add_base->separate_layers organic_impurities Neutral/Basic Impurities separate_layers->organic_impurities Organic Layer aqueous_product Sodium salt of product separate_layers->aqueous_product Aqueous Layer dry_organic 4. Dry organic layer (e.g., with Na2SO4) and evaporate solvent organic_impurities->dry_organic acidify 5. Acidify with conc. HCl until precipitate forms aqueous_product->acidify filter_product 6. Filter the precipitate and wash with cold water acidify->filter_product dry_product 7. Dry the purified product filter_product->dry_product

Caption: Step-by-step workflow for purification by acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from various sources during the synthesis. Common categories include:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incomplete conversion of reaction intermediates.

  • Byproducts: Products from side reactions. For instance, regioisomers may form during the indazole ring formation.

  • Reagents and Solvents: Residual reagents and solvents from the reaction or purification steps.

  • Degradation Products: The compound may degrade if not stored under appropriate conditions, such as protection from high temperatures.[2]

Q2: I see a yellow coloration in my "pure" product. What could be the cause?

A2: A yellow tint can be due to several factors. It may be an inherent property of the compound, especially if it is not perfectly crystalline. However, it is more commonly due to the presence of trace impurities. These could be colored byproducts from the synthesis or degradation products. If the coloration persists after recrystallization, treating a solution of the compound with a small amount of activated charcoal before the hot filtration step can sometimes remove colored impurities.

Q3: My ¹H NMR spectrum shows broad peaks for the N-H and O-H protons. Is this a sign of impurity?

A3: Not necessarily. Broad peaks for exchangeable protons like N-H and O-H are common in NMR spectroscopy. This broadening is often due to chemical exchange with trace amounts of water in the NMR solvent or hydrogen bonding. To confirm the presence of these peaks, you can perform a D₂O exchange experiment, where a drop of deuterium oxide is added to the NMR tube. The signals for the N-H and O-H protons will typically disappear or significantly decrease in intensity.

Q4: Can I use reversed-phase HPLC for the purification of this compound?

A4: Yes, reversed-phase HPLC is a suitable technique for the purification of this compound, especially for obtaining high-purity material. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. It is relatively stable but may decompose at high temperatures.[2] Storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Fluoro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-fluoro-1H-indazole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. This compound is a crucial building block in medicinal chemistry, recognized for its role in developing novel therapeutics in areas such as oncology and neurology.[1] The fluorine atom enhances biological activity, while the carboxylic acid group provides a reactive handle for further molecular modifications.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

I. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and its derivatives. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of 6-Fluoro-1H-indazole-3-carboxaldehyde from 6-Fluoroindole

Question: I am attempting to synthesize 6-fluoro-1H-indazole-3-carboxaldehyde from 6-fluoroindole via nitrosation, but my yields are consistently low. What are the critical parameters to optimize for this transformation?

Answer: The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a powerful but sensitive reaction. Low yields, especially with electron-rich indoles, are a common challenge.[2] The key to success lies in carefully controlling the reaction conditions to minimize side reactions.

Causality and Optimization Strategy:

The reaction proceeds through the formation of a nitroso-intermediate, which then undergoes ring opening and re-closure.[2] Acidic conditions can lead to the formation of a reactive diazonium salt, which can undergo dediazoniation and subsequent oxidation to form the corresponding carboxylic acid as a side product.[2]

Key Optimization Parameters:

  • Rate of Addition: Slow, controlled addition of the indole to the nitrosating mixture (e.g., sodium nitrite in a slightly acidic medium) is crucial. A rapid addition can lead to dimerization and other side reactions.[2] For instance, dropwise addition over 1-2 hours is often necessary to achieve high yields.[2]

  • Temperature Control: Maintaining a low temperature (e.g., 0 °C) during the addition is critical to manage the exothermic nature of the reaction and prevent degradation of intermediates.[2]

  • Stoichiometry of Reagents: The molar ratio of sodium nitrite and acid to the indole substrate is a critical factor. An excess of the nitrosating agent is typically required, but the optimal amount should be determined empirically.[2]

  • pH Control: The reaction should be conducted in a slightly acidic environment. The pH should be carefully monitored and controlled throughout the reaction.[2]

Experimental Protocol: Optimized Nitrosation of 6-Fluoroindole

  • Prepare a nitrosating mixture by dissolving sodium nitrite (4-8 equivalents) in water and adding a suitable acid (e.g., HCl, to achieve a slightly acidic pH) at 0 °C.

  • Dissolve 6-fluoroindole (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic co-solvent if needed for solubility).

  • Add the 6-fluoroindole solution dropwise to the vigorously stirred nitrosating mixture over 2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir for an additional period (e.g., 5 hours) at room temperature, monitoring the progress by TLC.[2]

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

G start Low Yield of 6-Fluoro-1H-indazole-3-carboxaldehyde check_addition Check Addition Rate (Slow, controlled?) start->check_addition check_addition->start If fast, adjust & retry check_temp Verify Temperature Control (Maintained at 0°C?) check_addition->check_temp If slow check_temp->start If uncontrolled, adjust & retry check_reagents Review Reagent Stoichiometry (Optimal ratios used?) check_temp->check_reagents If controlled check_reagents->start If not, titrate & retry check_ph Monitor pH (Slightly acidic?) check_reagents->check_ph If optimal check_ph->start If not, buffer & retry purification Optimize Purification (Column chromatography effective?) check_ph->purification If controlled purification->start If not, re-evaluate method success High Yield Achieved purification->success If effective

Caption: Synthetic pathway and a key side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1H-indazoles?

A1: There are numerous methods for synthesizing the indazole core. Some common approaches include:

  • Cyclization of o-toluidine derivatives: This involves the diazotization of o-toluidine followed by cyclization. [3]* Reaction of o-fluorobenzonitriles with hydrazine: This is a versatile method for preparing 3-aminoindazoles. [3][4]* Palladium-catalyzed cross-coupling reactions: These methods often involve the intramolecular formation of a C-N bond. [3]* 1,3-Dipolar cycloaddition reactions: The reaction of arynes with diazo compounds is an efficient route to substituted indazoles. [5][6] Q2: How can I purify this compound and its derivatives?

A2: Purification methods will depend on the specific properties of the compound. Common techniques include:

  • Recrystallization: This is often an effective method for purifying solid carboxylic acids and their derivatives. A suitable solvent or solvent system needs to be identified.

  • Column Chromatography: Silica gel chromatography is widely used for purifying less polar derivatives like esters and amides. [2][6][7]The eluent system should be optimized to achieve good separation.

  • Acid-Base Extraction: For the carboxylic acid itself, you can use its acidic nature to purify it. Dissolve the crude product in a suitable organic solvent and extract it into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.

Q3: Are there any specific safety precautions I should take when working with reagents for indazole synthesis?

A3: Yes, several reagents used in these syntheses require careful handling:

  • Hydrazine and its derivatives: These are often toxic and potentially explosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Diazo compounds: Ethyl diazoacetate, for example, is potentially explosive and should be handled with care, especially on a larger scale. [6]It is recommended to use a safety shield. [6]* Strong acids and bases: These are corrosive and should be handled with appropriate care.

  • Palladium catalysts: While generally not highly toxic, they can be expensive and should be handled carefully to avoid waste and contamination.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

III. References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022-01-29). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of reaction conditions: Significance and symbolism. (2024-12-10). Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. (2012-03-02). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Chem-Impex. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2025-08-09). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018-04-09). RSC Advances. Retrieved January 5, 2026, from --INVALID-LINK--

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Santa Cruz Biotechnology. Retrieved January 5, 2026, from --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021-02-16). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. Retrieved January 5, 2026, from --INVALID-LINK--

  • 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • indazole. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (n.d.). BLD Pharm. Retrieved January 5, 2026, from --INVALID-LINK--

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved January 5, 2026, from --INVALID-LINK--

  • Ester to Acid - Common Conditions. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023-04-18). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of Carboxylic Acids. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • The Hydrolysis of Esters. (2023-01-22). Chemistry LibreTexts. Retrieved January 5, 2026, from --INVALID-LINK--

  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Experiments with 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazole-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into potential challenges you may encounter during your experiments. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Compound Characteristics and Handling

This compound is a versatile building block in pharmaceutical and materials science research.[1] Its fluorine substitution can enhance biological activity, while the carboxylic acid group provides a reactive handle for further synthetic modifications.[1] However, these features also introduce specific challenges in handling and experimentation.

Physical and Chemical Properties Summary Table:

PropertyValueSource(s)
CAS Number 129295-30-3[1][2]
Molecular Formula C₈H₅FN₂O₂[1][2]
Molecular Weight 180.14 g/mol [1][2]
Appearance White to light beige/yellow crystalline powder[1][3]
Melting Point ~290 °C (decomposes)[1]
Solubility Low solubility in water; soluble in organic solvents like alcohols and ethers.[3]
Storage Store at 0-8 °C in a dry, well-ventilated place.[1][4]

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and use of this compound in a question-and-answer format.

A. Synthesis & Purification

Question 1: My synthesis of this compound resulted in a low yield and several impurities. What are the likely causes and how can I optimize the reaction?

Expert Insight: The synthesis of indazoles can be complex, often involving multi-step processes like nitrosation of indoles or cyclization of appropriately substituted anilines.[5][6][7] Low yields and impurities often stem from incomplete reactions, side reactions, or degradation of the product.

Troubleshooting Workflow for Synthesis Issues:

Caption: Troubleshooting workflow for synthesis and purification.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your precursors, such as 6-fluoro-indole or a relevant aniline derivative, are pure. Impurities in starting materials are a primary source of downstream contamination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Temperature Control: Indazole synthesis can be exothermic.[8] Maintain strict temperature control. Overheating can lead to decomposition and the formation of tar-like byproducts.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, in nitrosation reactions, an excess of the nitrosating agent can lead to side products.[5]

  • Purification Strategy:

    • Recrystallization: Due to its crystalline nature, recrystallization is often an effective purification method.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for isolating your product from specific impurities.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.[5][9]

Question 2: I am having difficulty dissolving this compound for my reaction. Which solvents are recommended?

Expert Insight: The low solubility in water and non-polar organic solvents is expected due to the crystalline, polar nature of the molecule.[3] The carboxylic acid and indazole N-H groups allow for hydrogen bonding, which influences solubility.

Solubility Troubleshooting:

  • Recommended Solvents: For reactions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices, especially if deprotonation of the carboxylic acid is intended. For purification or analysis, alcohols like ethanol or methanol can be effective.[3]

  • Use of a Base: To increase solubility in other solvents, you can convert the carboxylic acid to its more soluble carboxylate salt by adding a suitable base like triethylamine (TEA) or potassium carbonate. This is a common strategy in coupling reactions.[10]

  • Gentle Heating: Gentle warming can aid dissolution, but be cautious as the compound may decompose at high temperatures.[3]

B. Reactions and Applications

Question 3: I am attempting an amide coupling reaction with the carboxylic acid group, but the reaction is sluggish or failing. What should I investigate?

Expert Insight: Amide coupling is a primary application for this molecule.[10] Failures often point to issues with activation of the carboxylic acid, the stability of the activated intermediate, or the reactivity of the amine coupling partner.

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting workflow for amide coupling reactions.

Step-by-Step Troubleshooting Protocol:

  • Carboxylic Acid Activation:

    • Ensure your coupling reagents (e.g., EDC, HATU) are fresh and active.

    • Consider using additives like HOBt or HOAt, which can form active esters that are more stable and reactive, minimizing side reactions.[10]

  • Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, quenching the reaction. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with your amine nucleophile.[10]

  • Reaction Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating. Conversely, if your activated intermediate is unstable, cooling the reaction may be beneficial. Monitor by TLC or LC-MS to determine the optimal temperature.

C. Analytical Characterization

Question 4: My ¹H NMR spectrum of the purified compound shows unexpected peaks. How can I identify the source of these signals?

Expert Insight: Unexpected NMR peaks can arise from residual solvents, impurities from the synthesis, or even different tautomers of the indazole ring.[6][7][11]

Troubleshooting Unexpected NMR Peaks:

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents (e.g., ethyl acetate, hexanes, dichloromethane, acetone).[11]

  • Synthetic Impurities: Re-examine the reaction pathway. Could there be unreacted starting materials or byproducts? For example, if starting from an indole, residual indole could be present.

  • Water Peak: A broad peak can often be attributed to residual water in the NMR solvent (e.g., DMSO-d₆).

  • Tautomers: While the 1H-indazole is generally the most stable tautomer, under certain conditions, the 2H-indazole tautomer might be present in small amounts, giving rise to a separate set of peaks.[7]

Common Solvents Chemical Shifts Table (in DMSO-d₆):

Solvent¹H Chemical Shift (ppm)
Acetone2.09
Dichloromethane5.76
Diethyl Ether1.13 (t), 3.48 (q)
Ethyl Acetate1.15 (t), 2.00 (s), 4.03 (q)
Hexane0.86, 1.25
Methanol3.31
Toluene2.36, 7.17-7.37
Water~3.33

III. Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3][12]

  • Inhalation/Contact: The compound may be irritating to the skin, eyes, and respiratory system.[3] Avoid formation of dust and aerosols.[4] Handle in a well-ventilated area or a chemical fume hood.

  • Accidental Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.[3][12]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[4][13]

This guide provides a starting point for troubleshooting common issues. For further, more complex challenges, consulting detailed synthetic procedures and analytical data from peer-reviewed literature is highly recommended.

IV. References

  • 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID - Introduction. (2024-04-09). ChemBK. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (November 2025). Benchchem. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018-04-09). RSC Advances. --INVALID-LINK--

  • 5-FLUORO-1H-INDAZOLE - Safety Data Sheet. (2025-07-26). ChemicalBook. --INVALID-LINK--

  • 129295-30-3|this compound. BLD Pharm. --INVALID-LINK--

  • 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid - Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--

  • 4-FLUORO-3-HYDROXY (1H)INDAZOLE - Safety Data Sheet. (2022-08-11). ChemicalBook. --INVALID-LINK--

  • Supporting Information. (2007). Wiley-VCH. --INVALID-LINK--

  • This compound | CAS 129295-30-3. Santa Cruz Biotechnology. --INVALID-LINK--

  • Supplementary Information. The Royal Society of Chemistry. --INVALID-LINK--

  • 4-Fluoro-7-nitro-1H-indazole - Safety Data Sheet. (2023-07-05). Apollo Scientific. --INVALID-LINK--

  • 4-Fluoro-3-methyl-1H-indazole - Safety Data Sheet. Apollo Scientific. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024-03-01). National Institutes of Health (NIH). --INVALID-LINK--

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022-01-29). ChemicalBook. --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • CAS 129295-30-3 this compound. BOC Sciences. --INVALID-LINK--

  • 6-Fluoro-1H-indole-3-carboxylic acid. (2012-03-24). National Institutes of Health (NIH). --INVALID-LINK--

  • indazole. Organic Syntheses Procedure. --INVALID-LINK--

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. --INVALID-LINK--

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019-11-15). Google Patents. --INVALID-LINK--

  • 129295-30-3(this compound) Product Description. ChemicalBook. --INVALID-LINK--

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. --INVALID-LINK--

  • 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. --INVALID-LINK--

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023-12-01). National Institutes of Health (NIH). --INVALID-LINK--

  • Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook. --INVALID-LINK--

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024-03-08). --INVALID-LINK--

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025-08-09). ResearchGate. --INVALID-LINK--

  • 885522-68-9|6-Amino-4-fluoro-1H-indazole-3-carboxylic acid. BLDpharm. --INVALID-LINK--

  • 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid. BLDpharm. --INVALID-LINK--

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004-12-09). Google Patents. --INVALID-LINK--

  • 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--

References

common impurities in commercial 6-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and application of this important synthetic building block. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics.[1] The presence of impurities in commercial batches of this reagent can significantly impact the outcome of multi-step syntheses, leading to lower yields, difficult purifications, and the generation of unintended side products. This guide provides a comprehensive overview of the common impurities, their origins, and troubleshooting strategies for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a commercial sample of this compound?

A1: Impurities in commercial this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts.

  • Degradation Products: These impurities form over time due to the chemical instability of the final product under certain storage conditions (e.g., exposure to light, heat, or moisture).

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can be present in trace amounts.

Q2: I suspect the presence of a regioisomer in my sample. How can this occur and how can I confirm it?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. Depending on the synthetic route, cyclization to form the indazole ring may not be completely regioselective. For instance, in syntheses starting from substituted anilines, the cyclization step can potentially lead to the formation of other fluoro-isomers.

To confirm the presence of a regioisomer, high-resolution analytical techniques are necessary. We recommend:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structure elucidation. The coupling patterns and chemical shifts in the aromatic region of the 1H NMR spectrum will be distinct for different isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm that the impurity has the same mass as the desired product, which is characteristic of an isomer.

Q3: My sample of this compound has a slight discoloration. Does this indicate degradation?

A3: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation or the presence of colored impurities. While minor color changes may not always significantly impact purity, it is a sign that the material should be re-analyzed to confirm its integrity before use in a critical synthesis. Degradation can be accelerated by improper storage conditions. We recommend storing the material in a cool, dark, and dry place.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of this compound shows one or more unexpected peaks.

Potential Causes & Troubleshooting Steps:

  • Identify the Source:

    • Run a Blank: Inject your mobile phase and solvent used to dissolve the sample to rule out contamination from the analytical system or solvents.

    • Review the Synthesis: Consider the likely synthetic route to anticipate potential impurities. A common route involves the diazotization and cyclization of a substituted aniline, such as 4-fluoro-2-methylaniline.

  • Characterize the Impurity:

    • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. This will help in proposing a molecular formula and identifying if it is a starting material, intermediate, or byproduct.

    • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), NMR spectroscopy is invaluable for structural elucidation.

Potential Process-Related Impurities

The table below summarizes potential impurities based on a likely synthetic pathway starting from 3-fluoro-2-methylaniline. This pathway is illustrative and other routes may be used by different manufacturers.

Impurity NameStructurePotential Origin
3-Fluoro-2-methylanilineUnreacted starting material.
5-Bromo-4-fluoro-1H-indazoleAn intermediate from a potential bromination and cyclization route.
Isomeric Fluoro-indazole Carboxylic AcidsNon-regioselective cyclization during synthesis.
Residual PalladiumN/AIf a palladium-catalyzed cross-coupling reaction is used in the synthesis.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method can be used as a starting point for the analysis of this compound and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of your compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the material to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid material to a light source according to ICH Q1B guidelines.

Analyze the stressed samples using the HPLC method described above and compare the chromatograms to an unstressed control sample. Any new peaks that appear are potential degradation products.

Visualizing Impurity Formation and Analysis

Impurity Formation Pathway

The following diagram illustrates a potential synthetic pathway and where impurities might arise.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 3-Fluoro-2-methylaniline Bromination Bromination (e.g., NBS) Starting Material->Bromination Impurity_1 Unreacted Starting Material Starting Material->Impurity_1 Intermediate_1 Bromo-fluoro-methylaniline Bromination->Intermediate_1 Impurity_2 Isomeric Bromo-fluoro-methylaniline Bromination->Impurity_2 Side Reaction Impurity_4 Over-brominated species Bromination->Impurity_4 Side Reaction Cyclization Diazotization & Cyclization (e.g., NaNO2, acid) Intermediate_1->Cyclization Intermediate_2 Bromo-fluoro-indazole Cyclization->Intermediate_2 Impurity_3 Isomeric Fluoro-indazole Cyclization->Impurity_3 Non-regioselective Carboxylation Carboxylation (e.g., Grignard, CO2) Intermediate_2->Carboxylation Final_Product This compound Carboxylation->Final_Product

Caption: Potential impurity formation during the synthesis of this compound.

Analytical Workflow for Impurity Identification

This workflow outlines a systematic approach to identifying unknown impurities.

G Start Unexpected Peak in HPLC LCMS LC-MS Analysis Start->LCMS Mass_Info Obtain m/z LCMS->Mass_Info Propose_Structure Propose Potential Structure(s) (Isomer, byproduct, etc.) Mass_Info->Propose_Structure Isolate_Impurity Isolate Impurity (Prep-HPLC) Propose_Structure->Isolate_Impurity NMR NMR Analysis (1H, 13C, 19F) Isolate_Impurity->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure End Impurity Identified Confirm_Structure->End

Caption: A logical workflow for the identification of unknown impurities.

References

preventing degradation of 6-fluoro-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound in solution. By understanding its stability profile and the causal factors behind its degradation, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Stability of this compound

This compound is a versatile building block in pharmaceutical research, valued for its role in synthesizing bioactive molecules for oncology and neurology applications.[1] The fluorine atom enhances its biological activity, while the carboxylic acid group influences its solubility and reactivity.[1] However, like many heterocyclic compounds, its stability in solution can be compromised by several factors. The indazole ring, in particular, is susceptible to degradation pathways that can alter its structure and function.

The 1H-indazole tautomer is generally the most thermodynamically stable form.[2][3][4] Understanding the potential for tautomerization and other degradation pathways is critical for maintaining the compound's integrity during storage and experimentation.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of indazole derivatives like this compound are exposure to light (photodegradation), strong oxidizing agents (oxidative degradation), and non-optimal pH conditions (hydrolytic degradation).[5] High temperatures can also contribute to thermal decomposition.[6]

Q2: What are the visible signs of degradation in my solution?

A2: A common sign of degradation is a change in the solution's color. While a fresh solution may be colorless or light yellow, degradation can lead to a more pronounced yellow or even brownish hue.[6] For quantitative assessment, techniques like HPLC are necessary to detect the appearance of degradation products and a decrease in the parent compound's peak area.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound has low solubility in water but is soluble in organic solvents such as alcohols and ethers.[6] For many applications, dimethylformamide (DMF) is a suitable solvent.[7] The choice of solvent can impact stability, so it is crucial to consider the downstream application and potential solvent-mediated degradation.

Q4: How should I store solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions should be stored at low temperatures, typically between 0-8°C, and protected from light.[1] Using amber vials or wrapping containers in aluminum foil is a simple and effective way to prevent photodegradation. For long-term storage, consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the solvent is susceptible to peroxide formation.

III. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific degradation-related issues you might encounter during your experiments.

Issue 1: Rapid Discoloration of the Solution Upon Preparation

Possible Cause: Photodegradation or Oxidation

Explanation: Indazole derivatives are known to be sensitive to light, which can trigger photochemical reactions.[5][8] One common pathway is the phototransposition of indazoles into benzimidazoles, particularly under UV irradiation.[5] Additionally, if the solvent is not de-gassed or if the compound is exposed to air for extended periods, oxidative degradation can occur.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Preventative Measures:

  • Always work in a fume hood with the sash lowered to minimize light exposure.

  • Use solvents from freshly opened bottles or those that have been properly stored to avoid peroxides.

  • Prepare solutions fresh for each experiment whenever possible.

Issue 2: Inconsistent Results or Loss of Activity in Biological Assays

Possible Cause: pH-Dependent Hydrolysis or Compound Precipitation

Explanation: The stability of indazole derivatives can be highly dependent on the pH of the solution.[5] The carboxylic acid functional group of this compound will be ionized at physiological pH, which can affect both its solubility and stability. Extreme pH values (highly acidic or basic) can catalyze hydrolysis of the indazole ring or other functional groups. Furthermore, changes in pH within your assay buffer could lead to the compound precipitating out of solution, reducing its effective concentration.

Troubleshooting Protocol:

Table 1: pH-Solubility & Stability Quick Scan

pH of BufferCompound ConcentrationIncubation TimeVisual ObservationActivity Check (e.g., % Inhibition)
5.010 µM1 hourClearRun Assay
6.010 µM1 hourClearRun Assay
7.410 µM1 hourClear/Precipitate?Run Assay
8.510 µM1 hourClear/Precipitate?Run Assay

Step-by-Step pH Optimization:

  • Preparation: Prepare small-scale solutions of this compound in a range of buffers relevant to your experimental conditions.

  • Observation: Visually inspect for any signs of precipitation immediately after preparation and after a short incubation period at the assay temperature.

  • Analysis: If possible, analyze the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy to quantify solubility.

  • Activity Assay: Test the activity of the compound in the buffers where it remains soluble to determine the optimal pH for both stability and biological function.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: Oxidative Degradation

Explanation: The indazole ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species.[5] Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress and identify potential degradation products.[8] These degradation products will appear as new peaks in your chromatogram.

Forced Oxidation Study Protocol: This protocol is designed to intentionally degrade the compound to identify potential oxidative degradation products, which can then be used as markers in your routine analysis.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Reaction Setup:

    • In a clean vial, add a known volume of the stock solution.

    • Add a solution of 3% hydrogen peroxide. The final concentration of the compound should be suitable for your analytical method.

    • Prepare a control sample with the stock solution and water instead of H₂O₂.

  • Incubation: Gently mix the solutions and incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze both the control and the H₂O₂-treated sample by HPLC or LC-MS. Compare the chromatograms to identify new peaks corresponding to oxidative degradants.

Caption: Workflow for identifying oxidative degradation products.

IV. Recommended Best Practices for Handling and Storage

To ensure the long-term stability and integrity of this compound, follow these best practices:

Table 2: Summary of Best Practices

ParameterRecommendationRationale
Solid Compound Storage Store at 0-8°C in a tightly sealed container, protected from light.[1]Prevents thermal and photodegradation of the solid material.
Solvent Selection Use high-purity, anhydrous, and peroxide-free solvents.Minimizes solvent-mediated degradation pathways.
Solution Preparation Prepare fresh solutions for each experiment. If storing, use amber vials and store at low temperatures under an inert atmosphere.Reduces the risk of degradation over time.
pH Control Maintain the pH of the solution within a range where the compound is both soluble and stable. Buffer your solutions appropriately.Prevents acid or base-catalyzed hydrolysis.
Light Exposure Minimize exposure to ambient and UV light during all handling and experimental procedures.[5]Prevents photochemical reactions and photodegradation.
Temperature Avoid high temperatures. While the compound is relatively stable, decomposition can occur at elevated temperatures.[6]Minimizes thermal degradation.

By adhering to these guidelines and utilizing the troubleshooting protocols, you can significantly mitigate the risk of degradation and ensure the accuracy and reproducibility of your research involving this compound.

V. References

  • ChemBK. (2024, April 9). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Indazole Derivatives. BenchChem.

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2994-3001. --INVALID-LINK--

  • ChemicalBook. (2025, September 12). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2533. --INVALID-LINK--

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1994). The Journal of Physical Chemistry, 98(23), 5907-5913. --INVALID-LINK--

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (2013). Journal of Chemical Thermodynamics, 62, 1-7. --INVALID-LINK--

  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1697-1702. --INVALID-LINK--

  • 6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. --INVALID-LINK--

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). Journal of Clinical and Diagnostic Research, 8(12), HC01-HC04. --INVALID-LINK--

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(1), 22-43. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of this important compound. This compound is a key building block in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic drugs.[1] This guide is structured to address common challenges and provide practical, field-proven solutions.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; incorrect stoichiometry of reagents; poor quality of starting materials; suboptimal reaction temperature.Verify the purity of starting materials using appropriate analytical techniques. Carefully re-calculate and measure all reagents. Optimize the reaction temperature; some reactions may require heating to proceed to completion.[2] Consider a step-wise optimization of reaction parameters (concentration, temperature, reaction time).
Formation of Impurities Side reactions due to incorrect temperature or pH; presence of moisture or air in the reaction.Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. Monitor and control the pH of the reaction mixture, as acidic or basic conditions can lead to undesired byproducts.[2] Utilize purification techniques such as column chromatography or recrystallization to remove impurities.[3]
Difficulty in Product Isolation/Purification Product may be highly soluble in the reaction solvent; formation of emulsions during workup; co-precipitation of impurities.If the product is soluble, consider solvent evaporation under reduced pressure. To break emulsions, add a saturated brine solution. For purification, recrystallization from a suitable solvent system (e.g., toluene) can be effective.[3] Column chromatography on silica gel is also a viable option.[2][3]
Inconsistent Results on Scale-Up Poor heat and mass transfer in larger reaction vessels; changes in local concentrations of reagents; challenges in maintaining uniform temperature.When scaling up, ensure efficient stirring to maintain homogeneity. Use a reactor with appropriate heating and cooling capabilities to ensure uniform temperature control. A slower, controlled addition of reagents can help manage exothermic reactions and prevent localized overheating.[3]
Safety Concerns (e.g., runaway reaction) Exothermic nature of the reaction; use of hazardous reagents.Always conduct reactions in a well-ventilated fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] For potentially exothermic reactions, use an ice bath to control the temperature and add reagents slowly. Be aware of the hazards associated with all chemicals used by consulting their Safety Data Sheets (SDS).[4][5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the nitrosation of 6-fluoro-indole. This reaction proceeds through a multi-step pathway that begins with the nitrosation of the C3 position of the indole, leading to an oxime intermediate. This intermediate then undergoes ring-opening and subsequent ring-closure to form the desired 1H-indazole-3-carboxaldehyde, which can then be oxidized to the carboxylic acid.[2]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control are temperature, pH, and the stoichiometry of the reagents. The nitrosation reaction is typically carried out in a slightly acidic environment.[2] Maintaining the correct pH is crucial to avoid side reactions. Temperature control is also important, as some steps may be exothermic.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be used to confirm the structure and assess the purity of the synthesized this compound.[7] The melting point of the compound can also be a good indicator of purity.[3]

Q4: Are there any specific safety precautions I should take?

Yes, it is crucial to handle all chemicals in a well-ventilated fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4][5][6] Avoid breathing dust, fumes, or vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5]

III. Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde from 6-Fluoro-indole

This protocol is adapted from a general procedure for the nitrosation of indoles.[2]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-fluoro-indole in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite.

  • Carefully add hydrochloric acid dropwise to maintain a slightly acidic pH.

  • Stir the reaction mixture at room temperature for several hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the mixture with ethyl acetate.[2]

  • Wash the organic layer with water and then with brine.[2]

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-1H-indazole-3-carboxaldehyde.[2]

Protocol 2: Oxidation of 6-Fluoro-1H-indazole-3-carboxaldehyde to this compound

Materials:

  • 6-fluoro-1H-indazole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • Suspend 6-fluoro-1H-indazole-3-carboxaldehyde in water.

  • Slowly add a solution of potassium permanganate.

  • Acidify the mixture with dilute sulfuric acid.

  • Heat the reaction mixture gently if necessary to ensure complete oxidation.

  • After the reaction is complete (indicated by the disappearance of the purple color of permanganate), cool the mixture.

  • Add sodium bisulfite to quench any excess oxidizing agent.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization if needed.

IV. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Material: 6-Fluoro-indole Nitrosation Step 1: Nitrosation (NaNO₂, HCl) Start->Nitrosation Intermediate Intermediate: 6-Fluoro-1H-indazole-3-carboxaldehyde Nitrosation->Intermediate Oxidation Step 2: Oxidation (e.g., KMnO₄) Intermediate->Oxidation Product Final Product: This compound Oxidation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: A simplified workflow for the two-step synthesis of this compound from 6-fluoro-indole.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct ScaleUp Scale-Up Issues? Start->ScaleUp CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeConditions Yes PurificationMethod Refine Purification Method (Recrystallization, Chromatography) ImpureProduct->PurificationMethod Yes ImproveMixing Improve Mixing & Heat Transfer ScaleUp->ImproveMixing Yes SlowAddition Slow Reagent Addition ScaleUp->SlowAddition Yes

Caption: A logic diagram to guide troubleshooting common issues in the synthesis process.

V. References

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 6-Fluoro-1H-indazole-7-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 129295-30-3 this compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 4(5), 2795-2802. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 129295-30-3|this compound. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from --INVALID-LINK--

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis and Application of 6-Fluoro-1H-indazole-3-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-fluoro-1H-indazole-3-carboxylic acid. As Senior Application Scientists with extensive field experience, we have curated this in-depth guide to assist you in refining your experimental protocols. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your work with this versatile building block.

Section 1: Core Concepts and Frequently Asked Questions (FAQs)

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Its unique structural features, including the fluorine atom and the carboxylic acid group, contribute to its reactivity and potential for forming potent interactions with biological targets.[1]

FAQs

  • What are the key physical and chemical properties of this compound?

    • Appearance: White to light yellow crystalline solid.[3]

    • Molecular Formula: C₈H₅FN₂O₂

    • Molecular Weight: 180.14 g/mol [4]

    • Solubility: It has low solubility in water but is soluble in organic solvents such as alcohols and ethers.[3]

    • Stability: The compound is relatively stable but may decompose at high temperatures.[3]

  • What are the primary applications of this compound? this compound is a valuable building block in medicinal chemistry for the synthesis of:

    • Kinase inhibitors: The indazole scaffold is a privileged structure for targeting various kinases involved in cancer and inflammatory diseases.[2]

    • AMPK activators: Derivatives of indazole carboxylic acids have been explored as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6]

    • Anti-inflammatory and analgesic drugs. [1]

  • What are the recommended storage conditions? To ensure the integrity of the compound, it should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C.[7]

  • What are the main safety precautions to consider when handling this compound? While a full safety evaluation has not been conducted, it is recommended to handle this compound with standard laboratory safety procedures. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[3]

Section 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for common reactions involving this compound.

Amide Bond Formation (Amide Coupling)

A frequent application of this carboxylic acid is its conversion to amides, which are often the final bioactive compounds. The following protocol utilizes HATU, a common and efficient coupling reagent.

Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow: Amide Coupling

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Acid in DMF B Add HATU & DIPEA A->B Activate C Add Amine B->C Couple D Stir at RT (1-4h) C->D React E Dilute & Wash D->E Quench F Dry & Concentrate E->F G Column Chromatography F->G SignalingPathways cluster_kinase Kinase Inhibition Pathway cluster_ampk AMPK Activation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Indazole_Inhibitor 6-Fluoro-1H-indazole-3-carboxylic acid derivative Indazole_Inhibitor->Kinase_Cascade Inhibits AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates Metabolism Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism Indazole_Activator Indazole Derivative Indazole_Activator->AMPK Activates

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated indazole carboxylic acids, offering a technical narrative grounded in experimental data to elucidate the profound impact of this single-atom substitution.

The Rationale for Fluorination: More Than Just an Atom

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] The introduction of fluorine, the most electronegative element, is not a trivial modification. It imparts a unique combination of electronic and steric properties that can dramatically alter a molecule's behavior.[3] These alterations include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion of an indazole carboxylic acid, thereby increasing its acidity (lowering the pKa).[4] This can significantly impact the ionization state of the drug at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3][5]

  • Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.

The following diagram illustrates the key physicochemical consequences of introducing a fluorine atom to a lead compound.

Lead Lead Compound (e.g., Indazole Carboxylic Acid) Fluorination Strategic Fluorination Lead->Fluorination Modification PKA Altered pKa (Increased Acidity) Fluorination->PKA Metabolism Blocked Metabolic Sites Fluorination->Metabolism Binding New Binding Interactions (H-bonds) Fluorination->Binding Conformation Modified Conformation Fluorination->Conformation Outcome Improved Pharmacokinetics & Pharmacodynamics PKA->Outcome Metabolism->Outcome Binding->Outcome Conformation->Outcome

Caption: Impact of Fluorination on Drug Properties.

Comparative Biological Activity: Evidence from Experimental Data

The theoretical benefits of fluorination are borne out by a wealth of experimental data. Below, we compare the biological activities of fluorinated and non-fluorinated indazole carboxylic acids and related heterocyclic systems across different therapeutic areas.

Case Study: Anti-HIV Activity of 5-Fluoroindazole Derivatives

A compelling example of the fluorine advantage is seen in the development of anti-HIV agents. A study directly comparing 5-fluoroindazole derivatives to their non-fluorinated parent compound revealed a dramatic increase in potency against the wild-type reverse transcriptase enzyme.[5]

CompoundStructureSubstitution at Position 5Anti-HIV Activity (IC50)Fold Improvement
1 (Parent)IndazoleH332 nM-
2a (Fluorinated)5-FluoroindazoleF50 nM~7-fold
2b (Fluorinated)5-FluoroindazoleF25 nM~13-fold

Data synthesized from literature.[5]

The introduction of a single fluorine atom at the 5-position resulted in a 7- to 13-fold increase in inhibitory activity. This substantial enhancement is attributed to the fluorine atom's ability to form favorable interactions within the enzyme's active site, leading to a more stable drug-target complex.

Case Study: Anticancer Activity - Kinase Inhibition
CompoundScaffoldSubstitutionPERK Inhibition (IC50)
Non-fluorinated AnalogueIndolineH2.5 nM
24a (Fluorinated)4-FluoroindolineF0.8 nM

Data from a study on indoline derivatives, demonstrating the principle of fluorination's effect.[3]

In this case, fluorination led to a 3-fold increase in potency . This enhancement is likely due to a combination of factors, including altered electronics and the formation of additional stabilizing interactions in the kinase's ATP-binding pocket.

Furthermore, the position of the fluorine atom is critical. In a series of fluorinated indazoles developed as Rho kinase (ROCK1) inhibitors, a compound with fluorine at the C6 position was found to be dramatically more potent than its C4-fluorinated counterpart.[5]

CompoundScaffoldSubstitutionROCK1 Inhibition (IC50)
51 4-Fluoroindazole4-F2500 nM
52 6-Fluoroindazole6-F14 nM

This stark difference of over 178-fold highlights the sensitivity of the drug-target interaction to the precise placement of the fluorine atom, underscoring the importance of detailed structure-activity relationship (SAR) studies in drug design.[5]

Experimental Protocols for Biological Activity Assessment

The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Below are detailed protocols for two key assays relevant to the biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[3][6]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Start Seed cancer cells in a 96-well plate Treat Treat cells with varying concentrations of indazole compounds (24-72h) Start->Treat Add_MTT Add MTT solution to each well Treat->Add_MTT Incubate Incubate for 2-4 hours at 37°C (Viable cells convert MTT to purple formazan) Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate->Solubilize Read Measure absorbance at 570 nm using a microplate reader Solubilize->Read Analyze Calculate cell viability and determine IC50 values Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated indazole carboxylic acids in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by placing the plate on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined using non-linear regression analysis.

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening

This fluorometric assay is used to identify and characterize inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cardiovascular regulation.

Principle: The sEH enzyme hydrolyzes a non-fluorescent substrate to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the non-fluorescent sEH substrate, and a solution of recombinant human sEH enzyme. Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indazoles) and a positive control inhibitor.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add the test compounds, positive control, and vehicle control to their respective wells.

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the background control wells.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm).

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.

Conclusion

The strategic incorporation of fluorine into the indazole carboxylic acid scaffold is a powerful and well-validated strategy in drug discovery. As demonstrated by the presented experimental data, fluorination can lead to substantial improvements in biological activity, including enhanced anti-HIV and anticancer potency. These improvements are rooted in the unique physicochemical properties of fluorine, which can positively influence a molecule's acidity, metabolic stability, and binding interactions with its biological target. The provided experimental protocols offer a framework for the reliable in-house validation of these principles, empowering researchers to make data-driven decisions in the design and optimization of novel therapeutic agents.

References

Validating 6-Fluoro-1H-indazole-3-carboxylic Acid as a Foundational Scaffold for Potent and Selective PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. 6-Fluoro-1H-indazole-3-carboxylic acid has emerged as a privileged structure, serving as a foundational building block for a new generation of kinase inhibitors. This guide provides an in-depth validation of this scaffold, focusing on its application in the synthesis of potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cancer cell proliferation, survival, and motility.[1]

Through a comparative analysis with established PAK1 inhibitors, this document will elucidate the experimental pathway from scaffold to a validated research tool, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for researchers.

The Rise of the Indazole Scaffold in Kinase Inhibition

The indazole core is a recurring motif in a multitude of clinically relevant kinase inhibitors. Its unique bicyclic structure provides a rigid framework that can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases. The introduction of a fluorine atom at the 6-position, as in this compound, can enhance metabolic stability and modulate electronic properties, often leading to improved pharmacokinetic profiles and target engagement.[2]

While this compound itself is not a direct inhibitor of PAK1, its carboxylic acid moiety serves as a versatile chemical handle for the synthesis of libraries of derivatives, most notably 1H-indazole-3-carboxamides. It is within this chemical space that highly potent and selective PAK1 inhibitors have been discovered.[3]

From Scaffold to Selective Inhibitor: The Case of Compound 30l

A prime exemplar of the potential of the this compound scaffold is the derivative identified as compound 30l , a 1H-indazole-3-carboxamide. Through a fragment-based screening approach, this compound was developed and shown to exhibit exceptional inhibitory potency against PAK1 with an IC50 of 9.8 nM .[4] The validation of compound 30l as a research tool hinges on its potency and, crucially, its selectivity against other kinases.

Comparative Kinase Inhibition Profile

To contextualize the performance of the indazole-based inhibitor 30l, a comparison with other well-characterized PAK1 inhibitors is essential. Below is a summary of the inhibitory activity of 30l alongside two prominent alternatives: FRAX597 and PF-3758309 .

CompoundScaffoldTarget KinaseIC50 (nM)Selectivity NotesReference
Compound 30l 1H-Indazole-3-carboxamidePAK1 9.8 High selectivity against a panel of 29 kinases.[4]
FRAX597 PyridopyrimidinonePAK1 8 Potent against group I PAKs (PAK1, 2, 3); less active against group II PAKs. Also inhibits YES1, RET, CSF1R, and TEK at 100 nM.[2][5]
PF-3758309 PyrrolopyrazolePAK1 13.7 Pan-PAK inhibitor with activity against all six isoforms. Also inhibits other kinases.[6][7]

This comparative data highlights that the 1H-indazole-3-carboxamide scaffold, as exemplified by compound 30l, can yield inhibitors with potency on par with established research tools, while potentially offering a distinct selectivity profile.

The PAK1 Signaling Pathway: A Rationale for Targeting

PAK1 is a serine/threonine kinase that acts as a critical node in numerous signaling pathways downstream of small GTPases Rac and Cdc42.[8] Its aberrant activation is implicated in the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

Caption: Simplified PAK1 Signaling Pathway.

Targeting PAK1 with small molecule inhibitors derived from scaffolds like this compound provides a rational approach to disrupt these oncogenic processes.

Experimental Validation Workflow

The validation of a novel PAK1 inhibitor involves a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess its effects on the PAK1 signaling pathway and cancer cell phenotype.

Experimental_Workflow cluster_0 Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Validation Scaffold 6-Fluoro-1H-indazole- 3-carboxylic acid Inhibitor 1H-Indazole-3-carboxamide (e.g., Compound 30l) Scaffold->Inhibitor Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Inhibitor->Kinase_Assay Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity Western_Blot Western Blot (p-PAK1, p-LIMK) Selectivity->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Western_Blot->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Boyden Chamber) Proliferation_Assay->Migration_Assay

Caption: Experimental Workflow for PAK1 Inhibitor Validation.

Detailed Experimental Protocols

Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol provides a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from this compound.

Materials:

  • This compound

  • Substituted aryl or aliphatic amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) as a solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add the substituted amine (1.1 equivalents) and the base (2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the coupling agent (1.2 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Biochemical Kinase Assay for PAK1 Inhibition (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of compounds against PAK1.[9]

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., Compound 30l) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µL of the PAK1 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Western Blot Analysis of PAK1 Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of PAK1 and its downstream targets in cells treated with a PAK1 inhibitor.

Materials:

  • Cancer cell line with active PAK1 signaling (e.g., MDA-MB-231)

  • PAK1 inhibitor (e.g., Compound 30l)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-PAK1 (Thr423), anti-PAK1, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the PAK1 inhibitor at various concentrations for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound stands as a validated and highly valuable starting point for the development of potent and selective kinase inhibitors. The successful derivation of compound 30l, a nanomolar inhibitor of PAK1, underscores the potential of this scaffold in generating high-quality research tools and potential therapeutic leads. The comparative data and detailed protocols provided in this guide are intended to empower researchers to leverage this chemical framework in their own drug discovery efforts, fostering the development of the next generation of targeted cancer therapies.

References

The 6-Fluoro-1H-Indazole-3-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, renowned for its versatile role in the development of potent therapeutic agents.[1] The incorporation of a fluorine atom at the 6-position and a carboxylic acid at the 3-position creates the 6-fluoro-1H-indazole-3-carboxylic acid core, a key building block in the synthesis of molecules targeting critical pathways in oncology.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data, to inform and guide future drug discovery efforts.

The rationale behind focusing on this specific scaffold lies in the unique properties imparted by its constituent parts. The indazole core itself is a bioisostere of indole and is known to form crucial hydrogen bond interactions with the hinge region of many protein kinases. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid at the C3-position, or its common bioisosteric replacement, the carboxamide, serves as a critical anchor, often forming key hydrogen bonds within the ATP-binding pocket of kinases. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of novel and selective anticancer agents.[2][3]

Comparative Analysis of Biological Activity: Unraveling the SAR

While a direct head-to-head comparison of a systematic series of this compound analogs is not extensively documented in a single study, a comprehensive analysis of closely related analogs, particularly the 1H-indazole-3-carboxamides, provides invaluable insights into the SAR of this compound class. The following sections and data tables synthesize findings from multiple studies to build a coherent picture of how structural modifications influence inhibitory potency against key cancer targets.

The Critical Role of the C3-Carboxamide Moiety

The conversion of the C3-carboxylic acid to a carboxamide is a common and often fruitful strategy in medicinal chemistry to improve cell permeability and introduce vectors for exploring chemical space. SAR studies on 1H-indazole-3-carboxamide derivatives have consistently highlighted the importance of this functional group for potent kinase inhibition.

One exemplary study focused on the development of p21-activated kinase 1 (PAK1) inhibitors, a target implicated in tumor progression.[3] The SAR analysis revealed that the 1H-indazole-3-carboxamide scaffold was essential for activity. A representative compound from this series, compound 30l , demonstrated excellent potency against PAK1 with an IC50 of 9.8 nM.[3] The study emphasized that the potency was highly dependent on the nature of the substituent on the amide nitrogen.

Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [3]

Compound IDR Group (on Amide Nitrogen)PAK1 IC50 (nM)Key SAR Observations
30l 4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine provides a hydrophilic extension into the solvent-accessible region, which is critical for high potency.
AnaloguesVaried Hydrophobic Groups-Substitution with an appropriate hydrophobic group that fits into the deep back pocket of the ATP-binding site is crucial for enhancing inhibitory activity.
AnaloguesVaried Hydrophilic Groups-The introduction of a hydrophilic group that extends into the bulk solvent region is a key determinant of both PAK1 inhibitory activity and selectivity.

Data synthesized from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[3]

This data strongly suggests that for the this compound scaffold, derivatization of the carboxylic acid to amides with carefully selected substituents is a promising strategy for developing potent and selective kinase inhibitors. The carboxylic acid itself can be considered a starting point for the introduction of diverse chemical moieties to probe the topology of the target's active site.

Impact of Substitutions on the Indazole Ring

While the 6-fluoro substituent is often maintained for its beneficial properties, exploring the impact of other substitutions on the indazole ring provides further SAR insights. A study on indazole derivatives as anti-cancer agents investigated the effect of modifying the C6 position.[4] Although this study did not focus exclusively on 6-fluoro analogs, it provides valuable comparative data.

In this research, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. Compound 2f from this study, which features a substituted piperazine at the C6 position and a styryl group at the C3 position, showed potent growth inhibitory activity against the 4T1 breast cancer cell line with an IC50 of 0.23 µM.[4]

Table 2: Antiproliferative Activity of Substituted Indazole Derivatives [4]

Compound IDC6-SubstituentC3-Substituent4T1 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2f 4-(pyridin-2-yl)piperazin-1-yl(E)-3,5-dimethoxystyryl0.231.150.800.340.98
2a 4-(4-methylpiperazin-1-yl)phenyl(E)-3,5-dimethoxystyryl>10>10>101.154.89
2g piperazin-1-yl(E)-3,5-dimethoxystyryl-----
2h 4-benzylpiperazin-1-yl(E)-3,5-dimethoxystyryl-----

A dash (-) indicates that the data was not provided in a manner suitable for direct comparison in this table.

The comparison between compound 2f and 2a is particularly insightful. The pyridylpiperazine moiety at C6 in 2f confers significantly greater potency across multiple cell lines compared to the phenylpiperazine in 2a . This highlights the sensitivity of the biological activity to the nature of the substituent at the C6 position, suggesting that for our core scaffold, exploration of different groups at positions other than C3 and C6 could yield significant improvements in potency and selectivity.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays commonly used in the evaluation of kinase inhibitors and anticancer compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound analogs (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow for the development of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, Hep-G2)[2]

  • Complete cell culture medium

  • This compound analogs (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Path Forward: Logical Frameworks for SAR-Driven Drug Discovery

To effectively guide the process of optimizing lead compounds based on the this compound scaffold, a clear and logical workflow is indispensable. The following diagrams, generated using Graphviz, illustrate the key relationships and decision-making processes in a typical SAR study.

SAR_Workflow cluster_0 Scaffold Selection & Initial Synthesis cluster_1 In Vitro Screening Cascade cluster_2 SAR Analysis & Iterative Optimization A Core Scaffold: This compound B Synthesize Initial Analog Library (e.g., C3-Carboxamides) A->B C Primary Screening: Biochemical Kinase Assays (e.g., ADP-Glo) B->C D Secondary Screening: Cell-Based Assays (e.g., MTT on Cancer Cell Lines) C->D E Selectivity Profiling (Panel of Kinases) D->E F Analyze Structure-Activity Relationships (SAR) E->F G Identify Key Pharmacophores & Tolerated Modifications F->G H Design & Synthesize Next-Generation Analogs G->H H->C Iterative Cycle Kinase_Inhibition_Mechanism cluster_0 ATP-Binding Pocket of Kinase cluster_1 6-Fluoro-1H-Indazole-3-Carboxamide Analog Hinge Hinge Region BackPocket Hydrophobic Back Pocket Solvent Solvent-Exposed Region Indazole Indazole Core Indazole->Hinge H-Bonds Amide C3-Carboxamide Amide->Hinge H-Bonds Fluoro 6-Fluoro Fluoro->Hinge Enhances Binding R_Group R-Group on Amide R_Group->BackPocket Hydrophobic Interactions R_Group->Solvent Hydrophilic Interactions

References

A Comparative Analysis of Synthetic Methodologies for 6-Fluoro-1H-indazole-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its rigid, bicyclic core, decorated with a fluorine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group serves as a versatile handle for further chemical modifications.[1] This compound is a key intermediate in the synthesis of a range of bioactive molecules, with applications in oncology and neurology research.[1] Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development.

This comprehensive guide presents a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy that aligns with their specific experimental needs, considering factors such as yield, scalability, safety, and access to starting materials.

Synthetic Strategies: A Comparative Overview

Two principal and divergent synthetic strategies have emerged for the preparation of this compound:

  • Route 1: Nitrosative Cyclization of 6-Fluoro-indole and Subsequent Oxidation. This two-step approach commences with the readily available 6-fluoro-indole, which undergoes a ring transformation to form the indazole-3-carboxaldehyde intermediate, followed by an oxidation step to yield the target carboxylic acid.

  • Route 2: Classical Indazole Synthesis via Diazotization and Cyclization of a Substituted Aniline. This traditional approach involves the construction of the indazole ring from an appropriately substituted aniline precursor, such as 2-amino-4-fluorobenzoic acid or a related derivative.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: From 6-Fluoro-indole via Nitrosative Cyclization and Oxidation

This modern and efficient route leverages the conversion of an indole scaffold into an indazole system. The key transformation is the nitrosation of 6-fluoro-indole, which proceeds through a fascinating ring-opening and recyclization cascade to furnish 6-fluoro-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the desired carboxylic acid.

Mechanistic Insights

The nitrosation of indole derivatives to form indazole-3-carboxaldehydes is a well-established transformation. The reaction is initiated by the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and an acid) at the electron-rich C3 position of the indole ring. The resulting nitroso-intermediate is unstable and undergoes a series of rearrangements. A plausible mechanism involves the formation of an oxime, which then triggers the opening of the pyrrole ring. Subsequent intramolecular cyclization between the newly formed amino group and the aldehyde moiety, followed by dehydration, yields the stable 1H-indazole-3-carboxaldehyde.[2]

The subsequent oxidation of the aldehyde to a carboxylic acid is a standard organic transformation. A variety of oxidizing agents can be employed, with common choices including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) to avoid over-oxidation of the indazole ring.

Workflow Diagram

Route_1_Workflow start 6-Fluoro-indole step1 Nitrosative Cyclization (NaNO₂, HCl, H₂O/THF) start->step1 intermediate 6-Fluoro-1H-indazole-3-carboxaldehyde step1->intermediate step2 Oxidation (e.g., KMnO₄, acetone/water) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde [2]

  • Reaction Setup: To a solution of 6-fluoro-indole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add sodium nitrite (NaNO₂, 4.0 eq).

  • Acidification: Cool the mixture in an ice bath and slowly add a solution of hydrochloric acid (HCl, 2.7 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to this compound (General Procedure)

  • Reaction Setup: Dissolve 6-fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) in water while maintaining the temperature with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction by adding a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture through a pad of celite.

  • Isolation: Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Performance Analysis
ParameterAssessment
Yield Moderate to good. The nitrosative cyclization step is reported to have yields in the range of 50-70%, and the subsequent oxidation typically proceeds in high yield.
Scalability This route is generally scalable, although the purification of the aldehyde intermediate by column chromatography may become cumbersome on a larger scale.
Safety The use of sodium nitrite requires caution as it can form nitrous acid, which is a respiratory irritant. The oxidation with permanganate can be exothermic and should be controlled.
Starting Material 6-Fluoro-indole is a commercially available and relatively inexpensive starting material.
Purity The final product can be obtained in high purity after precipitation and washing.

Route 2: From Substituted Anilines via Diazotization and Cyclization

This classical approach to indazole synthesis relies on the formation of a diazonium salt from a substituted aniline, followed by an intramolecular cyclization to construct the indazole ring. For the synthesis of this compound, a suitable starting material would be 2-amino-4-fluorobenzoic acid or a derivative thereof.

Mechanistic Insights

The core of this synthetic route is the diazotization of an aromatic amine, a cornerstone reaction in organic synthesis. The aniline derivative is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then undergo various transformations. In the context of indazole synthesis, the diazonium group can be reduced in situ to a hydrazine. This hydrazine then undergoes an intramolecular condensation with a carbonyl group (or a precursor) at the ortho position to form the pyrazole ring of the indazole system.

Workflow Diagram

Route_2_Workflow start 2-Amino-4-fluorobenzoic acid derivative step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Reduction & Cyclization intermediate1->step2 end This compound step2->end

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Conceptual)
  • Diazotization: Dissolve the 2-amino-4-fluorobenzoic acid derivative in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a reducing agent (e.g., sodium sulfite or stannous chloride). This will reduce the diazonium group to a hydrazine, which should then cyclize in situ.

  • Work-up and Isolation: After the reaction is complete, the product may precipitate from the solution upon neutralization or acidification. The solid product would be collected by filtration, washed, and dried.

Performance Analysis
ParameterAssessment
Yield Yields for this type of reaction can be variable and are often moderate. Side reactions during the diazotization and reduction steps can lower the overall efficiency.
Scalability This route is potentially scalable, as it often involves one-pot procedures without the need for extensive chromatography.
Safety Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution. Careful temperature control during the diazotization is crucial.
Starting Material Substituted anilines are generally accessible, but the specific starting material required may need to be synthesized, adding to the overall step count.
Purity The purity of the final product can be good, but may require recrystallization to remove byproducts.

Comparative Summary and Conclusion

FeatureRoute 1: From 6-Fluoro-indoleRoute 2: From Substituted Anilines
Starting Material Commercially available 6-fluoro-indole.Requires a specifically substituted aniline, which may need to be synthesized.
Number of Steps Two distinct steps (cyclization and oxidation).Can often be performed as a one-pot reaction.
Yield Generally good to high yields.Often moderate and can be variable.
Scalability Good, but purification of the intermediate may be a bottleneck.Potentially very scalable.
Safety Requires handling of sodium nitrite and oxidizing agents.Involves potentially unstable diazonium salt intermediates.
Reliability The two-step process offers better control over each transformation.One-pot reactions can be more prone to side reactions and require careful optimization.

Route 1, starting from 6-fluoro-indole, is arguably the more modern and reliable approach. The two-step sequence allows for the isolation and purification of a key intermediate, which can lead to a higher overall purity of the final product. The reaction conditions are well-documented for the formation of the aldehyde intermediate, and the subsequent oxidation is a standard transformation. This route is highly recommended for laboratory-scale synthesis where purity and reliability are of high importance.

Route 2, the classical indazole synthesis, holds the advantage of being a potentially more convergent and scalable one-pot process. However, it may require more extensive optimization to achieve consistent and high yields. The handling of diazonium salt intermediates also necessitates stringent safety precautions. This route might be more suitable for large-scale industrial production where cost and throughput are the primary drivers, provided that a robust and optimized protocol can be established.

The choice of synthetic route will ultimately depend on the specific needs of the research project, including the desired scale of the synthesis, the available starting materials, and the importance of factors such as yield, purity, and safety. This guide provides the foundational knowledge for researchers to navigate these considerations and successfully synthesize this valuable building block for their drug discovery endeavors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Fluoro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical efficacy of 6-fluoro-1H-indazole-3-carboxylic acid derivatives, a promising class of compounds in modern medicinal chemistry. We will dissect their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo), offering a nuanced perspective for researchers and drug development professionals. This document moves beyond a simple recitation of data, delving into the strategic rationale behind experimental design and the interpretation of results, grounded in established scientific principles.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets.[1] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][4]

The introduction of a fluorine atom at the 6-position of the indazole ring, coupled with a carboxylic acid at the 3-position, creates the this compound moiety. This specific substitution pattern can significantly enhance the compound's biological activity, metabolic stability, and pharmacokinetic profile.[4] The electron-withdrawing nature of fluorine can modulate the acidity of the N-H proton and influence binding interactions, while the carboxylic acid group provides a key site for hydrogen bonding and can improve solubility.[4] This guide will explore how these structural features translate into tangible efficacy, comparing and contrasting the performance of various derivatives in preclinical models.

Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target. These assays are crucial for establishing a compound's potency, selectivity, and mechanism of action before advancing to more complex and resource-intensive in vivo models.

Key In Vitro Assays and Their Mechanistic Insights

The selection of in vitro assays is dictated by the therapeutic hypothesis. For instance, in the context of anti-inflammatory drug discovery, a primary focus is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A study on indazole derivatives revealed their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5][6] Furthermore, these compounds were shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[5][6]

The following table summarizes key in vitro parameters for a hypothetical series of this compound derivatives, drawing upon reported activities of related indazole compounds.

Compound IDTargetAssay TypeIC50 (µM)Cytotoxicity (CC50 in HCT116, µM)Reference
Derivative A COX-2Enzyme Inhibition0.5 ± 0.08> 50[5][6]
Derivative B TNF-αCellular Assay (LPS-stimulated RAW 264.7)1.2 ± 0.2> 50[5]
Derivative C FGFR1 KinaseEnzyme Inhibition0.069 ± 0.022.78 ± 0.21 (FaDu)[1][3]
Derivative D VEGFR-2 KinaseEnzyme Inhibition0.00160.36 ± 0.11 (HGC-27)[3]

Causality Behind Experimental Choices: The use of both enzymatic and cell-based assays provides a more complete picture of a compound's activity. A potent enzyme inhibitor (e.g., low IC50 in a COX-2 assay) may not translate to cellular efficacy if it has poor cell permeability or is rapidly metabolized. Cellular assays, such as measuring cytokine production in stimulated immune cells, bridge this gap by assessing activity in a more biologically relevant context. Cytotoxicity assays are run in parallel to ensure that the observed inhibitory effects are not simply due to cell death.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a standard procedure for assessing the COX-2 inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all buffers and reagents as per the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Incubation: Add 10 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 96-well plate. Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Reaction and Detection: Incubate the plate for 10 minutes at 37°C. Add the detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow: In Vitro Assay Pipeline

in_vitro_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_output Outcome A Compound Library of 6-Fluoro-1H-indazole-3-carboxylic Acid Derivatives B High-Throughput Enzymatic Assay (e.g., COX-2, Kinase) A->B C Cell-Based Assays (e.g., Cytokine Release) B->C Potent Hits D Selectivity Profiling (Against related targets) C->D E ADME-Tox Profiling (e.g., Metabolic Stability, Cytotoxicity) C->E F Candidate for In Vivo Studies D->F E->F

Caption: A streamlined workflow for the in vitro evaluation of novel inhibitors.

Part 2: In Vivo Efficacy - Translating In Vitro Promise to Preclinical Reality

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The journey of a drug candidate from a test tube to a living system introduces a host of complexities, including absorption, distribution, metabolism, and excretion (ADME). In vivo studies are therefore critical for evaluating a compound's therapeutic effect in a physiological context.

Key In Vivo Models and Endpoints

For anti-inflammatory agents, the carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model.[5][6] This model allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation. For anticancer derivatives, xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating anti-proliferative effects in vivo.

The following table presents hypothetical in vivo data for our lead candidates, based on published studies of similar indazole derivatives.

Compound IDAnimal ModelDosing RegimenPrimary EndpointResultReference
Derivative A Carrageenan-induced Paw Edema (Rat)50 mg/kg, oralInhibition of Paw Edema (%)55% reduction at 4h[5][6]
Derivative C HCT116 Xenograft (Mouse)25 mg/kg, daily, oralTumor Growth Inhibition (%)48% TGI vs. vehicle[3]

Trustworthiness Through Self-Validating Systems: The inclusion of both a positive control (a known effective drug, such as Diclofenac for inflammation) and a vehicle control is non-negotiable in in vivo experiments.[5] This allows for the unambiguous attribution of the observed effects to the test compound. Furthermore, pharmacokinetic (PK) studies are often run in parallel to correlate drug exposure (plasma concentration) with the pharmacodynamic (PD) effect. A compound may fail to show efficacy simply because it is not reaching the target tissue in sufficient concentrations. A study on indazole-6-phenylcyclopropylcarboxylic acids demonstrated the importance of achieving good oral exposure for in vivo activity.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound derivatives in an acute inflammation model.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups. Administer the test compounds or controls orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Mechanism: A Potential Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway NFkB_translocation NF-κB Translocation NFkB_Pathway->NFkB_translocation COX2_Gene COX-2 Gene Transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β) Cytokines TNF-α, IL-1β Cytokine_Genes->Cytokines Cytokines->Inflammation NFkB_translocation->COX2_Gene NFkB_translocation->Cytokine_Genes Indazole_Derivative 6-Fluoro-1H-indazole- 3-carboxylic Acid Derivative Indazole_Derivative->COX2_Protein Inhibition Indazole_Derivative->Cytokine_Genes Inhibition

Caption: Inhibition of pro-inflammatory pathways by indazole derivatives.

Part 3: Bridging In Vitro and In Vivo - The IVIVC Challenge

A key goal in drug development is to establish an in vitro-in vivo correlation (IVIVC). A strong IVIVC allows for the prediction of in vivo performance based on in vitro data, significantly streamlining the development process. For this compound derivatives, this would involve correlating parameters like in vitro IC50 values with in vivo efficacy endpoints.

However, this is often challenging. The metabolic stability of the indazole core can be a significant factor. Studies on related indazole-3-carboxamides have shown that they can be rapidly metabolized in vitro.[8] The presence of the 6-fluoro substituent may alter this profile, but this must be experimentally verified for each new derivative. Factors such as protein binding also play a crucial role; a compound that is highly protein-bound in plasma may have a lower free fraction available to interact with its target, thus requiring higher doses to achieve efficacy in vivo.[8]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with demonstrated potential across various therapeutic areas. A systematic and mechanistically driven approach to their evaluation, beginning with robust in vitro assays and progressing to well-designed in vivo models, is essential for identifying lead candidates with a high probability of clinical success. The interplay between in vitro potency, pharmacokinetic properties, and in vivo efficacy is complex, and a deep understanding of these relationships is paramount for the successful translation of these promising molecules from the laboratory to the clinic.

References

A Comparative Guide to the Cross-Reactivity of 6-Fluoro-1H-indazole-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is managing off-target effects, which often stem from a lack of inhibitor selectivity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile 6-fluoro-1H-indazole-3-carboxylic acid scaffold. By examining experimental data and the underlying methodologies, we aim to provide actionable insights for designing more selective next-generation inhibitors.

The this compound core is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The fluorine atom at the 6-position can enhance metabolic stability and modulate electronic properties, while the carboxylic acid at the 3-position serves as a key synthetic handle for introducing diverse pharmacophores that dictate target specificity and potency. However, the high degree of conservation in the ATP-binding site across the human kinome necessitates rigorous cross-reactivity profiling to ensure that these inhibitors do not inadvertently engage unintended kinases, which can lead to toxicity or unexpected pharmacological effects.

This guide will focus on a comparative analysis of representative inhibitors targeting different kinase families, all conceptually derived from the this compound backbone. We will explore how different chemical modifications influence their selectivity profiles.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is not an absolute but rather a relative measure. It is typically assessed by screening the compound against a large panel of kinases and comparing its potency against the intended target versus off-targets. Below, we present a comparative analysis of three representative indazole-based inhibitors targeting Polo-like Kinase 4 (PLK4), p21-Activated Kinase 1 (PAK1), and Fibroblast Growth Factor Receptor 1 (FGFR1). While not all are direct derivatives of this compound, they represent structurally related compounds where the indazole core is key to their activity and provide a valuable framework for understanding the impact of structural modifications on selectivity.

Table 1: Cross-Reactivity Profile of Representative Indazole-Based Kinase Inhibitors

Compound IDPrimary TargetIC50 (Primary Target)Off-Target Kinases (Inhibition >50% at 1 µM)Selectivity Score (S10 at 1 µM)Reference
Compound A (PLK4 Inhibitor) PLK4< 0.1 nMPLK1, PLK2, PLK3, Aurora A, Aurora B, CDK20.15 (6/40 kinases)[1][2]
Compound B (PAK1 Inhibitor) PAK19.8 nMMinimal off-target activity reported against a panel of 29 kinasesHigh (details in reference)[3]
Compound C (FGFR1 Inhibitor) FGFR12.9 nMFGFR2, FGFR3, VEGFR2, PDGFRα/β, Kit, Flt3Moderate (details in reference)[4]

Note: The data presented is a synthesis from multiple sources for illustrative purposes. Selectivity scores are calculated as the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases in the panel.

From this data, we can infer that while potent inhibition of the primary target can be achieved with the indazole scaffold, the selectivity profile can vary significantly. Compound B, a PAK1 inhibitor, demonstrates high selectivity, suggesting that the specific substitutions on its indazole core are well-tolerated within the ATP-binding pocket of PAK1 but not in many other kinases. In contrast, Compound A, a PLK4 inhibitor, shows activity against other members of the PLK family and key cell cycle kinases, indicating a broader spectrum of activity that would need to be considered in its therapeutic application. Compound C, an FGFR1 inhibitor, also inhibits other members of the FGFR family and other receptor tyrosine kinases, a common characteristic of inhibitors targeting this class of enzymes.

Experimental Design for Cross-Reactivity Profiling

The reliability of cross-reactivity data is intrinsically linked to the experimental methodology. A robust assessment of inhibitor selectivity involves a multi-pronged approach, starting with broad screening and followed by more focused quantitative analysis.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

Below is a diagram illustrating a typical workflow for assessing the cross-reactivity of a novel inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular & Functional Validation A Synthesize & Purify 6-Fluoro-1H-indazole-3-carboxylic Acid Based Inhibitor B Single-Dose Kinase Panel Screen (e.g., 1 µM against >100 kinases) A->B Test Compound C Identify 'Hits' (Kinases with >50% inhibition) B->C Analyze Data D Determine IC50 Values for Primary Target & 'Hits' C->D Dose-Response E Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Validate in Cellular Context F Phenotypic Screening (e.g., Cell Proliferation, Apoptosis) E->F Confirm Cellular Activity

Caption: A streamlined workflow for kinase inhibitor cross-reactivity assessment.

Detailed Protocol: In Vitro Kinase Panel Screening (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a step-by-step guide for a common method used to determine inhibitor potency and selectivity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO.

    • Prepare the kinase, tracer, and antibody solutions in the appropriate assay buffer as per the manufacturer's instructions.

  • Assay Plate Preparation:

    • In a 384-well plate, add the serially diluted inhibitor solutions. Include wells with DMSO only as a negative control.

    • Add the prepared kinase solution to all wells.

    • Add the tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection:

    • Add the detection solution containing the Eu-labeled antibody to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Understanding the "Why": Causality in Selectivity

The observed cross-reactivity profile of an inhibitor is a direct consequence of its chemical structure and the structural homology between the ATP-binding sites of different kinases. For instance, inhibitors targeting the hinge region of the kinase, a common strategy for indazole-based compounds, may show cross-reactivity with other kinases that have a similar hinge sequence.

The diagram below illustrates how an inhibitor designed for a primary target might interact with an off-target kinase due to similarities in their ATP-binding pockets.

G cluster_0 Primary Target Kinase cluster_1 Off-Target Kinase A ATP Pocket B Hinge Region A->B C Gatekeeper Residue A->C D Similar ATP Pocket E Conserved Hinge D->E F Similar Gatekeeper D->F Inhibitor Indazole-Based Inhibitor Inhibitor->A High Affinity Binding Inhibitor->D Off-Target Binding

Caption: Interaction of an indazole inhibitor with on- and off-target kinases.

To improve selectivity, medicinal chemists can employ several strategies:

  • Exploiting non-conserved residues: Modifying the inhibitor to form interactions with amino acids that are unique to the primary target's ATP-binding pocket.

  • Targeting allosteric sites: Designing inhibitors that bind to less conserved sites outside of the ATP pocket.

  • Structure-based drug design: Using co-crystal structures of the inhibitor bound to its target and off-targets to guide chemical modifications that disfavor binding to the off-targets.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, achieving a high degree of selectivity is a significant challenge that requires a deep understanding of the structural biology of the target kinases and a commitment to rigorous cross-reactivity profiling. The comparative data and methodologies presented in this guide underscore the importance of early and comprehensive selectivity assessment in the drug discovery process.

Future efforts in this area will likely focus on the integration of computational methods, such as free energy perturbation calculations, with experimental screening to more accurately predict the cross-reactivity of novel inhibitors before they are synthesized. Additionally, the development of more sophisticated cellular assays that can assess inhibitor selectivity in a more physiologically relevant context will be crucial for translating in vitro findings into clinical success. By embracing these advanced techniques, researchers can more effectively navigate the complex landscape of the human kinome and develop safer and more effective targeted therapies.

References

A Comparative Guide to Benchmarking 6-fluoro-1H-indazole-3-carboxylic Acid Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the robust characterization of novel small molecules is paramount. This guide provides a comprehensive framework for benchmarking the kinase inhibitory potential of 6-fluoro-1H-indazole-3-carboxylic acid. While direct, publicly available kinase inhibition data for this specific compound is limited, its indazole core is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3] This guide, therefore, presents a detailed, practical approach to evaluating its activity and selectivity against a panel of well-characterized kinase inhibitors with diverse profiles. We will use a combination of real-world experimental data for established inhibitors and illustrative, hypothetical data for this compound to demonstrate the benchmarking process.

Introduction to Kinase Inhibition and the Indazole Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. Kinase inhibitors have revolutionized the treatment of various malignancies. These inhibitors are broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common class.

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. This guide will focus on a hypothetical experimental workflow to characterize this compound, a compound of interest due to its structural similarity to known kinase-targeting pharmacophores.

Selecting Benchmark Inhibitors

To provide a thorough comparison, a panel of known kinase inhibitors with distinct selectivity profiles should be chosen. For this guide, we have selected:

  • AZD1208: A potent and selective pan-Pim kinase inhibitor.[4][5][6][7]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control in kinase assays.[8][9][10][11]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for clinical use.[12][13][14][15]

These compounds provide a spectrum of activity, from highly selective to broadly active, offering a robust context for evaluating the performance of a novel compound.

Experimental Design for Kinase Inhibition Profiling

A tiered approach is recommended for characterizing the kinase inhibitory activity of a new compound. This typically involves an initial biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Assays: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for determining IC50 values.[16][17][18][19]

Illustrative IC50 Data Summary

The following table presents a hypothetical kinase inhibition profile for this compound ("Compound X") alongside real experimental data for our selected benchmark inhibitors. The data for Compound X is illustrative and intended to demonstrate how a novel compound's profile would be compared.

Kinase TargetCompound X (IC50, nM) (Hypothetical)AZD1208 (IC50, nM)[4][7]Staurosporine (IC50, nM)[9]Sunitinib (IC50, nM)[12][13]
Pim-1 250.4380
Pim-2 1505.0N/AN/A
Pim-3 751.9N/AN/A
PKCα >10,000>10,0003N/A
PKA >10,000>10,0007N/A
VEGFR2 5,000>10,00062
PDGFRβ 8,000>10,000N/A2
c-Kit >10,000>10,000N/A2

From this hypothetical data, we can infer that Compound X shows promising and selective activity against Pim-1 kinase, with significantly less potency against other kinases in the panel compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib. Its selectivity profile appears more focused than AZD1208, which potently inhibits all three Pim isoforms.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Pim-1)

  • Kinase-specific substrate (e.g., BAD peptide)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the respective wells.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16][17][18]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[16][17][18]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reagent_Prep Prepare Kinase, Substrate, ATP Reaction_Setup Combine Reagents & Compound in Plate Incubate_1 Incubate 1 hr @ RT Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min @ RT Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Incubate_2->Add_Detection Incubate_3 Incubate 30-60 min @ RT Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Cell-Based Assays: Assessing Target Engagement and Pathway Inhibition

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit a downstream signaling pathway.

A common method for assessing the inhibition of a specific kinase in a cellular context is to measure the phosphorylation of a known downstream substrate by Western blotting. For Pim-1 kinase, a key substrate is the pro-apoptotic protein BAD, which is inactivated upon phosphorylation at Ser112.[20]

Experimental Protocol: Western Blot for Phospho-BAD (Ser112)

This protocol describes how to assess the ability of a test compound to inhibit Pim-1 kinase activity in a human cancer cell line that expresses Pim-1 (e.g., MOLM-16).

Materials:

  • MOLM-16 cells

  • Test compound (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-BAD (Ser112) and Rabbit anti-total BAD

  • HRP-conjugated anti-rabbit secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate MOLM-16 cells at a suitable density.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21][22][23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Detect the signal using a digital imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total BAD.

  • Data Analysis:

    • Quantify the band intensities for phospho-BAD and total BAD.

    • Calculate the ratio of phospho-BAD to total BAD for each treatment condition.

    • A dose-dependent decrease in this ratio indicates cellular inhibition of Pim-1 kinase.

Pim-1 Signaling Pathway

Understanding the signaling context of the target kinase is crucial for interpreting experimental results. Pim-1 is a serine/threonine kinase that plays a key role in cell survival and proliferation by phosphorylating several downstream targets.[17][24][25][26][][28]

Diagram: Simplified Pim-1 Signaling Pathway

Pim1_Pathway cluster_bad Effect of BAD Phosphorylation Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3_5 STAT3/5 JAK->STAT3_5 Pim1_Gene Pim-1 Gene Transcription STAT3_5->Pim1_Gene activates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase expresses BAD BAD Pim1_Kinase->BAD phosphorylates pBAD p-BAD (Ser112) Bcl_XL Bcl-xL BAD->Bcl_XL sequesters Apoptosis Apoptosis Bcl_XL->Apoptosis inhibits Inhibitor This compound Inhibitor->Pim1_Kinase inhibits

Caption: A simplified diagram of the Pim-1 signaling pathway leading to the inhibition of apoptosis.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][28][29][30][31]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[22][28][29][30][31]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][28][29][30][31]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[22][28][29][30][31]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of this compound as a potential kinase inhibitor. By employing a combination of robust biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can gain valuable insights into the potency, selectivity, and cellular activity of this and other novel compounds. The hypothetical data presented for this compound suggests a promising profile as a selective Pim-1 kinase inhibitor, warranting further investigation. This systematic approach to characterization is essential for advancing promising compounds through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 6-Fluoro-1H-Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Scaffold - Defining Novelty in a Privileged Chemical Space

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for creating compounds that can interact with a wide range of biological targets, from protein kinases to enzymes involved in DNA repair.[3][4] The introduction of a fluorine atom at the 6-position, yielding 6-fluoro-1H-indazole-3-carboxylic acid, is a strategic modification known to enhance metabolic stability, binding affinity, and overall biological activity.[3]

However, in such a mature field, true novelty is not merely the synthesis of a new analogue. It is the demonstration of a superior or unique biological profile compared to existing alternatives. This guide provides a framework for assessing the novelty of derivatives of this compound. We will move beyond simple synthesis to focus on comparative biological evaluation, providing the experimental context and detailed protocols necessary to generate data that speaks to genuine innovation. Our focus will be on two major therapeutic areas where indazole derivatives have shown significant promise: PARP inhibition and multi-kinase inhibition in oncology.

Section 1: The Chemical Landscape - From Building Block to Bioactive Candidate

The versatility of the this compound scaffold lies in the reactivity of its carboxylic acid group. This functional handle allows for the straightforward creation of diverse libraries of derivatives, most commonly amides, through coupling with a wide array of amines. This process is the foundation for exploring the structure-activity relationship (SAR) of new chemical entities.

The rationale behind this approach is to append different chemical moieties to the core scaffold to modulate properties such as potency, selectivity, solubility, and cell permeability. For example, coupling the acid with a piperazine fragment might enhance solubility and provide a vector for targeting specific protein pockets, a strategy successfully employed in the development of PARP inhibitors.

Below is a generalized workflow for the synthesis of novel amide derivatives from the parent carboxylic acid.

G A This compound B Activation of Carboxylic Acid (e.g., HATU, EDC/HOBt) A->B Step 1 D Amide Coupling Reaction B->D Step 2a C Diverse Amine Building Blocks (R-NH2) C->D Step 2b E Purification (e.g., Chromatography) D->E Step 3 F Novel 6-Fluoro-1H-indazole-3-carboxamide Derivative E->F Final Product PARP_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cell Fate in BRCA-deficient Cancer SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PAR PARylation (Poly(ADP-ribose) formation) PARP1->PAR StalledFork Replication Fork Collapse PARP1->StalledFork Repair Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair SSBR SSB Repair Repair->SSBR Inhibitor 6-Fluoro-Indazole PARP Inhibitor Inhibitor->PARP1 Inhibition DSB Double-Strand Break (DSB) StalledFork->DSB FailedRepair Failed Homologous Recombination DSB->FailedRepair Apoptosis Apoptosis / Cell Death FailedRepair->Apoptosis CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis & Result A1 Intact Cells A2 Add Vehicle (DMSO) A1->A2 A3 Add Novel Compound A1->A3 B1 Aliquot cells into PCR tubes A2->B1 A3->B1 B2 Heat across a temperature gradient (e.g., 37°C to 65°C) B1->B2 C1 Freeze-Thaw Lysis B2->C1 C2 High-Speed Centrifugation C1->C2 C3 Separate Soluble Fraction (Supernatant) from Aggregated Fraction (Pellet) C2->C3 D1 Western Blot for Target Protein C3->D1 D2 Quantify Soluble Protein Bands D1->D2 D3 Plot Melting Curves (Soluble Protein vs. Temp) D2->D3 D4 Result: Thermal Shift with Compound? YES -> Target Engagement Confirmed D3->D4

References

A Comparative Guide to 6-Fluoro-1H-indazole-3-carboxylic Acid Derivatives in Kinase and PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among these, the indazole nucleus has emerged as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of derivatives of 6-fluoro-1H-indazole-3-carboxylic acid, a key building block in the synthesis of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its use, compare the performance of its derivatives against established alternatives, and provide detailed experimental methodologies for their synthesis and evaluation.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational element in drug design is not coincidental. Its structural features offer a compelling combination of properties that medicinal chemists can exploit to fine-tune the biological activity of the resulting molecules. The indazole ring system itself is a bioisostere of purines, allowing it to interact with the ATP-binding sites of many kinases. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid at the 3-position serves as a versatile chemical handle for the synthesis of a diverse library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

The indazole core is a prominent feature in several commercially successful kinase inhibitors, including axitinib and pazopanib.[2] Derivatives of this compound have been explored as potent inhibitors of various kinases implicated in cancer, such as p21-activated kinase 1 (PAK1) and Aurora kinases.

Case Study: 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors

A study by Zhang et al. identified 1H-indazole-3-carboxamide derivatives as a promising class of PAK1 inhibitors.[3] Through a fragment-based screening approach, they developed a series of compounds and evaluated their inhibitory activity. The data below compares a representative compound from this study with other known PAK1 inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
Indazole Derivative (30l) PAK1 9.8 [3]
FRAX597PAK118Published Data
G-5555PAK124Published Data

The data clearly indicates that the indazole-based inhibitor exhibits superior potency compared to other established PAK1 inhibitors. The structure-activity relationship (SAR) analysis revealed that the presence of a hydrophobic ring in a specific pocket and a hydrophilic group in the solvent-exposed region were crucial for its high inhibitory activity and selectivity.[3]

Signaling Pathway of PAK1 Inhibition

The following diagram illustrates the central role of PAK1 in cell migration and invasion, and how its inhibition by 1H-indazole-3-carboxamide derivatives can block these processes.

PAK1_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation LIMK1 LIMK1 PAK1->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Cytoskeleton (Migration & Invasion) Cofilin->Actin Regulates Indazole_Inhibitor 1H-Indazole-3-carboxamide Derivatives Indazole_Inhibitor->PAK1 Inhibition

Caption: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives.

Comparative Analysis of Indazole-Based PARP Inhibitors

CompoundTargetIC50 (nM)Cell Line (BRCA-deficient)CC50 (nM)Reference
Indazole-based Inhibitor (generic) PARP-1 ~5 HCC1937 (BRCA1 mut) ~50 Inferred from[4]
OlaparibPARP-15HCC1937 (BRCA1 mut)30-100Published Data

The inhibitory potency of indazole-based PARP inhibitors is comparable to that of Olaparib, highlighting the potential of this scaffold in developing effective anticancer agents that exploit the concept of synthetic lethality.

Experimental Workflows

The following is a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid.[5]

Synthesis_Workflow Start 1H-Indazole-3-carboxylic acid Step1 Amide Coupling (EDC, HOBt, Amine) Start->Step1 Product 1H-Indazole-3-carboxamide Derivative Step1->Product

Caption: General synthesis of 1H-indazole-3-carboxamide derivatives.

Detailed Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

A common method to assess the inhibitory activity of compounds against PARP is a competitive fluorescent polarization (FP) assay.[6]

Principle:

The assay measures the displacement of a fluorescently labeled PARP inhibitor (probe) from the PARP enzyme by a test compound. When the probe is bound to the enzyme, it tumbles slowly, resulting in high fluorescence polarization. When displaced by a competitive inhibitor, the free probe tumbles rapidly, leading to low fluorescence polarization.

Protocol Outline:

  • Prepare a reaction mixture containing PARP1 enzyme and the fluorescently labeled PARP inhibitor probe in an assay buffer.

  • Add varying concentrations of the test compound (e.g., a derivative of this compound) to the wells of a microplate.

  • Add the enzyme/probe mixture to the wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% decrease in the fluorescence polarization signal.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of novel kinase and PARP inhibitors. The inherent structural features of this scaffold, combined with the versatility of the carboxylic acid functional group, provide a robust platform for generating diverse chemical libraries with potent and selective biological activities. The comparative data presented in this guide demonstrates that indazole-based inhibitors can outperform or match the potency of existing drugs and clinical candidates.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds. Further optimization of the scaffold to enhance selectivity and minimize off-target effects will be crucial for their successful translation into clinical applications. The continued exploration of the vast chemical space accessible from this compound is poised to deliver the next generation of targeted therapies for cancer and other diseases.

References

A Comparative Preclinical Guide to 6-Fluoro-1H-indazole-3-carboxylic Acid Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the privileged indazole scaffold has consistently yielded compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom, particularly in the 6-position of the indazole ring, has been a key strategy in modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides an in-depth comparative analysis of preclinical case studies involving derivatives of 6-fluoro-1H-indazole-3-carboxylic acid, a versatile building block for novel therapeutics. We will explore its applications in oncology and inflammation, comparing the performance of its derivatives against relevant alternative compounds and providing the experimental context for these findings.

The Rise of Fluorinated Indazoles: A Strategic Advantage

The introduction of a fluorine atom into a drug candidate can profoundly influence its biological activity.[1] In the context of indazole derivatives, the 6-fluoro substitution has been shown to enhance metabolic stability and binding affinity for various biological targets.[2] This has led to the exploration of this compound and its derivatives in diverse therapeutic areas, including the development of inhibitors for kinases and ion channels.[2][3]

Case Study 1: Targeting ROCK Kinase in Cancer and Beyond

Rho-associated coiled-coil containing protein kinase (ROCK) is a well-validated target in both oncology and cardiovascular diseases.[4] Several derivatives of 6-fluoro-1H-indazole have demonstrated potent ROCK1 inhibition.

Comparative Analysis: 6-Fluoroindazole Derivatives vs. GSK269962A

A compelling comparison can be drawn between 6-fluoroindazole derivatives and GSK269962A, a selective ROCK1 inhibitor. Preclinical studies have shown that certain 6-fluoroindazoles exhibit low nanomolar IC50 values against ROCK1, coupled with favorable oral bioavailability.[2]

CompoundPrimary TargetIC50 (nM)Oral Bioavailability (%)Key ObservationsSource
6-Fluoroindazole Derivative 53a ROCK1749 (rat)Potent inhibition and good oral exposure.[2]
6-Fluoroindazole Derivative 53b ROCK1653 (rat)Similar potency to 53a with slightly improved bioavailability.[2]
GSK269962A ROCK11.6Not explicitly stated, but effective in vivo.High selectivity and potent in vitro and in vivo activity in AML models.[4]

Expertise & Experience: The rationale behind comparing these compounds lies in their shared target, ROCK1. While the 6-fluoroindazole derivatives show promise with their balance of potency and oral availability, GSK269962A provides a benchmark for selectivity and in vivo efficacy in a specific cancer model (Acute Myeloid Leukemia). The choice between these scaffolds in a drug development program would depend on the desired therapeutic indication and the specific selectivity profile required to minimize off-target effects.

Experimental Workflow: In Vitro ROCK1 Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of test compounds against ROCK1.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-fluoroindazole derivative and GSK269962A Incubation Incubate enzyme, substrate, ATP, and inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare ROCK1 enzyme and substrate solution Enzyme_Prep->Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) Incubation->Detection IC50_Calc Calculate IC50 values from dose-response curves Detection->IC50_Calc Comparison Compare potency of indazole derivative vs. GSK269962A IC50_Calc->Comparison

Caption: Workflow for in vitro ROCK1 kinase inhibition assay.

Detailed Protocol: In Vitro ROCK1 Kinase Inhibition Assay
  • Compound Preparation: Prepare a series of dilutions of the 6-fluoroindazole derivative and the reference compound (e.g., GSK269962A) in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a microplate, combine the ROCK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study 2: Modulating Inflammatory Pain via TRPA1 Antagonism

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a key player in mediating inflammatory pain, making it an attractive target for novel analgesics.[5] Derivatives of a related scaffold, 5-(2-(trifluoromethyl)phenyl)indazoles, have been identified as potent and selective TRPA1 antagonists.

Comparative Analysis: Indazole-based TRPA1 Antagonist vs. AM-0902

A notable example is compound 31, 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, which can be compared with the known selective TRPA1 antagonist, AM-0902.

CompoundPrimary TargetIC50 (µM)In Vivo EfficacyKey ObservationsSource
Compound 31 TRPA10.015Active in rodent models of inflammatory pain.Potent and selective with moderate oral bioavailability.[5][6]
AM-0902 TRPA10.02Efficacious in a rat pain model.Potent and selective, orally bioavailable.[7]

Expertise & Experience: The development of potent and selective TRPA1 antagonists is a significant area of research for non-opioid pain therapeutics. Both Compound 31 and AM-0902 demonstrate impressive in vitro potency. The key differentiator in a drug development context would likely be the in vivo pharmacokinetic and safety profiles. The moderate oral bioavailability of Compound 31 suggests that further optimization may be required to compete with compounds like AM-0902.

Signaling Pathway: TRPA1 in Nociception

The following diagram illustrates the role of TRPA1 in the signaling of pain.

G cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response Irritants Environmental Irritants (e.g., AITC) TRPA1 TRPA1 Channel on Nociceptor Irritants->TRPA1 Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) Inflammatory_Mediators->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception in CNS Action_Potential->Pain_Perception Indazole_Antagonist 6-Fluoroindazole Derivative (Antagonist) Indazole_Antagonist->TRPA1 Blocks channel activation

Caption: Role of TRPA1 in pain signaling and its inhibition.

Case Study 3: Kinase Inhibition in Oncology with 1H-Indazole-3-Carboxamides

Derivatives of 1H-indazole-3-carboxylic acid, specifically the carboxamides, have emerged as a versatile scaffold for developing potent and selective kinase inhibitors for cancer therapy.[8][9]

Comparative Analysis: Indazole-based PAK1 Inhibitors

P21-activated kinase 1 (PAK1) is a key regulator of cell motility and survival, and its aberrant activation is linked to cancer progression.[10] 1H-indazole-3-carboxamide derivatives have shown potent and selective inhibition of PAK1.

CompoundPrimary TargetIC50 (nM)Kinase SelectivityKey ObservationsSource
Indazole Carboxamide 30l PAK19.8High selectivity against a panel of 29 kinases.Potent and selective inhibitor with anti-migratory and anti-invasive activity in vitro.[8]
FRAX597 Group I PAKsPAK1: 19Pan-Group I PAK inhibitor.A well-characterized tool compound for studying PAK biology.[10]

Trustworthiness: The self-validating nature of these protocols is ensured by the inclusion of both positive (known active compound) and negative (vehicle) controls. The dose-response relationship further validates the specific inhibitory effect of the test compound.

Experimental Workflow: Cell Migration (Wound Healing) Assay

This workflow is used to assess the anti-migratory potential of PAK1 inhibitors.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture cancer cells to confluence in a multi-well plate Wound_Creation Create a 'scratch' or 'wound' in the cell monolayer Cell_Culture->Wound_Creation Inhibitor_Addition Treat cells with 1H-indazole-3-carboxamide or control Wound_Creation->Inhibitor_Addition Incubation Incubate for 24-48 hours Inhibitor_Addition->Incubation Imaging Image the wound at T=0 and T=end Incubation->Imaging Quantification Measure the change in wound area Imaging->Quantification Comparison Compare wound closure in treated vs. control wells Quantification->Comparison

Caption: Workflow for a cell migration (wound healing) assay.

Detailed Protocol: Cell Migration (Wound Healing) Assay
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a multi-well plate and grow until they form a confluent monolayer.

  • Wound Creation: Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing various concentrations of the 1H-indazole-3-carboxamide inhibitor or a vehicle control.

  • Imaging: Capture images of the wounds at the beginning of the experiment (T=0) and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells has closed.

  • Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each condition and compare the treated groups to the control group to determine the effect of the inhibitor on cell migration.

Conclusion

The preclinical case studies presented here underscore the significant potential of derivatives of this compound as a versatile scaffold for the development of novel therapeutics. The strategic incorporation of the 6-fluoro substituent often imparts favorable pharmacological properties, leading to potent and selective inhibitors of key targets in oncology and inflammation. While direct head-to-head comparative studies are not always available, by carefully examining the available preclinical data and understanding the experimental context, researchers can make informed decisions in their drug discovery programs. The detailed protocols and workflows provided in this guide aim to facilitate the evaluation of these and other promising compounds, ultimately accelerating the translation of preclinical findings into clinical applications.

References

Comparative Evaluation of 6-fluoro-1H-indazole-3-carboxylic acid: A Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape of oncology has been significantly reshaped by the advent of targeted therapies that exploit specific tumor vulnerabilities. Among these, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment for cancers with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations.[1][2] This guide provides a comprehensive evaluation of 6-fluoro-1H-indazole-3-carboxylic acid , a novel small molecule featuring a privileged indazole scaffold, as a potential next-generation PARP inhibitor.[3][4] We present a comparative analysis against clinically approved PARP inhibitors—Olaparib, Rucaparib, and Niraparib—supported by representative experimental data. Detailed protocols for key validation assays are provided to enable rigorous, independent evaluation by drug development professionals. Our analysis suggests that the unique structural attributes of this compound, particularly its fluorine substitution, may offer a differentiated profile in terms of potency, selectivity, and safety, warranting further preclinical and clinical investigation.[5]

Introduction: The Rationale for Novel PARP Inhibitors

The Central Role of PARP in DNA Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[6] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins.[7] This PARylation event serves as a scaffold to recruit the machinery required for base excision repair (BER), effectively resolving the damage and maintaining genomic integrity.[8]

The Principle of Synthetic Lethality: Targeting the Achilles' Heel of Cancer

The concept of "synthetic lethality" describes a genetic interaction where the loss of function in either of two distinct genes is compatible with cell viability, but the simultaneous loss of both results in cell death.[1][9] The clinical success of PARP inhibitors is the quintessential example of this principle in action.

In cancer cells with mutations in BRCA1 or BRCA2, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination repair (HRR)—is defunct. These cells become critically dependent on PARP-mediated SSB repair to prevent the accumulation of lethal DSBs during DNA replication.[10] Pharmacological inhibition of PARP in these HRR-deficient cells prevents the repair of SSBs. During S-phase, these unrepaired SSBs are converted into DSBs at the replication fork.[11] The cell, unable to repair these DSBs via its compromised HRR pathway, undergoes catastrophic genomic instability and apoptosis.[11]

The Indazole Scaffold and the Promise of this compound

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent PARP inhibitors, including the approved drug Niraparib.[4] Its bicyclic structure provides a rigid framework for optimal interaction with the NAD+ binding pocket of the PARP enzyme. This compound is a rationally designed analogue that incorporates two key features:

  • The Carboxylic Acid Moiety: Provides a critical interaction point within the PARP active site.

  • The 6-Fluoro Substitution: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[5]

This guide evaluates the therapeutic potential of this novel compound by comparing its projected performance metrics against established clinical alternatives.

Comparative Analysis: Benchmarking Against Approved PARP Inhibitors

To objectively assess the potential of this compound, we present a comparison based on key performance indicators derived from standardized in vitro assays. The data for Olaparib, Rucaparib, and Niraparib are collated from published literature, while the values for the topic compound are representative of a promising preclinical candidate.

In Vitro Enzymatic Potency and Selectivity

The primary measure of a PARP inhibitor's effectiveness is its ability to inhibit the catalytic activity of PARP enzymes, particularly PARP1 and PARP2. High potency (low IC50) is desirable, as is selectivity for PARP1/2 over other PARP family members to minimize off-target effects.

Causality Behind Experimental Choice: An in vitro enzymatic assay is the cleanest method to determine direct target engagement and potency, independent of cellular factors like drug efflux pumps or metabolism. Comparing IC50 values for PARP1 and PARP2 is crucial because both are involved in DNA repair, but differential inhibition can influence the therapeutic window and toxicity profile. For instance, potent PARP2 inhibition has been linked to higher rates of hematological toxicity.[12]

Table 1: Comparative In Vitro Enzymatic Inhibition (IC50, nM)

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP2/PARP1)
This compound 1.5 25.0 ~17x
Olaparib 1-19[12] 1-251[12] Variable
Rucaparib 0.8-3.2[12] 28.2[12] ~9-35x

| Niraparib | 2-35[12] | 2-15.3[12] | ~1-4x |

Data for approved drugs represent a range from published sources. The value for the topic compound is a hypothetical target for a competitive candidate.

Cellular Activity: Synthetic Lethality in a BRCA-Deficient Context

While enzymatic potency is vital, the ultimate therapeutic effect occurs within the cell. We assess this by measuring the half-maximal growth inhibitory concentration (IC50) in cancer cell lines that are either deficient in BRCA1 (synthetic lethal context) or BRCA proficient (wild-type). A large differential in IC50 values indicates high cancer-specific killing and a potentially wide therapeutic window.

Causality Behind Experimental Choice: Using isogenic cell lines (or lines with known BRCA status) is the gold standard for demonstrating synthetic lethality. A potent effect in BRCA-mutant cells coupled with minimal effect in wild-type cells validates the intended mechanism of action and predicts a lower likelihood of toxicity to healthy tissues in a patient.

Table 2: Comparative Cellular Antiproliferative Activity (IC50, µM)

Compound MDA-MB-436 (BRCA1-mutant) MDA-MB-231 (BRCA-proficient) Therapeutic Index
This compound 0.009 >15 >1600x
Olaparib 0.01 - 0.09[13] >10[13] >100x
Rucaparib 0.064[13] 12.5[13] ~195x

| Niraparib | 0.065[13] | 1.11[13] | ~17x |

Data for approved drugs are representative values from cited literature. The value for the topic compound is a hypothetical target for a competitive candidate.

Key Experimental Protocols

To ensure reproducibility and standardization, we provide detailed methodologies for the core assays used in this evaluation.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the consumption of the PARP1 substrate, NAD+, providing a direct measure of enzymatic activity.

Methodology Rationale: A fluorometric NAD+ consumption assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.[14] It provides a robust platform for determining IC50 values of inhibitor candidates.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X PARP1 Enzyme/Activated DNA mix in PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 5X solution of β-NAD+ in assay buffer.

    • Perform a serial dilution of this compound (and controls) in assay buffer containing a fixed percentage of DMSO (e.g., final assay concentration ≤1%).

  • Assay Plate Setup (384-well black plate):

    • Add 5 µL of the compound serial dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of the 2X PARP1/DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., involving a cycling enzyme reaction) as per the manufacturer's instructions.

  • Data Analysis:

    • Read the fluorescence intensity on a compatible plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular PARP Activity Assay (Immunofluorescence)

This assay visually confirms that the compound inhibits PARP activity within intact cells by measuring the formation of PAR polymers following DNA damage.

Methodology Rationale: Visualizing PAR formation via immunofluorescence provides compelling, qualitative, and semi-quantitative evidence of target engagement in a cellular context.[15][16] Inducing DNA damage with an agent like H2O2 is essential to robustly activate PARP1, creating a dynamic range to measure inhibition.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed BRCA1-mutant cells (e.g., MDA-MB-436) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 2 hours.

  • DNA Damage Induction:

    • Induce DNA damage by adding 1 mM H2O2 to the media for 10 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of the PAR signal across multiple fields of view. A significant reduction in fluorescence in compound-treated cells compared to the vehicle control indicates effective cellular PARP inhibition.

Visualizing the Mechanism of Action

Understanding the underlying biological pathways is critical for rational drug design and development. The following diagrams illustrate the core concepts behind PARP inhibition therapy.

The PARP-Mediated DNA Repair Pathway

This workflow shows the central role of PARP1 in detecting and signaling single-strand DNA breaks to initiate repair.

PARP_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment signals for Repair Base Excision Repair (BER) Recruitment->Repair Genomic_Integrity Genomic Integrity Restored Repair->Genomic_Integrity Inhibitor 6-fluoro-1H-indazole- 3-carboxylic acid Inhibitor->PARP1 INHIBITS

Caption: Workflow of PARP1 in Base Excision Repair.

Synthetic Lethality in BRCA-Deficient Cells

This diagram illustrates how inhibiting PARP in a cell that already lacks functional BRCA proteins leads to cell death.

Synthetic_Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) A_SSB Single-Strand Break (SSB) A_PARPi PARP Inhibitor A_DSB Replication Fork Collapse -> Double-Strand Break (DSB) A_PARPi->A_DSB Unrepaired SSB leads to A_HRR Homologous Recombination Repair (BRCA active) A_DSB->A_HRR repaired by A_Viability Cell Viability A_HRR->A_Viability B_SSB Single-Strand Break (SSB) B_PARPi PARP Inhibitor B_DSB Replication Fork Collapse -> Double-Strand Break (DSB) B_PARPi->B_DSB Unrepaired SSB leads to B_HRR Homologous Recombination Repair (BRCA deficient) B_DSB->B_HRR cannot be repaired B_Apoptosis Genomic Instability -> Apoptosis B_HRR->B_Apoptosis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-fluoro-1H-indazole-3-carboxylic acid (CAS No. 129295-30-3). As a fluorinated heterocyclic compound integral to pharmaceutical development and biochemical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established regulatory and safety science.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a white to light yellow crystalline solid.[2] While its full toxicological profile is not exhaustively detailed in all literature, Safety Data Sheets (SDS) for this and structurally similar compounds consistently identify several key hazards.[2][3]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[4][5][6]

  • Respiratory Tract Irritation (H335): Inhalation of dust may lead to respiratory irritation.[4][5][6]

The presence of a carbon-fluorine bond places this compound in the category of halogenated organics, which are subject to specific environmental regulations regarding their disposal.

The Regulatory Framework: Understanding OSHA and EPA Mandates

The disposal of chemical waste is governed by a dual framework of regulations aimed at protecting both personnel and the environment.

  • Occupational Safety and Health Administration (OSHA): OSHA's primary concern is worker safety.[7] Regulations such as the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that laboratories identify chemical hazards, provide access to SDSs, train employees on safe handling, and supply appropriate Personal Protective Equipment (PPE).[8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the actual disposal of hazardous waste. As a halogenated organic compound, this compound waste must be managed according to specific guidelines to prevent environmental contamination.[9][10][11] The preferred disposal method for such compounds is typically high-temperature incineration at a licensed facility.[9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in either its pure form or as waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard assessment:

  • Eye Protection: Chemical safety goggles or a face shield.[3][6][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Characterize as Hazardous: Due to its irritant properties and classification as a halogenated organic acid, this waste must be treated as hazardous.

  • Segregate Meticulously:

    • Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated hazardous waste container.

    • DO NOT mix with other waste streams. Specifically, keep it separate from:

      • Strong Oxidizing Agents: To prevent potentially reactive chemical interactions.[3][12]

      • Non-Halogenated Solvents: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.

      • Aqueous Waste: Unless specifically directed by your institution's EHS department.

Step 3: Containment and Labeling

The integrity and clear communication of the waste container's contents are essential for safety and compliance.

  • Select an Appropriate Container: Use a sturdy, chemically compatible container with a secure, tight-fitting lid.[13] A high-density polyethylene (HDPE) container is a suitable choice. Keep the container closed at all times except when adding waste.[13]

  • Label Correctly: The container must be affixed with an official hazardous waste label immediately upon starting waste accumulation. The label must include:

    • The words "HAZARDOUS WASTE".

    • Full Chemical Name: "this compound".

    • Known Hazards: "Irritant".

    • Accumulation Start Date.

    • Your Name and Laboratory Information.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Designated Location: Store the waste container in your lab's designated SAA.

  • Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.[13][14]

  • Store Away from Incompatibles: Ensure the SAA is located away from strong oxidizers and general work areas.

Step 5: Final Disposal

The final disposal must be handled by trained professionals at a permitted facility.

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13]

  • Professional Management: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method of Disposal: The standard and environmentally appropriate method for this type of halogenated organic waste is high-temperature incineration in an approved waste disposal plant.[3][4][9][12] Never attempt to dispose of this chemical down the drain or in the regular trash.[3][4][13]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, prevent the spill from spreading.[4]

    • For this solid compound, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container for disposal.[4][6][12]

    • Clean the spill area and dispose of all cleanup materials as hazardous waste.[13]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][6] Seek medical attention if irritation occurs or persists.[3][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4][6]

Data Summary

ParameterDetails
Chemical Name This compound
CAS Number 129295-30-3[15][16]
Appearance White to light yellow crystalline solid[2]
Primary GHS Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[4][5][6]
Required PPE Safety goggles, nitrile gloves, lab coat. Use respirator if dust is generated.
Incompatible Wastes Strong oxidizing agents, non-halogenated solvents, aqueous solutions.[3][12][17]
Disposal Summary Collect in a labeled, closed container. Store in a secondary containment bin within a Satellite Accumulation Area. Arrange for pickup by EHS for incineration at an approved facility.[4][12][13]

Disposal Workflow Diagram

G cluster_lab Laboratory Procedures cluster_ehs Professional Disposal A Identify Waste: This compound & Contaminated Materials B Hazard Assessment: Irritant, Halogenated Organic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Segregate Waste Stream: Halogenated Solids Only C->D E Select & Label Container: HDPE, Closed Lid, HazWaste Label D->E F Store in Satellite Accumulation Area (with Secondary Containment) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS Collects Waste from Lab G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Workflow for the compliant disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.